molecular formula C4H4O4 B3044134 Maleic Acid-d2 CAS No. 24461-33-4

Maleic Acid-d2

Numéro de catalogue: B3044134
Numéro CAS: 24461-33-4
Poids moléculaire: 118.08 g/mol
Clé InChI: VZCYOOQTPOCHFL-PBKRRWIGSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Maleic Acid-d2 is a useful research compound. Its molecular formula is C4H4O4 and its molecular weight is 118.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

(Z)-2,3-dideuteriobut-2-enedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4O4/c5-3(6)1-2-4(7)8/h1-2H,(H,5,6)(H,7,8)/b2-1-/i1D,2D
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZCYOOQTPOCHFL-PBKRRWIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]/C(=C(\[2H])/C(=O)O)/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Maleic Acid-d2: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the chemical properties, structure, and applications of deuterated maleic acid, tailored for scientific and pharmaceutical research.

Introduction

Maleic Acid-d2, the deuterated analogue of maleic acid, is a valuable tool in a multitude of research and development applications, particularly within the pharmaceutical and chemical industries. Its isotopic labeling allows for its use as an internal standard in quantitative Nuclear Magnetic Resonance (qNMR) and as a tracer in metabolic studies. This technical guide provides a detailed overview of the core chemical properties, structure, and experimental applications of this compound.

Chemical Structure and Properties

This compound, systematically named (2Z)-2,3-dideuteriobut-2-enedioic acid, is a dicarboxylic acid with the molecular formula C₄H₂D₂O₄. The deuterium atoms are strategically positioned at the vinylic positions of the carbon-carbon double bond, providing a distinct isotopic signature.[1][2]

The chemical structure of this compound is depicted below:

G Chemical Structure of this compound C1 C C2 C C1->C2 O1 O C1->O1 O2 O C1->O2 C3 C C2->C3 D1 D C2->D1 C4 C C3->C4 D2 D C3->D2 O3 O C4->O3 O4 O C4->O4 H1 H O2->H1 H2 H O4->H2

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its non-deuterated counterpart, Maleic Acid, is presented in the table below. The properties of Maleic Acid are included for comparison, as they are often used as close approximations for the deuterated form.

PropertyThis compoundMaleic Acid
Molecular Formula C₄H₂D₂O₄C₄H₄O₄
Molecular Weight 118.08 g/mol [1][2]116.07 g/mol [3]
CAS Number 24461-33-4[4]110-16-7[4]
Melting Point 137-140 °C[1]135 °C (decomposes)[5]
Boiling Point DecomposesDecomposes
pKa₁ ~1.91.9[5]
pKa₂ ~6.076.07[5]
Water Solubility -478.8 g/L at 20 °C[5]
Isotopic Purity ≥98 atom % D[1]-

Experimental Protocols

Synthesis of this compound

A common route for the synthesis of this compound involves the hydration of Maleic Anhydride-d2.

Materials:

  • Maleic Anhydride-d2

  • Deuterium Oxide (D₂O)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

Procedure:

  • In a round-bottom flask, dissolve Maleic Anhydride-d2 in an excess of D₂O.

  • Attach a reflux condenser and heat the mixture to reflux with stirring.

  • Continue the reflux for a sufficient period to ensure complete hydrolysis of the anhydride. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or NMR spectroscopy.

  • After completion, the reaction mixture is cooled to room temperature.

  • The product, this compound, can be isolated by crystallization upon cooling or by removal of the solvent under reduced pressure.

G Synthesis of this compound cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Isolation Maleic Anhydride-d2 Maleic Anhydride-d2 Dissolution Dissolution Maleic Anhydride-d2->Dissolution D2O D2O D2O->Dissolution Reflux Reflux Dissolution->Reflux Monitoring Monitoring Reflux->Monitoring TLC/NMR Cooling Cooling Monitoring->Cooling Complete Crystallization Crystallization Cooling->Crystallization Isolation Isolation Crystallization->Isolation

Caption: Workflow for the synthesis of this compound.

Quantitative NMR (qNMR) using this compound as an Internal Standard

This compound is an excellent internal standard for qNMR due to its simple ¹H NMR spectrum (a singlet for the carboxylic acid protons, which can be exchanged with the deuterated solvent) and the absence of signals in the region where most analyte protons resonate.

Materials:

  • Analyte of interest

  • This compound (high purity)

  • Deuterated NMR solvent (e.g., D₂O, DMSO-d₆)

  • High-precision balance

  • NMR spectrometer

Procedure:

  • Preparation of Standard Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a precise volume of the chosen deuterated solvent to prepare a stock solution of known concentration.

  • Preparation of Analyte Solution: Accurately weigh a known amount of the analyte and dissolve it in a precise volume of the same deuterated solvent.

  • Sample Preparation for NMR: In an NMR tube, accurately mix a known volume of the analyte solution with a known volume of the this compound stock solution.

  • NMR Data Acquisition: Acquire the ¹H NMR spectrum of the mixture. Ensure that the acquisition parameters are optimized for quantitative analysis, including a sufficient relaxation delay (D1) to allow for full relaxation of all relevant protons.

  • Data Processing and Analysis: Integrate the signals corresponding to the analyte and the internal standard. The concentration of the analyte can then be calculated using the following equation:

    Concentration_analyte = (Integral_analyte / N_protons_analyte) * (N_protons_IS / Integral_IS) * (Concentration_IS)

    Where:

    • Integral_analyte = Integral of the analyte signal

    • N_protons_analyte = Number of protons contributing to the analyte signal

    • Integral_IS = Integral of the this compound signal (if observable and not exchanged) or a reference signal if applicable.

    • N_protons_IS = Number of protons contributing to the internal standard signal.

    • Concentration_IS = Known concentration of the this compound internal standard.

G qNMR Workflow with this compound Start Start Prepare_IS_Stock Prepare this compound Stock Solution Start->Prepare_IS_Stock Prepare_Analyte_Solution Prepare Analyte Solution Start->Prepare_Analyte_Solution Mix_Solutions Mix Analyte and IS Solutions in NMR Tube Prepare_IS_Stock->Mix_Solutions Prepare_Analyte_Solution->Mix_Solutions Acquire_NMR Acquire 1H NMR Spectrum Mix_Solutions->Acquire_NMR Process_Data Process and Integrate Spectra Acquire_NMR->Process_Data Calculate_Concentration Calculate Analyte Concentration Process_Data->Calculate_Concentration End End Calculate_Concentration->End

Caption: Experimental workflow for qNMR analysis.

Applications in Drug Development and Research

The unique properties of this compound make it a valuable compound in various stages of drug development and fundamental research.

  • Quantitative Analysis: As detailed in the experimental protocol, its primary application is as an internal standard for the accurate quantification of active pharmaceutical ingredients (APIs), impurities, and metabolites by qNMR.[6]

  • Metabolic Studies: The deuterium label serves as a tracer to elucidate metabolic pathways. By administering a drug candidate synthesized with a this compound moiety, researchers can track its biotransformation and identify its metabolites using mass spectrometry-based techniques.

  • Mechanism of Action Studies: Maleic acid is known to be an inhibitor of glutamate decarboxylase (GAD).[6] this compound can be used in mechanistic studies to investigate enzyme kinetics and binding interactions, where the isotopic label can provide insights into reaction mechanisms through kinetic isotope effect studies.

Conclusion

This compound is a versatile and indispensable tool for researchers and scientists in the pharmaceutical and chemical fields. Its well-defined chemical properties and the strategic placement of deuterium atoms enable its effective use in a range of sophisticated analytical and research applications. This guide provides a foundational understanding of its characteristics and methodologies to facilitate its integration into advanced research and development workflows.

References

An In-depth Technical Guide to the Synthesis and Purification of Maleic Acid-d2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Maleic Acid-d2 (dideuterated maleic acid). The primary route for this synthesis involves the hydrolysis of its corresponding anhydride, Maleic Anhydride-d2. This document outlines a detailed experimental protocol for this conversion, methods for purification, and relevant characterization data. The information is presented to be a valuable resource for researchers in various fields, including drug development, where isotopically labeled compounds are crucial for mechanistic and metabolic studies.

Synthesis of this compound via Hydrolysis of Maleic Anhydride-d2

The most direct and efficient method for the preparation of this compound is the hydrolysis of commercially available Maleic Anhydride-d2. The reaction involves the ring-opening of the anhydride by water to form the corresponding dicarboxylic acid. This reaction is typically rapid and proceeds with a high yield.

Reaction Scheme:

G cluster_0 Synthesis of this compound MA_d2 Maleic Anhydride-d2 Maleic_Acid_d2 This compound MA_d2->Maleic_Acid_d2 Hydrolysis H2O + D₂O G Start Maleic Anhydride-d2 Hydrolysis Hydrolysis with D₂O Start->Hydrolysis Crude_Product Crude this compound Solution Hydrolysis->Crude_Product Recrystallization Recrystallization from Water Crude_Product->Recrystallization Purified_Product Pure this compound Crystals Recrystallization->Purified_Product Characterization Characterization (NMR, MP) Purified_Product->Characterization

Maleic Acid-d2: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Maleic Acid-d2 (dideuterated maleic acid) is a stable isotope-labeled form of maleic acid, an organic compound with significant applications in chemical synthesis, materials science, and pharmaceutical development. This technical guide provides comprehensive information on the properties, suppliers, and key applications of this compound, with a focus on its use as an internal standard in quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and its role as an inhibitor of glutamate decarboxylase.

Chemical and Physical Properties

This compound is the cis-isomer of butenedioic acid, where the two vinylic hydrogen atoms are replaced with deuterium. This isotopic substitution makes it a valuable tool for analytical and metabolic studies.

CAS Number: 24461-33-4[1][2][3][4]

Supplier and Quantitative Data

Several chemical suppliers offer this compound with varying specifications. The following table summarizes the available quantitative data from prominent suppliers.

SupplierProduct NamePurity/Isotopic Enrichment
Cambridge Isotope Laboratories, Inc.Maleic acid (2,3-D₂, 98%)98% Chemical Purity[1]
MedChemExpressThis compound99.26% Purity[2]
Sigma-AldrichMaleic acid-2,3-d298 atom % D[3]
CDN IsotopesMaleic-2,3-d2 Acid98 atom % D[4]

Applications in Research and Drug Development

This compound serves as a critical tool in various scientific disciplines, primarily due to its utility as an internal standard and its biological activity.

Quantitative Nuclear Magnetic Resonance (qNMR) Internal Standard

The most prominent application of this compound is as an internal standard for quantitative NMR (qNMR) spectroscopy.[2] Its simple 1H NMR spectrum (a singlet in the absence of deuterium) is advantageous. In the deuterated form, the signal from the vinylic protons is absent, allowing for clear and unambiguous quantification of other analytes in a complex mixture without signal overlap.

Glutamate Decarboxylase Inhibition

Maleic acid is a known inhibitor of glutamate decarboxylase (GAD), an enzyme responsible for the conversion of glutamate to the inhibitory neurotransmitter GABA.[2] This inhibitory activity is a subject of research in neuroscience and drug development. This compound can be used in studies to elucidate the mechanism of this inhibition and to develop novel therapeutic agents targeting the GABAergic system.

Experimental Protocols

General Protocol for Quantitative NMR (qNMR) using this compound as an Internal Standard

This protocol outlines the general steps for determining the purity of a substance using this compound as an internal standard.

1. Materials and Reagents:

  • Analyte of interest
  • This compound (of known purity and isotopic enrichment)
  • Appropriate deuterated solvent (e.g., D₂O, DMSO-d₆)
  • High-precision analytical balance
  • NMR tubes
  • NMR spectrometer

2. Sample Preparation:

  • Accurately weigh a specific amount of the analyte and this compound into a vial. The molar ratio of the analyte to the internal standard should ideally be close to 1:1.
  • Dissolve the mixture in a precise volume of the chosen deuterated solvent.
  • Transfer the solution to an NMR tube.

3. NMR Data Acquisition:

  • Acquire a 1H NMR spectrum of the sample.
  • Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant nuclei, which is crucial for accurate integration. This is typically set to 5-7 times the longest T1 relaxation time of the signals of interest.
  • Optimize other acquisition parameters, such as the number of scans, to achieve a high signal-to-noise ratio.

4. Data Processing and Analysis:

  • Process the NMR spectrum, including Fourier transformation, phase correction, and baseline correction.
  • Integrate the signals corresponding to the analyte and a known signal from a non-deuterated internal standard if this compound is used to avoid proton signals. In the case of using the residual proton signal of the deuterated solvent or another standard, integrate a well-resolved signal of the analyte.
  • Calculate the purity of the analyte using the following formula:

Signaling Pathway and Experimental Workflow Visualization

Synthesis of this compound

The synthesis of this compound typically involves the hydration of its corresponding anhydride, Maleic Anhydride-d2.

G cluster_reactants Reactants cluster_product Product MA_d2 Maleic Anhydride-d2 (CAS: 33225-51-3) MaleicAcid_d2 This compound (CAS: 24461-33-4) MA_d2->MaleicAcid_d2 Hydration H2O Water (H₂O)

Caption: Synthesis of this compound via hydration of Maleic Anhydride-d2.

Mechanism of Maleic Acid-Induced Fanconi Syndrome

Maleic acid is known to induce experimental Fanconi syndrome, a generalized dysfunction of the proximal renal tubules. The underlying mechanism involves the inhibition of key enzymes and transporters.[5][6][7][8]

G cluster_effects Cellular Effects MaleicAcid Maleic Acid NaK_ATPase Na+/K+-ATPase MaleicAcid->NaK_ATPase Inhibits H_ATPase H+-ATPase MaleicAcid->H_ATPase Inhibits ATP_depletion ATP Depletion MaleicAcid->ATP_depletion Contributes to ProximalTubule Proximal Renal Tubule Dysfunction NaK_ATPase->ProximalTubule H_ATPase->ProximalTubule ATP_depletion->ProximalTubule FanconiSyndrome Fanconi Syndrome ProximalTubule->FanconiSyndrome Leads to

Caption: Signaling pathway of maleic acid-induced Fanconi syndrome.

References

A Technical Guide to the Isotopic Enrichment and Purity of Maleic Acid-d2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Maleic Acid-d2 (Maleic-2,3-d2 acid), a deuterated form of maleic acid. It is a valuable tool in various scientific disciplines, particularly in drug development and metabolic research, where it serves as an internal standard for quantitative analysis and as a tracer for metabolic studies.[1][2] This guide details the synthesis, purification, and comprehensive analysis of this compound, focusing on determining its isotopic enrichment and chemical purity.

Synthesis of this compound

The most common and efficient method for synthesizing this compound is through the hydrolysis of its corresponding deuterated anhydride, Maleic Anhydride-d2. This process involves the ring-opening of the anhydride by heavy water (D₂O).

Experimental Protocol: Synthesis of this compound via Hydrolysis

This protocol is adapted from the general procedure for the hydrolysis of maleic anhydride.

Materials:

  • Maleic Anhydride-d2 (C₄D₂O₃)

  • Heavy Water (D₂O, 99.8 atom % D)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Büchner funnel and filter paper

  • Activated charcoal (optional)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Maleic Anhydride-d2.

  • Hydrolysis: Add a stoichiometric excess of heavy water (D₂O) to the flask. The reaction is typically carried out by heating the mixture to a temperature between 52°C and 85°C to ensure the dissolution of the anhydride and to promote hydrolysis while minimizing the formation of the fumaric acid isomer.[3][4] A common approach is to use molten maleic anhydride-d2 (melting point ~53°C) and add it to pre-heated D₂O.

  • Reaction Time: Stir the reaction mixture at the elevated temperature for a sufficient period to ensure complete hydrolysis. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or by the disappearance of the anhydride peak in infrared (IR) spectroscopy.

  • Purification (Crystallization):

    • After the reaction is complete, the solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of this compound.

    • For enhanced purity, the solution can be treated with a small amount of activated charcoal to adsorb colored impurities before cooling.[5]

    • The crystalline product is then collected by vacuum filtration using a Büchner funnel.

    • The crystals are washed with a small amount of cold D₂O to remove any soluble impurities.

  • Drying: The purified this compound crystals are dried under vacuum to remove any residual solvent.

Logical Workflow for Synthesis and Purification:

cluster_synthesis Synthesis cluster_purification Purification Maleic Anhydride-d2 Maleic Anhydride-d2 Hydrolysis Hydrolysis Maleic Anhydride-d2->Hydrolysis D2O D2O D2O->Hydrolysis Crude this compound Solution Crude this compound Solution Hydrolysis->Crude this compound Solution Crystallization Crystallization Crude this compound Solution->Crystallization Filtration Filtration Crystallization->Filtration Drying Drying Filtration->Drying Purified this compound Purified this compound Drying->Purified this compound

Synthesis and purification workflow for this compound.

Isotopic Enrichment and Purity Analysis

The quality of this compound is determined by its isotopic enrichment (the percentage of deuterium atoms at the specified positions) and its chemical purity (the percentage of the desired compound in the sample). Various analytical techniques are employed for this purpose.

Quantitative Data Summary

Commercially available this compound typically meets high standards of isotopic and chemical purity. The following table summarizes the typical specifications from various suppliers.

ParameterSpecificationReference(s)
Isotopic Purity
Atom Percent D≥ 98%[6][7][8]
Chemical Purity
Purity by Analysis≥ 98%[9][10]
Physical Properties
Molecular Weight118.08 g/mol [6][8]
Melting Point137-140 °C[6][7]
Experimental Protocols for Quality Control

Quantitative NMR (qNMR) is a primary method for determining both isotopic enrichment and chemical purity.[2][11]

Experimental Protocol: ¹H-qNMR for Isotopic Enrichment and Purity

  • Sample Preparation:

    • Accurately weigh a known amount of the this compound sample.

    • Accurately weigh a known amount of a certified internal standard (e.g., dimethyl sulfone, maleic acid of known purity).[12]

    • Dissolve both the sample and the internal standard in a known volume of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).[2]

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Ensure quantitative acquisition parameters are used, including a sufficient relaxation delay (D1), typically at least 5 times the longest T₁ relaxation time of the signals of interest, and a 90° pulse angle.

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Isotopic Enrichment: Integrate the residual proton signal of the olefinic protons in this compound (around 6.2-6.4 ppm) and compare it to the integral of a known reference signal (either from the internal standard or a non-deuterated portion of the molecule, if applicable). The isotopic enrichment is calculated based on the reduction in the integral of the deuterated positions.

    • Chemical Purity: Compare the integral of the this compound signal to the integral of the internal standard. The purity of the analyte can be calculated using the following equation:

    Purityanalyte (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Puritystd (%)

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity = Purity of the standard

Workflow for qNMR Purity Determination:

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Weigh Analyte Weigh Analyte Dissolve in Solvent Dissolve in Solvent Weigh Analyte->Dissolve in Solvent Weigh Standard Weigh Standard Weigh Standard->Dissolve in Solvent NMR Measurement NMR Measurement Dissolve in Solvent->NMR Measurement Process Spectrum Process Spectrum NMR Measurement->Process Spectrum Integrate Signals Integrate Signals Process Spectrum->Integrate Signals Calculate Purity Calculate Purity Integrate Signals->Calculate Purity Purity Result Purity Result Calculate Purity->Purity Result

Workflow for qNMR purity determination using an internal standard.

High-resolution mass spectrometry (HRMS) is a powerful tool for confirming the molecular weight and determining the isotopic distribution of this compound. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is used for sensitive quantification and impurity profiling.

Experimental Protocol: LC-MS/MS for Purity and Impurity Analysis

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol).

    • Prepare a series of calibration standards by diluting the stock solution.

    • For biological samples, a protein precipitation step with a solvent like acetonitrile may be necessary.[13]

  • LC-MS/MS System and Conditions:

    • Liquid Chromatography (LC):

      • Column: A C18 reversed-phase column is commonly used for the separation of organic acids.[14]

      • Mobile Phase: A typical mobile phase consists of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., methanol or acetonitrile with 0.1% formic acid). A gradient elution is often employed.

      • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

    • Mass Spectrometry (MS):

      • Ionization: Electrospray ionization (ESI) in negative ion mode is effective for dicarboxylic acids.

      • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantitative analysis, monitoring specific precursor-to-product ion transitions. For this compound, the precursor ion would be [M-H]⁻ at m/z 117.

  • Data Analysis:

    • The purity is determined by comparing the peak area of this compound to a calibration curve generated from standards of known concentration.

    • Impurities, such as the non-deuterated maleic acid (m/z 115) or fumaric acid-d2, can be identified and quantified by monitoring their specific MRM transitions.

HPLC with UV detection is a robust method for assessing chemical purity and separating this compound from its geometric isomer, fumaric acid, and other potential non-deuterated impurities.

Experimental Protocol: HPLC for Purity and Fumaric Acid Impurity

  • Sample Preparation:

    • Dissolve a known amount of this compound in the mobile phase to prepare a sample solution.

  • HPLC System and Conditions:

    • Column: A C18 reversed-phase column is suitable.[14][15]

    • Mobile Phase: An isocratic mobile phase of acidic water (e.g., water adjusted to pH 2.1 with perchloric acid or 0.1% phosphoric acid) is effective for separating maleic and fumaric acids.[14][16]

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Detection: UV detection at a wavelength of 210 nm is appropriate for these unsaturated dicarboxylic acids.[14][15]

  • Data Analysis:

    • The chemical purity is determined by the relative peak area of this compound compared to the total area of all peaks in the chromatogram.

    • The presence of fumaric acid is identified by its characteristic retention time, which is typically longer than that of maleic acid under these conditions.

Common Impurities and Artifacts

  • Fumaric Acid-d2: The trans-isomer of this compound is a common process-related impurity that can be formed during synthesis, particularly at elevated temperatures.[3][4] It can be readily identified and quantified by HPLC.[14][15]

  • Non-deuterated Maleic Acid: Incomplete deuteration during the synthesis of the starting material, Maleic Anhydride-d2, can lead to the presence of unlabeled maleic acid. This can be detected by mass spectrometry (m/z 115) and ¹H NMR.

  • Residual Solvents: Solvents used in the synthesis and purification process may be present in the final product. These can be identified and quantified by ¹H NMR or gas chromatography (GC).

Applications in Research and Drug Development

This compound is primarily used in the following applications:

  • Internal Standard: Due to its similar chemical properties to the unlabeled analog and its distinct mass, this compound is an ideal internal standard for the accurate quantification of maleic acid in various matrices by LC-MS or GC-MS.[1][2]

  • Metabolic Tracer: In metabolic studies, the deuterium label allows researchers to trace the metabolic fate of maleic acid within biological systems.

  • Drug Development: Deuteration of drug molecules can alter their pharmacokinetic and metabolic profiles.[1] While this compound itself is not typically a therapeutic agent, its use as a building block or a reference standard is valuable in the development of deuterated pharmaceuticals.

By following the detailed protocols and understanding the analytical principles outlined in this guide, researchers, scientists, and drug development professionals can confidently assess the isotopic enrichment and purity of this compound, ensuring the accuracy and reliability of their experimental results.

References

Navigating the Stability and Storage of Maleic Acid-d2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for Maleic Acid-d2, a deuterated analogue of maleic acid. Understanding the stability profile of this compound is critical for its effective use in research and development, particularly in applications such as metabolic studies, as a tracer, or as an internal standard in analytical methods. This document synthesizes available data on its storage, handling, and potential degradation pathways, offering guidance to ensure its integrity and performance in experimental settings.

Overview of this compound Stability

This compound, also known as Maleic-2,3-d2 acid, is a stable isotope-labeled compound. While specific, extensive stability studies on this compound are not widely published, its stability can be largely inferred from the known properties of maleic acid, taking into account the kinetic isotope effect of deuterium substitution. The primary degradation pathway for maleic acid is isomerization to its more stable trans-isomer, fumaric acid, a process that can be influenced by heat and light. Other potential degradation routes include decarboxylation and reactions with strong oxidizing agents or bases.

The substitution of hydrogen with deuterium at the 2 and 3 positions can influence the rate of certain degradation reactions. A study on the secondary α-deuterium isotope effect in the catalyzed isomerization of maleic acid has shown a measurable effect, suggesting that the rate of isomerization for this compound will differ from that of its non-deuterated counterpart.[1][2] This kinetic isotope effect typically results in a slower reaction rate for the deuterated compound due to the stronger carbon-deuterium bond compared to the carbon-hydrogen bond.

Recommended Storage and Handling Conditions

To maintain the purity and stability of this compound, it is imperative to adhere to appropriate storage and handling protocols. The following recommendations are based on information from various suppliers and general best practices for handling deuterated compounds.

Storage Conditions

The stability of this compound is highly dependent on the storage temperature and its protection from environmental factors such as light and moisture.

ConditionTemperatureDurationAdditional Precautions
Solid (Neat) Room TemperatureShort-termStore away from light and moisture.[3]
4°CLong-termSealed storage, away from moisture and light.
In Solvent -20°CUp to 1 monthSealed storage, away from moisture and light.
-80°CUp to 6 monthsSealed storage, away from moisture and light.

Table 1: Recommended Storage Conditions for this compound

Handling Guidelines

Due to the potential for degradation and for safety reasons, proper handling procedures should be followed. These guidelines are based on the safety data for unlabeled maleic acid and are applicable to this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area or under a chemical fume hood.

  • Hygroscopicity: The compound is sensitive to moisture. Handle in a dry environment and store in a tightly sealed container.

  • Light Sensitivity: Protect from light to prevent photo-isomerization. Use amber vials or store in a dark place.

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and metals.

Potential Degradation Pathways

The primary degradation pathways for maleic acid, and by extension this compound, are isomerization and decarboxylation. The presence of deuterium is expected to influence the kinetics of these reactions.

Isomerization to Fumaric Acid-d2

The cis-isomer (maleic acid) can convert to the more stable trans-isomer (fumaric acid) upon exposure to heat or UV light. This is a significant consideration for the long-term stability of the compound.

G Maleic_Acid_d2 This compound (cis) Transition_State Transition State Maleic_Acid_d2->Transition_State Heat / Light Fumaric_Acid_d2 Fumaric Acid-d2 (trans) Transition_State->Fumaric_Acid_d2

Isomerization of this compound to Fumaric Acid-d2.

The kinetic isotope effect associated with the C-D bonds is expected to slow down this isomerization process compared to the non-deuterated form.

Other Potential Degradation Reactions

While less common under normal storage conditions, other degradation pathways may be relevant, particularly under stressed conditions as would be encountered in forced degradation studies.

G cluster_main This compound Degradation cluster_products Potential Degradation Products Maleic_Acid_d2 This compound Isomerization Fumaric Acid-d2 Maleic_Acid_d2->Isomerization Heat, Light Decarboxylation Acrylic Acid-d3 + CO2 Maleic_Acid_d2->Decarboxylation High Heat Oxidation Various Oxidation Products Maleic_Acid_d2->Oxidation Strong Oxidants Reaction_with_Bases Salt Formation / Other Reactions Maleic_Acid_d2->Reaction_with_Bases Strong Bases

Potential Degradation Pathways of this compound.

Experimental Protocols for Stability Assessment

Forced Degradation Study Protocol

A forced degradation study is designed to accelerate the degradation of a substance to predict its long-term stability and to develop analytical methods capable of separating the parent compound from its degradation products.

G cluster_setup Study Setup cluster_conditions Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Start This compound Sample Acid Acid Hydrolysis (e.g., 0.1M HCl, heat) Start->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, heat) Start->Base Oxidation Oxidation (e.g., 3% H2O2) Start->Oxidation Thermal Thermal Stress (e.g., 60°C) Start->Thermal Photolytic Photolytic Stress (UV/Vis light) Start->Photolytic Analysis Analytical Method (e.g., HPLC-UV/MS, NMR) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photolytic->Analysis Degradation_Profile Degradation Profile Analysis->Degradation_Profile Stability_Method Stability-Indicating Method Validation Degradation_Profile->Stability_Method

Workflow for a Forced Degradation Study of this compound.

Methodology:

  • Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., water, methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the sample with an acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60°C) for a defined period.

    • Base Hydrolysis: Treat the sample with a base (e.g., 0.1 M NaOH) at an elevated temperature.

    • Oxidation: Treat the sample with an oxidizing agent (e.g., 3% H₂O₂).

    • Thermal Stress: Expose the solid sample and a solution to elevated temperatures.

    • Photostability: Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

  • Sample Analysis: At specified time points, analyze the stressed samples using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Data Evaluation: Compare the chromatograms or spectra of the stressed samples to that of an unstressed control to identify and quantify degradation products.

Analytical Method Considerations

A stability-indicating analytical method should be able to separate and quantify the intact this compound from its potential degradation products, including Fumaric Acid-d2.

Analytical TechniqueUtility for Stability Assessment
HPLC-UV Quantitative analysis of this compound and separation from non-chromophoric and chromophoric impurities.
LC-MS Identification of unknown degradation products by providing mass information.
NMR Spectroscopy Structural elucidation of degradation products and assessment of isotopic purity.

Table 2: Analytical Techniques for Stability Assessment

Conclusion

The stability of this compound is a critical factor for its successful application in scientific research. While it is generally a stable compound, proper storage and handling are essential to prevent degradation, primarily through isomerization to Fumaric Acid-d2. Storage at low temperatures (4°C for solid, -20°C or -80°C for solutions) in sealed containers protected from light and moisture is recommended. The deuterium substitution is likely to slow the rate of isomerization due to the kinetic isotope effect. For rigorous applications, it is advisable to perform stability assessments using appropriate analytical methods, potentially guided by the principles of forced degradation studies, to ensure the integrity of the compound throughout its use.

References

Solubility of Maleic Acid-d2 in NMR Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of Maleic Acid-d2 in commonly used Nuclear Magnetic Resonance (NMR) solvents. Understanding the solubility characteristics of deuterated compounds is critical for obtaining high-quality NMR spectra for structural elucidation, quantitative analysis (qNMR), and reaction monitoring. This document outlines the solubility profile of this compound, provides a general protocol for solubility determination, and offers a logical workflow for selecting the most appropriate NMR solvent.

Core Data Presentation: Solubility Summary

NMR SolventChemical FormulaSolubility ProfileRemarks
Deuterated WaterD₂OHighExcellent choice for polar analytes. Rapid exchange of acidic protons with deuterium simplifies the spectrum.[1]
Deuterated Dimethyl SulfoxideDMSO-d₆HighA versatile solvent for a wide range of organic compounds.[1] Acidic protons may result in broad signals, which can sometimes complicate baseline integration.[1]
Deuterated MethanolCD₃ODModerate to HighMaleic acid is generally soluble in methanol.[2] However, there is a risk of esterification over time, forming methyl maleate, which would alter the sample composition.[1]
Deuterated ChloroformCDCl₃LowNot sufficiently soluble for most NMR applications.[1]
Deuterated Acetone(CD₃)₂COHighMaleic acid is soluble in acetone.[3][4][5]
Deuterated Acetic AcidCD₃COODHighMaleic acid is soluble in glacial acetic acid.[3][4]

Experimental Protocol for Solubility Determination

A precise and reproducible experimental protocol is crucial for determining the solubility of a compound in a specific solvent. The following is a general gravimetric method adaptable for determining the solubility of this compound in various NMR solvents.

Objective: To determine the saturation solubility of this compound in a given NMR solvent at a specific temperature (e.g., 25 °C).

Materials:

  • This compound

  • Deuterated NMR solvent of interest

  • Analytical balance (accurate to ±0.1 mg)

  • Vials with airtight caps

  • Vortex mixer or magnetic stirrer

  • Constant temperature bath or incubator

  • Syringe filters (0.2 µm pore size, compatible with the solvent)

  • Pre-weighed collection vials

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a vial. The excess is crucial to ensure that a saturated solution is formed.

  • Solvent Addition: Accurately pipette a known volume (e.g., 1.0 mL) of the desired deuterated NMR solvent into the vial containing the this compound.

  • Equilibration: Securely cap the vial and place it in a constant temperature bath set to the desired temperature. Agitate the mixture using a vortex mixer or magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the vial to stand undisturbed at the constant temperature for a short period to allow the undissolved solid to settle.

  • Sample Extraction: Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a 0.2 µm filter. This step is critical to remove any undissolved solid particles.

  • Solvent Evaporation: Dispense the filtered saturated solution into a pre-weighed collection vial. Carefully evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause decomposition of the this compound.

  • Mass Determination: Once the solvent is completely evaporated, re-weigh the collection vial containing the dried this compound residue.

  • Calculation: The solubility can be calculated using the following formula:

    Solubility (g/L) = (Mass of residue (g)) / (Volume of solvent used (L))

Safety Precautions: Always handle deuterated solvents and chemical compounds in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Visualization of Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate the key workflows in solubility testing and solvent selection for NMR analysis of this compound.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_measurement Measurement start Start add_excess Add Excess this compound to Vial start->add_excess add_solvent Add Known Volume of NMR Solvent add_excess->add_solvent agitate Agitate at Constant Temperature add_solvent->agitate settle Allow Undissolved Solid to Settle agitate->settle extract Extract Supernatant with Syringe Filter settle->extract evaporate Evaporate Solvent extract->evaporate weigh Weigh Dried Residue evaporate->weigh calculate Calculate Solubility weigh->calculate end_node End calculate->end_node

Caption: Experimental workflow for determining the solubility of this compound.

solvent_selection_workflow cluster_polar Polar Solvents cluster_nonpolar Non-Polar Solvents start Start: Need to Dissolve this compound for NMR check_polarity Is the analyte polar? start->check_polarity d2o D2O (High Solubility) check_polarity->d2o Yes cdcl3 CDCl3 (Low Solubility - Avoid) check_polarity->cdcl3 No dmso DMSO-d6 (High Solubility) check_reactivity Potential for Reaction? d2o->check_reactivity cd3od CD3OD (Moderate-High Solubility) dmso->check_reactivity cd3od->check_reactivity end_node End: Optimal Solvent Selected cdcl3->end_node esterification Esterification with CD3OD? check_reactivity->esterification use_d2o_dmso Use D2O or DMSO-d6 esterification->use_d2o_dmso Yes use_cd3od Use CD3OD (if time-sensitive) esterification->use_cd3od No use_d2o_dmso->end_node use_cd3od->end_node

Caption: Logical workflow for selecting an NMR solvent for this compound.

References

physical state and appearance of Maleic Acid-d2

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical State and Appearance of Maleic Acid-d2

Introduction

This compound, also known as (Z)-2,3-dideuteriobut-2-enedioic acid, is the deuterium-labeled form of maleic acid.[1][2] In this stable isotope-labeled compound, the two hydrogen atoms on the carbon-carbon double bond are replaced with deuterium. This isotopic substitution makes this compound a valuable tool in various research applications, including metabolic studies, mechanistic investigations, and as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS).[1] Deuteration can potentially influence the pharmacokinetic and metabolic profiles of drug molecules.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, with a focus on its physical state and appearance.

Physical and Chemical Properties

This compound is a white to off-white solid at room temperature.[1] It is the cis-isomer of butenedioic acid, with its trans-isomer being fumaric acid.[3] The physical properties of this compound are summarized in the table below.

PropertyValueSource
Appearance White to off-white solid[1]
Molecular Formula C4H2D2O4 (or HO2CCD=CDCO2H)[4][5][6]
Molecular Weight 118.08 g/mol [2][5]
Melting Point 137-140 °C[7][8]
Isotopic Purity ≥98 atom % D[6][7]
Solubility Soluble in water[3][9][10]

Experimental Protocols

While specific, detailed experimental protocols for the synthesis and characterization of this compound are not extensively published in open literature, standard analytical techniques are employed to verify its identity and purity.

1. Determination of Physical Appearance: The physical appearance is determined by visual inspection of the purified solid material under controlled lighting conditions. The color and form (e.g., crystalline, powder) are recorded.

2. Melting Point Determination: The melting point is a key indicator of purity and is typically determined using a calibrated melting point apparatus. A small amount of the solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded. For this compound, the reported melting point is in the range of 137-140 °C.[7][8]

3. Spectroscopic Analysis:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the absence or significant reduction of protons at the 2 and 3 positions, verifying successful deuteration. ¹³C NMR provides information about the carbon skeleton.

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of this compound, which is higher than that of unlabeled maleic acid due to the presence of two deuterium atoms.[7]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule, such as the C=O and O-H stretches of the carboxylic acid groups and the C=C double bond. The C-D bond vibrations will also be present at a lower frequency than C-H vibrations.

Visualizations

The following diagrams illustrate the chemical context and a typical characterization workflow for this compound.

cluster_0 Butenedioic Acid Isomers and Derivatives Maleic_Acid Maleic Acid (cis-isomer) Fumaric_Acid Fumaric Acid (trans-isomer) Maleic_Acid->Fumaric_Acid Isomerization Maleic_Acid_d2 This compound (Deuterated) Maleic_Acid->Maleic_Acid_d2 Isotopic Labeling Maleic_Anhydride Maleic Anhydride Maleic_Acid->Maleic_Anhydride Dehydration

Caption: Chemical relationships of this compound.

cluster_1 Physical and Chemical Characterization Workflow Start Purified Solid Sample (this compound) Visual_Inspection Visual Inspection (Color, Form) Start->Visual_Inspection MP_Analysis Melting Point Determination Start->MP_Analysis Spectroscopy Spectroscopic Analysis (NMR, MS, IR) Start->Spectroscopy Data_Analysis Data Analysis and Structure Confirmation Visual_Inspection->Data_Analysis MP_Analysis->Data_Analysis Spectroscopy->Data_Analysis Final_Report Final Characterization Report Data_Analysis->Final_Report

Caption: Workflow for characterization of this compound.

References

An In-depth Technical Guide to Understanding Deuterium Labeling in Maleic Acid-d2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Maleic Acid-d2 (Maleic-2,3-d2 acid), a stable isotope-labeled internal standard crucial for quantitative analysis in pharmaceutical research and development. This document details its synthesis, characterization, and application, with a focus on providing actionable experimental protocols and clear data presentation.

Introduction to Deuterium Labeling and this compound

Deuterium labeling, the substitution of hydrogen atoms with their heavier isotope deuterium, is a powerful technique in drug development and analytical chemistry. The increased mass of deuterium allows for the differentiation of labeled compounds from their unlabeled counterparts in mass spectrometry, making them ideal internal standards for quantitative studies. This compound is the deuterated form of maleic acid, where the two olefinic protons are replaced by deuterium atoms. Its primary application is as an internal standard in quantitative Nuclear Magnetic Resonance (qNMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the precise quantification of analytes in complex matrices.[1]

Synthesis of this compound

The most common and efficient method for preparing this compound is through the hydrolysis of its corresponding anhydride, Maleic Anhydride-d2. This precursor is commercially available from various suppliers of stable isotopes. The hydrolysis reaction is a straightforward and high-yielding process.

Synthesis Workflow

The synthesis of this compound can be represented by the following workflow, starting from the commercially available deuterated anhydride.

cluster_0 Synthesis of this compound MA_d2 Maleic Anhydride-d2 (Commercially Available) Reaction Hydrolysis Reaction (Heating in Water) MA_d2->Reaction H2O Deionized Water (H2O) H2O->Reaction MAcid_d2 This compound Solution Reaction->MAcid_d2 Evaporation Solvent Evaporation (Rotary Evaporator) MAcid_d2->Evaporation Final_Product Pure this compound (Crystalline Solid) Evaporation->Final_Product

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Hydrolysis of Maleic Anhydride-d2

This protocol describes the hydrolysis of Maleic Anhydride-d2 to yield this compound.

Materials:

  • Maleic Anhydride-d2 (commercially available)

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

Procedure:

  • Place a known quantity of Maleic Anhydride-d2 into a round-bottom flask.

  • Add a sufficient amount of deionized water to completely dissolve the anhydride upon heating. A typical starting ratio is 1:10 (w/v).

  • Attach a reflux condenser to the flask.

  • Heat the mixture to reflux using a heating mantle and maintain reflux for 1-2 hours to ensure complete hydrolysis.[2]

  • After the reaction is complete, allow the solution to cool to room temperature.

  • Remove the water under reduced pressure using a rotary evaporator.

  • The resulting white crystalline solid is this compound.

  • The product can be further purified by recrystallization if necessary, although the hydrolysis is typically clean and quantitative.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

PropertyValue
Chemical FormulaC₄H₂D₂O₄
Molecular Weight118.08 g/mol
Isotopic PurityTypically ≥98 atom % D
AppearanceWhite crystalline solid
Melting Point137-140 °C (lit.)
SolubilitySoluble in water, DMSO-d6, and other polar solvents
Spectroscopic Data

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the deuterium labeling and assessing the purity of this compound.

  • ¹H NMR: The ¹H NMR spectrum of this compound is characterized by the absence of the singlet corresponding to the olefinic protons, which is typically observed for unlabeled maleic acid at approximately 6.2-6.4 ppm in D₂O.[3] The only signals expected would be from any residual unlabeled maleic acid and the exchangeable carboxylic acid protons if not in a deuterated solvent that promotes exchange.

  • ¹³C NMR: The ¹³C NMR spectrum will show two signals. The signal for the carboxyl carbons is expected around 178 ppm, and the signal for the olefinic carbons around 133 ppm.[4] Due to the presence of deuterium, the olefinic carbon signal may appear as a triplet due to C-D coupling and will be shifted slightly upfield compared to unlabeled maleic acid (isotopic shift).

The following table provides the expected NMR chemical shifts for this compound in D₂O.

NucleusAtom PositionExpected Chemical Shift (ppm)Notes
¹HOlefinic (C-H)AbsentSignal at ~6.3 ppm in unlabeled maleic acid will be absent.
¹³CCarboxyl (C=O)~178.0Chemical shift is similar to unlabeled maleic acid.
¹³COlefinic (C=C)~133.2May appear as a triplet due to C-D coupling and show a slight upfield shift.

3.2.2. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and isotopic enrichment of this compound.

  • Molecular Ion: In negative ion mode electrospray ionization (ESI), the [M-H]⁻ ion for this compound is expected at m/z 117.0, which is two mass units higher than that of unlabeled maleic acid (m/z 115.0).

  • Fragmentation: Tandem mass spectrometry (MS/MS) can be used for structural confirmation. The fragmentation of the [M-H]⁻ ion of maleic acid typically involves losses of H₂O and CO₂. For this compound, the fragmentation pattern will be similar, but the masses of the fragment ions containing the deuterated carbons will be shifted accordingly.

Applications and Experimental Protocols

This compound is primarily used as an internal standard for quantitative analysis.

Quantitative NMR (qNMR)

qNMR is a primary analytical method that allows for the determination of the absolute concentration of a substance without the need for a calibration curve of the analyte.[5]

4.1.1. Workflow for qNMR using this compound

cluster_1 qNMR Analysis Workflow Prep Sample Preparation (Accurate Weighing of Analyte and IS) Dissolve Dissolution in Deuterated Solvent (e.g., D2O, DMSO-d6) Prep->Dissolve NMR_Acq NMR Data Acquisition (Optimized Parameters, e.g., long D1) Dissolve->NMR_Acq Processing Data Processing (Phasing, Baseline Correction, Integration) NMR_Acq->Processing Quant Quantification (Calculation of Analyte Concentration/Purity) Processing->Quant cluster_2 LC-MS/MS Analysis Workflow Spike Sample Preparation (Spike sample with known amount of IS) Extract Sample Extraction (e.g., SPE, LLE, PPT) Spike->Extract LC_Sep LC Separation (Reversed-phase or HILIC) Extract->LC_Sep MS_Detect MS/MS Detection (MRM mode) LC_Sep->MS_Detect Quant_Curve Quantification (Calibration curve of analyte/IS ratio) MS_Detect->Quant_Curve

References

Methodological & Application

Application Note: Utilizing Maleic Acid-d2 as an Internal Standard for Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful analytical technique for determining the purity and concentration of substances with high precision and accuracy.[1][2] The fundamental principle of qNMR lies in the direct proportionality between the NMR signal integral and the number of nuclei responsible for that resonance.[3] By comparing the integral of an analyte's signal to that of a certified internal standard of known concentration, precise quantification can be achieved.[1] This application note details the use of Maleic Acid-d2 as an internal standard in ¹H qNMR analysis.

Deuterated compounds, where one or more hydrogen atoms are replaced by deuterium, are invaluable in modern NMR spectroscopy.[1] The primary advantage of using a deuterated internal standard like this compound in ¹H qNMR is the significant reduction or elimination of interfering signals from the standard itself, which can be particularly beneficial when the protonated standard's signals overlap with those of the analyte.[1]

Advantages of this compound as a qNMR Internal Standard

This compound offers several key advantages for quantitative analysis:

  • Signal Simplification: In its deuterated form, the olefinic proton signals of maleic acid are absent in the ¹H NMR spectrum, preventing potential overlap with analyte signals in the aromatic region.[1][4]

  • High Purity and Stability: Maleic acid is a stable, solid compound available in high purity, a critical characteristic for a reliable internal standard.[5]

  • Solubility: It is soluble in common deuterated solvents such as D₂O and DMSO-d6.[4]

  • Simple Spectrum: The non-deuterated form exhibits a simple singlet in the ¹H NMR spectrum, and any residual, non-deuterated signal in this compound would also be a singlet, simplifying integration.[4][6]

Experimental Protocols

This section provides a detailed methodology for using this compound as an internal standard for qNMR analysis.

Materials and Equipment
  • Internal Standard: this compound (high purity, ≥99%)

  • Analyte: Compound of interest

  • Deuterated Solvent: High-purity D₂O or DMSO-d6 (≥99.8% D)[7]

  • NMR Spectrometer: 400 MHz or higher field strength is recommended for better signal dispersion.[4]

  • Analytical Balance: Readability of at least 0.01 mg.[7]

  • High-Precision NMR Tubes: 5 mm diameter.[7]

  • Volumetric Glassware: Calibrated volumetric flasks and pipettes.[7]

  • Vortex Mixer and/or Sonicator

Sample Preparation

Accurate sample preparation is crucial for reliable qNMR results.[7] The following protocol outlines the steps for preparing a sample for analysis.

  • Accurate Weighing:

    • Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial. Record the exact weight.[7]

    • Accurately weigh the analyte into the same vial. The ideal molar ratio of analyte to internal standard is between 0.5 and 2.[7]

  • Dissolution:

    • Add a precise volume (e.g., 1.0 mL) of the chosen deuterated solvent (D₂O or DMSO-d6) to the vial.

    • Ensure complete dissolution by gentle vortexing or sonication. Visually inspect the solution to confirm no solid particles remain.[7]

  • Transfer to NMR Tube:

    • Carefully transfer an aliquot of the solution into a clean, high-precision 5 mm NMR tube.

NMR Data Acquisition

The following are recommended instrument settings. These may need to be optimized for the specific instrument and sample.

ParameterRecommended SettingRationale
Pulse Angle 90°Maximizes signal intensity in a single scan.[8]
Relaxation Delay (D1) ≥ 5 x T₁ of the slowest relaxing signalEnsures complete relaxation of all relevant nuclei for accurate integration. A typical starting value for small molecules is 30-60 seconds.[7] T₁ values should be determined experimentally for the specific sample mixture.[4]
Acquisition Time (AT) ≥ 3 secondsProvides adequate digital resolution.[7]
Number of Scans (NS) Sufficient to achieve S/N ≥ 250:1Ensures a high signal-to-noise ratio for accurate integration.[7]
Spinning OffAvoids spinning sidebands that can interfere with integration.[8]
Data Processing and Quantification
  • Fourier Transform and Phasing: Apply an exponential window function with a line broadening (LB) of 0.1 - 0.3 Hz to improve the signal-to-noise ratio.[7] Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a baseline correction to the entire spectrum.

  • Integration:

    • Integrate the well-resolved, non-overlapping signals of the analyte and any residual signal from the this compound internal standard.

    • The integration region should encompass the entire peak, typically at least 20 times the peak width at half-height.[7]

  • Purity Calculation: The purity of the analyte can be calculated using the following formula:[9]

    Purity_sample (%) = (I_sample / I_std) * (N_std / N_sample) * (M_sample / M_std) * (m_std / m_sample) * Purity_std

    Where:

    • I = Integral area of the signal

    • N = Number of protons for the integrated signal

    • M = Molecular weight

    • m = Mass

    • Purity_std = Purity of the this compound internal standard

Data Presentation

The following table summarizes validation data from a hypothetical qNMR experiment using this compound to determine the purity of a sample of methylsulfonylmethane (MSM), adapted from a similar study using non-deuterated maleic acid.[6]

ParameterResultUSP Requirement (Category I)
Accuracy 99.5% ± 0.6%Within 2% of true value
Precision (Repeatability, RSD) < 1.0%≤ 1.0%
Linearity (R²) 0.9999≥ 0.999
Range (Concentration) 30 - 75 mg/mL80-120% of test concentration

Data adapted from Magritek, 2016.[6]

Visualizations

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_result Result weigh_std Accurately weigh This compound (IS) weigh_analyte Accurately weigh analyte weigh_std->weigh_analyte dissolve Dissolve in deuterated solvent weigh_analyte->dissolve transfer Transfer to NMR tube dissolve->transfer setup Set up NMR parameters (D1, NS, etc.) transfer->setup acquire Acquire ¹H NMR spectrum setup->acquire process Process spectrum (FT, phasing, baseline) acquire->process integrate Integrate analyte and IS signals process->integrate calculate Calculate analyte purity using qNMR formula integrate->calculate report Report purity of the analyte calculate->report Logical_Relationship cluster_0 Core Principle cluster_1 Methodology cluster_2 Outcome A Signal Integral ∝ Number of Nuclei E Comparison of Signal Integrals A->E B Internal Standard (IS) (this compound) D Known Purity & Mass of IS B->D C Analyte C->E D->E F Accurate Quantification of Analyte E->F

References

Application Note: Quantitative NMR Protocol using Maleic Acid as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful and accurate analytical technique for determining the purity and concentration of chemical substances.[1] This application note provides a detailed protocol for conducting ¹H qNMR using maleic acid as an internal standard. Maleic acid is a suitable internal standard for qNMR due to its high purity, stability as a solid, and the presence of a simple singlet in its ¹H NMR spectrum, which minimizes signal overlap with many analytes.[1][2] This protocol is intended for researchers, scientists, and professionals in the drug development industry who require precise and reliable quantification of active pharmaceutical ingredients (APIs), intermediates, or other organic molecules.

Introduction

The fundamental principle of qNMR is that the integrated intensity of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal.[1] By comparing the integral of a signal from an analyte of interest to the integral of a signal from a certified internal standard of known concentration, the concentration and purity of the analyte can be accurately determined.[3]

The selection of an appropriate internal standard is critical for the success of a qNMR experiment.[4] An ideal internal standard should possess the following characteristics:

  • High Purity (≥99%)[1]

  • Chemical stability and non-reactivity with the analyte or solvent

  • A simple NMR spectrum with signals that do not overlap with analyte signals[4]

  • Good solubility in the chosen deuterated solvent[5]

  • A known and accurate molar mass

Maleic acid is a widely used internal standard that fulfills these criteria, particularly for analyses conducted in deuterated water (D₂O) or dimethyl sulfoxide (DMSO-d₆).[2] Its two equivalent olefinic protons produce a sharp singlet at approximately 6.2-6.4 ppm, a region of the ¹H NMR spectrum that is often free of signals from many common organic molecules.[2][6]

Experimental Protocol

This section details the step-by-step procedure for performing a qNMR analysis using maleic acid as the internal standard.

Materials and Equipment
  • High-purity Maleic Acid (certified reference material, CRM)

  • Analyte of interest

  • Deuterated solvent (e.g., D₂O, DMSO-d₆)

  • High-precision analytical balance (microbalance recommended)[7]

  • Vortex mixer

  • NMR tubes (high-quality, clean, and dry)[8]

  • NMR spectrometer

Sample Preparation

Accurate sample preparation is paramount for obtaining reliable qNMR results. The following steps should be performed with care and precision.

  • Selection of Internal Standard and Solvent: Confirm that maleic acid is soluble in the chosen deuterated solvent and that its signal at ~6.3 ppm does not overlap with any signals from the analyte.[4][5] D₂O is an excellent solvent choice for use with maleic acid as it allows for the rapid exchange of the acidic carboxyl protons, preventing broad signals and baseline distortions.[2]

  • Weighing:

    • Accurately weigh a specific amount of the maleic acid internal standard into a clean, dry vial using a high-precision analytical balance. Record the exact mass.

    • In the same vial, accurately weigh the analyte. The goal is to achieve a molar ratio between the analyte and the internal standard that results in signals of comparable intensity, ideally close to 1:1.[7]

  • Dissolution:

    • Add a precise volume of the deuterated solvent to the vial containing the weighed analyte and internal standard.

    • Thoroughly mix the contents using a vortex mixer until both the analyte and the internal standard are completely dissolved. Visually inspect the solution to ensure no solid particles remain.[8]

  • Transfer to NMR Tube:

    • Carefully transfer the prepared solution into a high-quality NMR tube. Ensure a sufficient sample height for proper shimming by the spectrometer (typically around 0.6 mL for a 5 mm tube).[8]

    • Cap the NMR tube to prevent solvent evaporation and contamination.[8]

NMR Data Acquisition

The following are general guidelines for setting up the NMR experiment. Specific parameters may need to be optimized for the instrument and sample being analyzed.

  • Tuning and Matching: Tune and match the NMR probe for the sample to ensure optimal signal detection.[9]

  • Temperature Control: Maintain a constant and regulated temperature throughout the experiment to minimize variations in signal position and intensity.[9]

  • Pulse Angle: Calibrate the 90° pulse width for the specific sample and probe.

  • Relaxation Delay (D1): This is a critical parameter for accurate quantification. The relaxation delay between scans must be sufficient to allow for full relaxation of all protons of interest. A conservative approach is to set D1 to at least 5 times the longest T₁ (spin-lattice relaxation time) of both the analyte and the internal standard signals.[1][2]

  • Acquisition Time (AQ): Use an acquisition time that is long enough to ensure high digital resolution. A minimum of 2.5 seconds is a good starting point, with 4 seconds being suitable for many applications.[2]

  • Number of Scans (NS): The number of scans should be chosen to achieve an adequate signal-to-noise ratio (S/N) for the signals of interest.

Data Processing and Quantification

Proper data processing is essential for extracting accurate quantitative information from the NMR spectrum.

  • Fourier Transform: Apply an appropriate window function (e.g., a small line broadening of 0.1 Hz) and perform the Fourier transform.[9]

  • Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape. Apply a baseline correction to the entire spectrum to ensure a flat baseline, which is crucial for accurate integration.[7][9]

  • Integration:

    • Integrate the well-resolved singlet of maleic acid (~6.3 ppm).

    • Integrate a well-resolved and characteristic signal of the analyte that does not overlap with other signals.

    • Ensure that the integration limits are set consistently for all signals.

  • Purity Calculation: The mass fraction purity of the analyte (w_A) can be calculated using the following equation[2]:

    w_A = (I_A / I_S) * (N_S / N_A) * (M_A / M_S) * (m_S / m_A) * w_S

    Where:

    • I_A and I_S are the integrated areas of the analyte and standard signals, respectively.

    • N_A and N_S are the number of protons giving rise to the integrated signals of the analyte and standard (for maleic acid, N_S = 2).

    • M_A and M_S are the molar masses of the analyte and standard, respectively.

    • m_A and m_S are the masses of the analyte and standard weighed for the sample preparation.

    • w_S is the mass fraction purity of the internal standard, as stated on its certificate of analysis.

Data Presentation

The results of the qNMR analysis should be presented in a clear and organized manner. The following tables provide an example of how to summarize the experimental data and the final purity determination.

Table 1: Experimental Parameters for qNMR Analysis

ParameterValue
Spectrometer Frequency400 MHz
SolventD₂O
Internal StandardMaleic Acid
Temperature298 K
Pulse Angle90°
Relaxation Delay (D1)30 s
Acquisition Time (AQ)4 s
Number of Scans (NS)16

Table 2: Quantification Data for Analyte X

ParameterAnalyte (X)Maleic Acid (IS)
Mass (m)10.05 mg5.20 mg
Molar Mass (M)250.3 g/mol 116.07 g/mol
¹H NMR Signal (ppm)7.85 (doublet)6.30 (singlet)
Number of Protons (N)12
Integral Area (I)1.051.00
Purity of IS (w_S)-99.9%
Calculated Purity of Analyte (w_A) 98.7% -

Visualization of the qNMR Workflow

The following diagram illustrates the key steps in the quantitative NMR protocol using an internal standard.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh 1. High-Precision Weighing (Analyte & Maleic Acid) dissolve 2. Dissolution (in Deuterated Solvent) weigh->dissolve Add solvent transfer 3. Transfer to NMR Tube dissolve->transfer Mix thoroughly setup 4. Spectrometer Setup (Tune, Shim, Temp) transfer->setup acquire 5. Acquire Spectrum (Set D1, AQ, NS) setup->acquire process 6. Process FID (FT, Phase, Baseline) acquire->process integrate 7. Integrate Signals (Analyte & Standard) process->integrate calculate 8. Calculate Purity (Using qNMR Equation) integrate->calculate result result calculate->result Final Purity Result

Caption: Workflow for qNMR using an internal standard.

Conclusion

This application note provides a comprehensive protocol for the quantitative analysis of organic compounds using ¹H NMR spectroscopy with maleic acid as an internal standard. By adhering to the detailed steps for sample preparation, data acquisition, and data processing, researchers can achieve highly accurate and reproducible results. The use of a certified reference material for the internal standard ensures the traceability and reliability of the quantitative measurements, making qNMR an invaluable tool in pharmaceutical and chemical analysis.

References

Application Notes and Protocols for Maleic Acid-d2 in Metabolomics Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of metabolomics, accurate and reproducible quantification of metabolites is paramount for understanding cellular processes, identifying biomarkers, and accelerating drug development. The use of stable isotope-labeled internal standards is a cornerstone of robust quantitative mass spectrometry (MS)-based metabolomics. Maleic Acid-d2, a deuterated analog of maleic acid, serves as an excellent internal standard for the analysis of small carboxylic acids. Its near-identical physicochemical properties to its unlabeled counterpart ensure that it effectively accounts for variations in sample preparation, extraction, and instrument response, leading to high-quality, reliable data.[1]

This document provides detailed application notes and protocols for the use of this compound in metabolomics sample preparation, with a focus on its application as an internal standard for liquid chromatography-mass spectrometry (LC-MS) analysis.

Core Applications

This compound is primarily utilized as an internal standard in quantitative metabolomics workflows.[2] Its key applications include:

  • Accurate Quantification: By spiking a known concentration of this compound into biological samples at the beginning of the sample preparation process, it co-elutes with the endogenous analyte and experiences similar matrix effects, allowing for precise quantification through isotope dilution mass spectrometry.[1]

  • Method Validation: It is instrumental in validating analytical methods by assessing parameters such as accuracy, precision, and recovery.

  • Correction for Variability: this compound compensates for sample loss during extraction and inconsistencies in instrument performance, thereby improving the reliability of the results.[1]

Quantitative Data Summary

The use of deuterated internal standards like this compound significantly enhances the quality of quantitative data in metabolomics. While specific performance metrics for this compound were not found in the provided search results, the following table summarizes the expected performance characteristics based on the established principles of using stable isotope-labeled internal standards.

Performance MetricExpected Outcome with this compound Internal StandardRationale
Accuracy High (% Bias typically <15%)Co-elution and similar ionization behavior to the analyte minimizes differential matrix effects, leading to more accurate measurement of the true concentration.[1][3]
Precision High (Coefficient of Variation [CV] typically <15%)Correction for variability in sample handling, extraction, and injection volume results in lower variation between replicate measurements.[3]
Linearity Wide dynamic rangeThe use of an internal standard helps to extend the linear range of quantification by correcting for non-linear detector responses at high concentrations.
Recovery Consistent and reproducibleWhile absolute recovery can vary, the ratio of analyte to internal standard remains constant, allowing for accurate quantification regardless of extraction efficiency.
Matrix Effect MinimizedAs the internal standard and analyte are affected similarly by ion suppression or enhancement, the ratio of their signals remains stable, mitigating the impact of the sample matrix.[1]

Experimental Protocols

Protocol 1: Quenching of Cellular Metabolism

Objective: To rapidly halt enzymatic activity and preserve the metabolic profile of the sample. This protocol is a critical first step before metabolite extraction.

Materials:

  • Cold quenching solution: 80% Methanol in water (v/v), pre-chilled to -80°C.

  • Biological sample (e.g., adherent cells, suspension cells, tissue).

  • Dry ice or liquid nitrogen.

Procedure:

  • Preparation: Prepare the cold quenching solution and store it at -80°C until use.

  • Sample Collection:

    • Adherent Cells: Aspirate the culture medium. Immediately add the cold quenching solution to the culture dish placed on a bed of dry ice.

    • Suspension Cells: Rapidly centrifuge the cell suspension at a low temperature (e.g., 4°C). Discard the supernatant and resuspend the cell pellet in the cold quenching solution.

    • Tissue: Snap-freeze the tissue sample in liquid nitrogen immediately after collection.

  • Incubation: Incubate the sample with the quenching solution for 10-15 minutes at -80°C to ensure complete inactivation of enzymes.

  • Harvesting (for adherent cells): Scrape the cells in the quenching solution using a cell scraper and transfer the cell lysate to a pre-chilled tube.

  • Storage: The quenched samples can be stored at -80°C until metabolite extraction.

Protocol 2: Metabolite Extraction and Use of this compound as an Internal Standard

Objective: To extract metabolites from the quenched sample and incorporate this compound for accurate quantification by LC-MS.

Materials:

  • Quenched biological sample.

  • This compound stock solution (e.g., 1 mg/mL in methanol).

  • Extraction solvent: Acetonitrile, pre-chilled to -20°C.

  • Centrifuge capable of reaching high speeds and maintaining low temperatures.

  • Evaporator (e.g., centrifugal vacuum concentrator or nitrogen evaporator).

  • Reconstitution solvent (e.g., 50:50 acetonitrile:water).

Procedure:

  • Internal Standard Spiking: To the quenched sample, add a known amount of the this compound stock solution. The final concentration of the internal standard should be within the linear range of the analytical method.

  • Protein Precipitation and Metabolite Extraction:

    • Add three volumes of cold acetonitrile to the sample.

    • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

    • Incubate the mixture at -20°C for 30 minutes to facilitate complete protein precipitation.

  • Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the precipitated proteins and cell debris.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the extracted metabolites and the internal standard, to a new clean tube.

  • Solvent Evaporation: Dry the supernatant using a centrifugal vacuum concentrator or under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried metabolite extract in a suitable volume of the reconstitution solvent for LC-MS analysis.

  • Analysis: The sample is now ready for injection into the LC-MS system.

Visualizations

Experimental Workflow

experimental_workflow sample Biological Sample (Cells, Tissue) quenching Quenching (Cold 80% Methanol, -80°C) sample->quenching is_spike Spike with This compound Internal Standard quenching->is_spike extraction Metabolite Extraction (Cold Acetonitrile) is_spike->extraction centrifugation Centrifugation (14,000 x g, 4°C) extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant drying Dry Extract supernatant->drying reconstitution Reconstitute in LC-MS Buffer drying->reconstitution lcms LC-MS Analysis reconstitution->lcms

Caption: Workflow for metabolomics sample preparation using this compound.

Impact of Maleic Acid on the TCA Cycle

Maleic acid is known to inhibit key enzymes in the tricarboxylic acid (TCA) cycle, a central metabolic pathway for energy production. This inhibition can lead to a disruption of cellular energy metabolism. The following diagram illustrates the points of inhibition.

tca_cycle_inhibition pyruvate Pyruvate acetyl_coA Acetyl-CoA pyruvate->acetyl_coA citrate Citrate acetyl_coA->citrate isocitrate Isocitrate citrate->isocitrate alpha_kg α-Ketoglutarate isocitrate->alpha_kg succinyl_coA Succinyl-CoA alpha_kg->succinyl_coA succinate Succinate succinyl_coA->succinate sdh Succinate Dehydrogenase succinate->sdh fumarate Fumarate malate Malate fumarate->malate oxaloacetate Oxaloacetate malate->oxaloacetate oxaloacetate->citrate maleic_acid Maleic Acid maleic_acid->sdh Inhibition sdh->fumarate

Caption: Inhibition of the TCA cycle by maleic acid.

Conclusion

This compound is a valuable tool for researchers in metabolomics, enabling accurate and precise quantification of carboxylic acids. The protocols provided herein offer a framework for the effective use of this stable isotope-labeled internal standard in routine metabolomics workflows. By adhering to best practices in sample quenching and extraction, and by leveraging the benefits of isotope dilution mass spectrometry, researchers can generate high-quality data to advance their understanding of metabolism in health and disease.

References

Application Note: Quantitative Analysis of Maleic Acid in Biological Matrices using LC-MS with Maleic Acid-d2 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantitative analysis of maleic acid in biological matrices using Liquid Chromatography-Mass Spectrometry (LC-MS) with Maleic Acid-d2 as an internal standard. The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry, as it effectively corrects for variations in sample preparation, chromatography, and ionization, ensuring high accuracy and precision.[1]

Introduction

Maleic acid is an organic compound that is of interest in various fields, including food safety, clinical diagnostics, and industrial quality control. Accurate and reliable quantification of maleic acid in complex matrices such as serum, plasma, and urine is crucial. This application note describes a robust LC-MS/MS method employing this compound as an internal standard for the precise quantification of maleic acid. While the quantitative data presented herein is based on a method validated with ¹³C₂-maleic acid, a closely related stable isotope-labeled internal standard, the performance characteristics are expected to be comparable when using this compound.[1][2]

Principle

The method utilizes the stable isotope dilution technique. A known amount of this compound is spiked into the samples, calibrators, and quality control standards. Since this compound is chemically identical to maleic acid, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. By measuring the ratio of the analyte signal to the internal standard signal, accurate quantification can be achieved, as the internal standard normalizes for any analytical variability.

Experimental Protocols

Materials and Reagents
  • Maleic Acid (analytical standard)

  • This compound (internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Biological matrix (e.g., rat serum or urine)

Standard and Sample Preparation
  • Stock Solutions: Prepare 1 mg/mL stock solutions of maleic acid and this compound in ultrapure water.

  • Working Standard Solutions: Serially dilute the maleic acid stock solution with ultrapure water to prepare working standard solutions for the calibration curve.

  • Internal Standard Spiking Solution: Prepare a working solution of this compound at an appropriate concentration in ultrapure water.

  • Sample Preparation:

    • Thaw biological samples (serum or urine) on ice.

    • To 100 µL of each sample, calibrator, and quality control, add a specified amount of the this compound internal standard working solution.

    • Vortex mix for 30 seconds.

    • Add acetonitrile for protein precipitation (typically 3 volumes of acetonitrile to 1 volume of sample).

    • Vortex mix vigorously for 1 minute.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase A and inject it into the LC-MS/MS system.

Liquid Chromatography Conditions
  • HPLC System: Agilent 1260 system or equivalent.

  • Column: Poroshell EC C18 (150 x 3.0 mm, 2.7 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Methanol.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 40 °C.

  • Gradient:

Time (min)%A%B
0.0982
1.0982
5.0595
7.0595
7.5982
16.0982
Mass Spectrometry Conditions
  • Mass Spectrometer: AB SCIEX QTRAP® 5500 or equivalent.

  • Ion Source: Electrospray Ionization (ESI) in negative mode.

  • Ionization Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
Maleic Acid115.071.0-11
This compound117.073.0Optimized Value

Note: The collision energy for this compound should be optimized to achieve the most stable and intense fragment ion signal.

Data Presentation

The following tables summarize the quantitative performance of a validated LC-MS/MS method for maleic acid using a stable isotope-labeled internal standard (¹³C₂-maleic acid).[1][2] The results are representative of the performance expected with this compound.

Table 1: Calibration Curve for Maleic Acid in Serum and Urine [1][2]

MatrixCalibration Range (µg/L)
Serum0.5 - 200>0.999
Urine0.5 - 200>0.999

Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ) [1][2]

ParameterValue (µg/L)
LOD0.2
LOQ0.5

Table 3: Accuracy and Precision [1][2]

MatrixSpiked Concentration (µg/L)Intra-day Accuracy (%)Inter-day Accuracy (%)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
Serum194.0 - 100.293.6 - 101.0< 13.8< 6.1
1095.5 - 101.894.2 - 102.5< 10.5< 5.5
10096.8 - 102.395.1 - 103.1< 8.2< 4.8
Urine1101.3 - 104.4102.3 - 111.4< 12.5< 5.8
10102.1 - 105.6103.5 - 110.2< 9.8< 5.1
100103.5 - 106.8104.2 - 109.5< 7.5< 4.5

Visualizations

The following diagrams illustrate the experimental workflow for the LC-MS analysis of maleic acid.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Serum, Urine) Spike Spike with This compound IS Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC Liquid Chromatography (C18 Column) Reconstitute->LC MS Mass Spectrometry (ESI-, MRM) LC->MS Integration Peak Integration MS->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Calibration Calibration Curve Ratio->Calibration Quantification Quantification Calibration->Quantification

Caption: Experimental workflow for LC-MS/MS analysis of maleic acid.

Data_Logic cluster_input Inputs cluster_processing Processing cluster_output Output Analyte_Signal Maleic Acid Peak Area Ratio_Calc Peak Area Ratio = Analyte Signal / IS Signal Analyte_Signal->Ratio_Calc IS_Signal This compound Peak Area IS_Signal->Ratio_Calc Cal_Concentration Calibrator Concentrations Regression Linear Regression Cal_Concentration->Regression Ratio_Calc->Regression Final_Concentration Final Concentration of Maleic Acid Regression->Final_Concentration

Caption: Logical flow for data quantification.

Conclusion

The described LC-MS/MS method using this compound as an internal standard provides a highly sensitive, specific, and reliable approach for the quantification of maleic acid in complex biological matrices. The use of a stable isotope-labeled internal standard is critical for minimizing analytical variability and ensuring the accuracy of the results, making this method well-suited for applications in research, clinical, and drug development settings.

References

Application Note: GC-MS Derivatization Methods for Maleic Acid-d2

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Maleic acid, a dicarboxylic acid, and its isotopically labeled counterpart, Maleic Acid-d2, are important molecules in metabolic research and industrial applications. Due to their low volatility and high polarity, direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is challenging, leading to poor peak shape and low sensitivity. Derivatization is a crucial sample preparation step that converts the polar carboxyl groups into less polar, more volatile esters or silyl esters, making them amenable to GC-MS analysis. This document provides detailed protocols for three common derivatization methods for this compound: Silylation with BSTFA, Esterification with BF₃-Methanol, and Alkylation with Methyl Chloroformate.

Silylation using BSTFA with TMCS

Silylation is a robust and widely used derivatization technique for compounds containing active hydrogens, such as carboxylic acids. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like Trimethylchlorosilane (TMCS), replaces the acidic protons of the carboxyl groups with a trimethylsilyl (TMS) group. This process significantly increases the volatility and thermal stability of the analyte.[1][2] The resulting TMS derivatives are well-suited for GC-MS analysis.[3]

Reaction Principle

The two carboxylic acid groups of this compound react with BSTFA to form the di-TMS-ester derivative.

Figure 1: Silylation reaction of this compound with BSTFA.

Experimental Protocol: Silylation

This protocol is based on established methods for derivatizing organic acids.[4][5]

  • Sample Preparation: Evaporate an appropriate volume of the sample extract containing this compound to complete dryness under a gentle stream of nitrogen gas. It is critical to remove all water and protic solvents as they interfere with the silylation reagent.[6]

  • Reconstitution: Add 50 µL of a suitable aprotic solvent (e.g., pyridine, acetonitrile, or DMF) to the dried residue and vortex briefly to dissolve.

  • Derivatization: Add 100 µL of BSTFA + 1% TMCS to the sample vial.

  • Reaction: Cap the vial tightly and heat at 70°C for 30-60 minutes in a heating block or oven.[5] For some applications, ultrasound-assisted derivatization at a lower temperature (e.g., 50°C for 10 min) can also be effective.[4]

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The sample is now ready for injection into the GC-MS system. An aliquot of 1-2 µL is typically injected.

Workflow Diagram: Silylation

G start Start dry_sample Dry Sample Extract (Nitrogen Stream) start->dry_sample add_solvent Add Aprotic Solvent (e.g., Pyridine, 50 µL) dry_sample->add_solvent add_reagent Add BSTFA + 1% TMCS (100 µL) add_solvent->add_reagent heat_react Heat and React (70°C for 30-60 min) add_reagent->heat_react cool_down Cool to Room Temp. heat_react->cool_down inject Inject into GC-MS cool_down->inject end End inject->end

Figure 2: Experimental workflow for silylation derivatization.

Esterification using Boron Trifluoride (BF₃) in Methanol

Esterification is a classic derivatization method for carboxylic acids. Using a catalyst like boron trifluoride in an alcohol solvent (e.g., methanol) converts the carboxylic acids into their corresponding methyl esters (FAMEs - Fatty Acid Methyl Esters, a term often extended to other organic acid methyl esters).[1] This method is highly effective and widely used for creating stable, volatile derivatives.[3][7]

Reaction Principle

This compound is converted to Dimethyl Maleate-d2 in the presence of BF₃-Methanol.

Figure 3: Esterification of this compound with BF₃-Methanol.

Experimental Protocol: Esterification

This protocol is adapted from standard procedures for FAME preparation.[1][2]

  • Sample Preparation: Ensure the sample containing this compound is in a dried state in a reaction vial.

  • Derivatization: Add 200 µL of 14% Boron Trifluoride in Methanol (BF₃-Methanol) solution to the dried sample.

  • Reaction: Tightly cap the vial and heat at 60°C for 30-60 minutes.

  • Quenching & Extraction: After cooling to room temperature, add 1 mL of saturated NaCl solution and 0.5 mL of a non-polar extraction solvent (e.g., hexane or chloroform).

  • Phase Separation: Vortex the mixture vigorously for 1 minute and centrifuge at low speed (e.g., 2000 x g) for 5 minutes to separate the layers.

  • Collection: Carefully transfer the upper organic layer (containing the derivatized analyte) to a clean autosampler vial, for example, over a small amount of anhydrous sodium sulfate to remove residual water.[1]

  • Analysis: The sample is ready for GC-MS injection.

Workflow Diagram: Esterification

G start Start dry_sample Start with Dry Sample start->dry_sample add_reagent Add BF₃-Methanol (200 µL) dry_sample->add_reagent heat_react Heat and React (60°C for 30-60 min) add_reagent->heat_react quench_extract Quench (NaCl) and Extract (Hexane) heat_react->quench_extract separate_phases Vortex and Centrifuge quench_extract->separate_phases collect_organic Collect Organic Layer separate_phases->collect_organic inject Inject into GC-MS collect_organic->inject end End inject->end

Figure 4: Experimental workflow for esterification with BF₃-Methanol.

Alkylation using Methyl Chloroformate (MCF)

Alkylation with chloroformates is a rapid and efficient method for derivatizing metabolites with carboxyl and amino groups.[8][9] The reaction proceeds quickly in an aqueous environment, which can simplify sample preparation by eliminating the need for a complete drying step. The resulting methyl esters are stable and suitable for GC-MS analysis.[10]

Reaction Principle

Methyl Chloroformate (MCF) reacts with this compound in a pyridine/methanol medium to form the dimethyl ester.

Figure 5: Alkylation of this compound with Methyl Chloroformate.

Experimental Protocol: Alkylation

This protocol is based on the established MCF derivatization method.[8][9]

  • Sample Preparation: Transfer 100 µL of the aqueous sample or standard into a reaction vial.

  • Solvent/Base Addition: Add 400 µL of a Methanol:Pyridine (4:1 v/v) solution and vortex.

  • Derivatization: Add 50 µL of Methyl Chloroformate (MCF) and vortex immediately for 30 seconds.

  • Extraction: Add 400 µL of chloroform and 400 µL of 50 mM sodium bicarbonate solution.

  • Phase Separation: Vortex vigorously for 1 minute, then centrifuge for 5 minutes at 2000 x g to achieve clear phase separation.

  • Collection: Transfer the lower chloroform layer to an autosampler vial containing a small amount of anhydrous sodium sulfate.

  • Analysis: The sample is ready for injection.

Workflow Diagram: Alkylation

G start Start aqueous_sample Start with Aqueous Sample (100 µL) start->aqueous_sample add_solvent Add Methanol:Pyridine (400 µL) aqueous_sample->add_solvent add_reagent Add Methyl Chloroformate (50 µL) and Vortex add_solvent->add_reagent extract Add Chloroform and NaHCO₃ add_reagent->extract separate_phases Vortex and Centrifuge extract->separate_phases collect_organic Collect Chloroform Layer separate_phases->collect_organic inject Inject into GC-MS collect_organic->inject end End inject->end

Figure 6: Experimental workflow for alkylation with Methyl Chloroformate.

Comparison of Derivatization Methods

The choice of derivatization method depends on the specific requirements of the analysis, such as sample matrix, required sensitivity, and available instrumentation. The following table summarizes key quantitative parameters for the analysis of dicarboxylic acids using these methods. Note that data for this compound is limited; therefore, values are based on performance for similar low-molecular-weight dicarboxylic acids.

ParameterSilylation (BSTFA)Esterification (BF₃-Methanol)Alkylation (MCF)Reference(s)
Reaction Time 30 - 60 min30 - 60 min< 5 min[8],[1],[5]
Reaction Temp. 50 - 70 °C60 °CRoom Temperature[4],[1],[8]
Sample Matrix Requires anhydrous conditionsRequires anhydrous conditionsTolerant to aqueous matrix[6],[11]
Limit of Detection (LOD) Lower (≤ 2 ng/m³)Low (≤ 4 ng/m³)Low (low picomole range)[3],[8]
Reproducibility (RSD%) Higher (≤ 10%)Good (≤ 15%)Good (not specified)[3]
Derivative Stability Moderate (moisture sensitive)HighHigh[7],[8]
Key Advantage High reactivity, good for many functional groupsCreates very stable estersVery fast, aqueous compatible[12],[1],[11]
Key Disadvantage Moisture sensitive, reagent can be harsh on columnRequires heating, multi-step extractionReagent is toxic and corrosive[5],[7],[9]

Conclusion

All three detailed methods—silylation with BSTFA, esterification with BF₃-Methanol, and alkylation with Methyl Chloroformate—are effective for the derivatization of this compound for GC-MS analysis.

  • BSTFA silylation is a powerful and common method, offering excellent sensitivity and reproducibility, but requires strictly anhydrous conditions.[3]

  • BF₃-Methanol esterification yields highly stable derivatives and is a cost-effective choice, though it involves a heating step and subsequent liquid-liquid extraction.[1]

  • MCF alkylation is exceptionally fast and advantageous for high-throughput applications or when working with aqueous samples, significantly simplifying the sample preparation workflow.[8][11]

The selection of the optimal method should be based on a careful evaluation of the specific analytical goals, sample characteristics, and laboratory capabilities.

References

Application Notes and Protocols for Preparing Maleic Acid-d2 Stock Solutions for NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of Maleic Acid-d2 stock solutions for Nuclear Magnetic Resonance (NMR) spectroscopy. Adherence to these guidelines will ensure the accuracy, reproducibility, and quality of NMR data for qualitative and quantitative analyses.

Introduction

This compound (dideuterated maleic acid) is a deuterated analog of maleic acid commonly used as an internal standard or a reference compound in NMR spectroscopy. Its simple 1H NMR spectrum, consisting of a singlet, and its solubility in polar solvents make it a suitable candidate for various NMR applications, including quantitative NMR (qNMR). Proper preparation of stock solutions is critical for obtaining high-quality NMR spectra.

Chemical and Physical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use. Key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₄H₂D₂O₄[1]
Molecular Weight 118.08 g/mol [1]
Appearance White crystalline solid[1]
Isotopic Purity Typically ≥98 atom % D[1]
Melting Point 130-135 °C[2]

Solubility of this compound in Common NMR Solvents

The choice of a deuterated solvent is crucial and depends on the solubility of the analyte and the desired experimental conditions. This compound exhibits good solubility in polar solvents.

Deuterated SolventCommon AbbreviationSolubilityNotes
Deuterium OxideD₂OExcellentD₂O is an excellent solvent choice for this compound.[1] The acidic protons of maleic acid will exchange with deuterium, simplifying the baseline.[1]
Dimethyl Sulfoxide-d6DMSO-d6GoodThis compound is soluble in DMSO-d6.[1] However, the acidic protons may give a broad signal, which can be mitigated by adding a small amount of D₂O.[1]
Methanol-d4CD₃ODSoluble, but not recommended for qNMREsterification can occur between maleic acid and methanol, forming mono- and di-esters, which complicates the NMR spectrum.[1]
Chloroform-dCDCl₃PoorThis compound is not sufficiently soluble in non-polar solvents like chloroform.[1]

Recommended Concentrations for NMR Stock Solutions

The optimal concentration of the this compound stock solution depends on the specific NMR application. The following table provides recommended concentration ranges.

ApplicationConcentration RangeNotes
Routine ¹H NMR 5 - 25 mg in 0.5 - 0.7 mL of solventThis concentration range typically provides a good signal-to-noise ratio for qualitative analysis.
Quantitative NMR (qNMR) 120 µM - 2.1 mM (non-deuterated)For use as an internal standard, the concentration should be chosen to give a signal integral comparable to that of the analyte.[3] A concentration of approximately 60 mg/mL has also been reported for qNMR studies of a reference standard.[4]
Metabolomics Studies ~350 µM (non-deuterated)In metabolomics studies using plasma and serum, maleic acid has been used as an internal standard at this concentration.[3]

Experimental Protocols

Protocol for Preparing a Standard this compound Stock Solution for Routine ¹H NMR

This protocol describes the preparation of a ~10 mg/mL this compound stock solution in D₂O.

Materials:

  • This compound (solid)

  • Deuterium Oxide (D₂O, 99.9 atom % D)

  • Analytical balance

  • Spatula

  • Weighing paper or boat

  • 2 mL glass vial with a screw cap

  • Calibrated micropipette (100-1000 µL) and tips

  • Vortex mixer

Procedure:

  • Weighing: Accurately weigh approximately 10 mg of this compound using an analytical balance and transfer it to a clean, dry 2 mL glass vial. Record the exact mass.

  • Solvent Addition: Using a calibrated micropipette, add 1.0 mL of D₂O to the vial containing the this compound.

  • Dissolution: Cap the vial securely and vortex the mixture until the solid is completely dissolved. Visually inspect the solution to ensure no solid particles remain.

  • Storage: Store the stock solution at 2-8 °C when not in use. For long-term storage, refer to the manufacturer's recommendations.

Protocol for Preparing a this compound Stock Solution for Quantitative NMR (qNMR)

This protocol outlines the preparation of a this compound stock solution for use as an internal standard in qNMR. Accurate concentration determination is paramount.

Materials:

  • This compound (high purity, with certificate of analysis)

  • Deuterium Oxide (D₂O, 99.9 atom % D)

  • Analytical balance (4 or 5 decimal places)

  • Spatula

  • Weighing paper or boat

  • Class A volumetric flask (e.g., 5 mL or 10 mL)

  • Calibrated micropipettes and tips or Class A pipettes

  • Vortex mixer or sonicator

Procedure:

  • Accurate Weighing: Accurately weigh a precise amount of this compound (e.g., 5.9 mg to prepare a 10 mM solution in 5 mL) and record the exact mass.

  • Transfer: Carefully transfer the weighed this compound into a clean 5 mL Class A volumetric flask.

  • Partial Dissolution: Add a small amount of D₂O (approximately 2-3 mL) to the volumetric flask. Gently swirl the flask to dissolve the solid. A vortex mixer or a brief sonication can be used to aid dissolution.

  • Dilution to Volume: Once the solid is completely dissolved, carefully add D₂O dropwise until the bottom of the meniscus reaches the calibration mark on the neck of the volumetric flask.

  • Homogenization: Cap the volumetric flask and invert it several times (at least 10-15 times) to ensure the solution is homogeneous.

  • Transfer and Storage: Transfer the prepared stock solution to a clean, labeled vial for storage. Store at 2-8 °C.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for preparing this compound stock solutions for NMR analysis.

G Workflow for Preparing this compound Stock Solutions for NMR cluster_prep Preparation cluster_analysis Analysis & Storage A Define NMR Application (e.g., Routine, qNMR) B Select Appropriate Deuterated Solvent A->B C Calculate Required Mass of this compound B->C D Accurately Weigh This compound C->D E Dissolve in Deuterated Solvent D->E F Ensure Complete Dissolution E->F G Transfer to NMR Tube F->G I Store Stock Solution Appropriately F->I H Acquire NMR Spectrum G->H

Caption: General workflow for preparing this compound stock solutions.

Stability and Storage

Proper storage of this compound stock solutions is crucial to maintain their integrity.

  • Short-term storage (days to weeks): Store solutions at 2-8 °C in a tightly sealed container to prevent solvent evaporation and potential contamination.

  • Long-term storage (months): For long-term stability, consult the manufacturer's data sheet. Generally, freezing at -20 °C may be appropriate, but it is important to ensure the vial is properly sealed to prevent water condensation upon thawing.

  • Stability in D₂O: Maleic acid is generally stable in D₂O.[1]

  • Stability in DMSO-d6: Maleic acid is also stable in DMSO-d6.[1]

  • Instability in Methanol-d4: As previously mentioned, maleic acid can react with methanol to form esters, affecting the integrity of the standard over time.[1]

By following these detailed application notes and protocols, researchers, scientists, and drug development professionals can confidently prepare high-quality this compound stock solutions for reliable and reproducible NMR analysis.

References

Application Note: Quantitative NMR (qNMR) Method for High-Throughput Urine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Topic: qNMR Method Development for Urine Analysis with an Internal Standard

Introduction

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful analytical technique for the precise and accurate quantification of metabolites in complex biological samples.[1][2] Its non-destructive nature, minimal sample preparation requirements, and the direct proportionality between signal intensity and molar concentration make it an ideal tool for metabolomics research, clinical biomarker discovery, and drug development.[3] Urine, being readily available through non-invasive collection and rich in metabolic information, is a biofluid of particular interest for these studies.[3]

This application note provides a detailed protocol for the development and validation of a robust qNMR method for the quantitative analysis of metabolites in human urine. The method employs an internal standard for accurate quantification and is suitable for high-throughput applications.

A Note on the Selection of an Internal Standard:

The initial query for this application note specified the use of Maleic Acid-d2. However, commercially available this compound is deuterated at the olefinic positions (2,3-d2). This means the two protons that give rise to the characteristic singlet at approximately 6.2-6.4 ppm in the 1H NMR spectrum are replaced with deuterium. Consequently, Maleic Acid-2,3-d2 is not a suitable internal standard for 1H qNMR , as it lacks a proton signal for quantification.

Therefore, this protocol will detail the use of a well-established internal standard, 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TSP) . The principles and protocols described herein can be adapted for other suitable internal standards, such as non-deuterated Maleic Acid, which has a quantifiable singlet at ~6.3 ppm.[4]

Experimental Workflow

The overall workflow for the qNMR analysis of urine samples is depicted in the following diagram.

qNMR_Workflow cluster_sample_prep Sample Preparation cluster_nmr_acq NMR Data Acquisition cluster_data_proc Data Processing & Analysis urine_collection Urine Sample Collection centrifugation Centrifugation urine_collection->centrifugation Thaw if frozen buffer_addition Addition of Buffer & Internal Standard (TSP) centrifugation->buffer_addition Remove supernatant transfer Transfer to NMR Tube buffer_addition->transfer nmr_setup NMR Spectrometer Setup transfer->nmr_setup data_acq 1D 1H NMR Data Acquisition nmr_setup->data_acq phasing Phasing & Baseline Correction data_acq->phasing referencing Chemical Shift Referencing (to TSP) phasing->referencing integration Signal Integration referencing->integration quantification Metabolite Quantification integration->quantification statistical_analysis Statistical Analysis quantification->statistical_analysis

Figure 1: Experimental workflow for qNMR analysis of urine.

Materials and Methods

Reagents and Materials
  • Human Urine Samples

  • Deuterium Oxide (D₂O, 99.9%)

  • 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TSP)

  • Sodium phosphate dibasic (Na₂HPO₄)

  • Sodium phosphate monobasic (NaH₂PO₄)

  • Sodium azide (NaN₃)

  • 5 mm NMR tubes

  • Micropipettes and sterile, nuclease-free tips

  • Vortex mixer

  • Centrifuge

Preparation of Buffer with Internal Standard
  • Phosphate Buffer Preparation (0.2 M, pH 7.4):

    • Dissolve 28.4 g of Na₂HPO₄ and 5.52 g of NaH₂PO₄ in 1 L of D₂O.

    • Adjust the pH to 7.4 using a pH meter calibrated for D₂O.

    • Add 0.2 g of NaN₃ to inhibit bacterial growth.

  • Internal Standard Stock Solution:

    • Accurately weigh a certified reference material of TSP.

    • Dissolve in the prepared phosphate buffer to a final concentration of 10 mM.

Urine Sample Preparation Protocol
  • Thaw frozen urine samples on ice.

  • Vortex each sample for 30 seconds to ensure homogeneity.

  • Centrifuge the samples at 13,000 x g for 10 minutes at 4°C to pellet any particulate matter.

  • In a clean microcentrifuge tube, combine:

    • 540 µL of the urine supernatant

    • 60 µL of the phosphate buffer containing 10 mM TSP

  • Vortex the mixture for 30 seconds.

  • Transfer 550 µL of the final mixture into a 5 mm NMR tube.

NMR Data Acquisition Protocol
  • Spectrometer: 600 MHz NMR spectrometer equipped with a cryoprobe.

  • Pulse Sequence: 1D NOESY presaturation (noesygppr1d).

  • Temperature: 298 K (25°C).

  • Number of Scans: 64 to 128 (depending on sample concentration).

  • Relaxation Delay (d1): 4 seconds.

  • Acquisition Time: 2.73 seconds.

  • Spectral Width: 12 ppm (approximately 7200 Hz).

  • Water Suppression: Presaturation during the relaxation delay and mixing time.

Data Processing and Quantification
  • Apply a Fourier transform to the acquired Free Induction Decay (FID) with an exponential line broadening of 0.3 Hz.

  • Manually phase correct and baseline correct the resulting spectra.

  • Reference the chemical shift of the spectra to the TSP signal at 0.0 ppm.

  • Integrate the area of the TSP signal (I_std) and the signals of the target metabolites (I_analyte).

  • Calculate the concentration of the analyte using the following equation:

    C_analyte = (I_analyte / N_analyte) * (N_std / I_std) * C_std

    Where:

    • C_analyte = Concentration of the analyte

    • I_analyte = Integral of the analyte signal

    • N_analyte = Number of protons for the analyte signal

    • N_std = Number of protons for the standard signal (9 for the trimethylsilyl group of TSP)

    • I_std = Integral of the standard signal

    • C_std = Concentration of the internal standard

Data Presentation and Results

The following table summarizes typical quantitative data obtained from the qNMR analysis of urine from a cohort of healthy individuals. Concentrations are normalized to creatinine to account for variations in urine dilution.

MetaboliteChemical Shift (ppm)MultiplicityN_analyteMean Concentration (µmol/mmol Creatinine)Standard Deviation
Creatinine3.05s3--
Alanine1.48d335.212.8
Lactate1.33d380.545.1
Citrate2.52, 2.68d (AB system)4250.7150.3
Hippurate7.55, 7.64, 7.84m5400.1280.9
TMAO3.27s995.670.4

s = singlet, d = doublet, m = multiplet Data is illustrative and will vary between individuals and cohorts.

Method Validation

A qNMR method should be validated for its intended purpose. Key validation parameters are summarized below.

Validation qNMR_Validation qNMR Method Validation Specificity Specificity & Selectivity Specificity->qNMR_Validation Linearity Linearity & Range Linearity->qNMR_Validation Accuracy Accuracy (Trueness) Accuracy->qNMR_Validation Precision Precision (Repeatability & Intermediate Precision) Precision->qNMR_Validation LOQ Limit of Quantification (LOQ) LOQ->Linearity LOD Limit of Detection (LOD) LOD->Linearity Robustness Robustness Robustness->qNMR_Validation Stability Sample Stability Stability->qNMR_Validation

Figure 2: Key parameters for qNMR method validation.

Summary of Validation Parameters:

ParameterDescriptionAcceptance Criteria
Specificity Ability to assess the analyte in the presence of other components.Resolved signals for the analyte and internal standard.
Linearity Proportionality of the signal intensity to the concentration.R² > 0.99 for a series of dilutions.
Accuracy Closeness of the measured value to the true value.Recovery of 80-120% for spiked samples.
Precision Closeness of repeated measurements (RSD%).RSD < 15% for intra- and inter-day measurements.
LOQ Lowest concentration that can be quantified with acceptable precision and accuracy.Signal-to-noise ratio > 10.
LOD Lowest concentration that can be detected.Signal-to-noise ratio > 3.
Robustness Insensitivity to small variations in method parameters.Minimal variation in results with changes in parameters like temperature, pH.
Stability Stability of the analyte in the sample under defined storage conditions.No significant change in concentration over time.

Conclusion

The qNMR method presented in this application note provides a robust and reliable approach for the quantitative analysis of metabolites in urine. The use of an appropriate internal standard, such as TSP, is crucial for accurate quantification. Proper method validation ensures the reliability of the generated data, making this technique highly suitable for applications in clinical research, drug development, and personalized medicine. While this compound is not suitable for 1H qNMR, non-deuterated maleic acid can be a viable alternative internal standard, provided its signal does not overlap with analytes of interest.

References

Application Notes and Protocols for Optimizing Maleic Acid-d2 Concentration in Cell Culture Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique in metabolic research, enabling the tracing of metabolic pathways and the quantification of metabolite fluxes. Maleic Acid-d2, the deuterated form of maleic acid, serves as a valuable tracer for such studies.[1][2][3][4] Unlabeled maleic acid is known to influence cellular metabolism, including the tricarboxylic acid (TCA) cycle, and can induce cytotoxicity at high concentrations by disrupting energy homeostasis and calcium balance.[5][6][7][8] Therefore, optimizing the concentration of this compound is critical to ensure sufficient incorporation for detection without perturbing the biological system under investigation.

These application notes provide a detailed protocol for determining the optimal concentration of this compound for use in cell culture experiments, particularly for metabolomics analysis of cell extracts. The protocols cover cytotoxicity assessment and a pilot labeling study to confirm metabolic incorporation.

Data Presentation

Table 1: Example Data from a Dose-Response Cytotoxicity Assay

This table presents hypothetical data from an MTT assay to determine the effect of various this compound concentrations on cell viability after a 24-hour incubation.

This compound Concentration (µM)Average Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Control)1.250.08100%
101.230.0798.4%
501.210.0996.8%
1001.150.1192.0%
2001.020.1081.6%
4000.750.0660.0%
8000.450.0536.0%
Table 2: Example Data from a Pilot Isotope Tracer Study

This table shows example results from an LC-MS analysis to quantify the incorporation of deuterium from this compound into a downstream metabolite (e.g., malate) in cell extracts after a 6-hour incubation.

This compound Concentration (µM)Peak Area (Unlabeled Malate)Peak Area (Labeled Malate-d2)% Labeling
0 (Control)8.5 x 10^6Not Detected0%
508.2 x 10^61.1 x 10^51.3%
1007.9 x 10^62.5 x 10^53.1%
2007.5 x 10^65.8 x 10^57.2%

Experimental Protocols

Protocol 1: Determining the Non-Toxic Concentration of this compound via Cytotoxicity Assay

Objective: To identify the sub-toxic concentration range of this compound for a specific cell line.

Materials:

  • Cell line of interest (e.g., HepG2, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will result in 70-80% confluency after 24 hours.

  • Preparation of this compound dilutions: Prepare a stock solution of this compound in complete culture medium. Perform serial dilutions to create a range of concentrations to be tested (e.g., 10, 50, 100, 200, 400, 800 µM). Include a vehicle-only control.

  • Treatment: After 24 hours of cell growth, aspirate the medium and replace it with the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for a period relevant to your planned tracer experiment (e.g., 24 hours).

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

    • Aspirate the medium and add DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control wells. Select the highest concentration that results in ≥95% cell viability for your tracer studies.

Protocol 2: Pilot Study for Metabolic Labeling with this compound

Objective: To confirm the incorporation of deuterium from this compound into cellular metabolites.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound at a pre-determined non-toxic concentration

  • 6-well cell culture plates

  • Ice-cold PBS

  • Quenching solution (e.g., 60% methanol, pre-chilled to -40°C)

  • Extraction solvent (e.g., 80% methanol, pre-chilled to -80°C)[9]

  • Cell scraper

  • Centrifuge tubes

Procedure:

  • Cell Culture: Seed cells in 6-well plates and grow to 80-90% confluency.

  • Tracer Addition: Replace the culture medium with fresh medium containing the selected non-toxic concentration of this compound.

  • Time Course Incubation: Incubate the cells for different time points (e.g., 0, 1, 4, 8, 12, 24 hours).[10]

  • Metabolism Quenching: At each time point, rapidly aspirate the medium, wash the cells twice with ice-cold PBS, and add 1 mL of pre-chilled quenching solution.[10]

  • Cell Harvesting: Scrape the cells in the quenching solution and transfer to a pre-chilled tube.

  • Metabolite Extraction:

    • Centrifuge the cell suspension to pellet the cells.

    • Discard the supernatant and resuspend the pellet in pre-chilled extraction solvent.[9]

    • Incubate on ice or dry ice with periodic vortexing.

    • Centrifuge at high speed to pellet cell debris.

    • Collect the supernatant containing the metabolites for analysis.

  • LC-MS/MS Analysis: Analyze the cell extracts to detect and quantify the deuterated forms of relevant metabolites.

Visualizations

experimental_workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells prepare_MA Prepare this compound Dilutions treat_cells Treat Cells with this compound seed_cells->treat_cells prepare_MA->treat_cells incubate_24h Incubate for 24h treat_cells->incubate_24h mtt_assay Perform MTT Cytotoxicity Assay incubate_24h->mtt_assay analyze_viability Analyze Cell Viability Data mtt_assay->analyze_viability determine_conc Determine Max Non-Toxic Concentration analyze_viability->determine_conc seed_cells_6well Seed Cells in 6-well Plate determine_conc->seed_cells_6well Proceed to Pilot Study treat_optimal Treat with Optimal this compound seed_cells_6well->treat_optimal incubate_timecourse Incubate for Time Course treat_optimal->incubate_timecourse quench_extract Quench Metabolism & Extract Metabolites incubate_timecourse->quench_extract lcms_analysis Analyze by LC-MS/MS quench_extract->lcms_analysis confirm_labeling Confirm Deuterium Incorporation lcms_analysis->confirm_labeling end Proceed with Main Experiment confirm_labeling->end

Caption: Workflow for optimizing this compound concentration.

TCA_Cycle Pyruvate Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate AlphaKG α-Ketoglutarate Isocitrate->AlphaKG SuccinylCoA Succinyl-CoA AlphaKG->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate joins with Acetyl-CoA MaleicAcid This compound (Tracer Input) MaleicAcid->Malate potential conversion to Malate-d2

Caption: Potential interaction of this compound with the TCA cycle.

References

Application Notes and Protocols for Maleic Acid-d2 in Tissue Homogenate NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Maleic Acid-d2 as an internal standard for quantitative Nuclear Magnetic Resonance (NMR) analysis of tissue homogenates. These guidelines are intended for researchers in metabolomics, drug development, and other scientific fields requiring precise quantification of metabolites in tissue samples.

Introduction

Quantitative NMR (qNMR) is a powerful analytical technique for determining the concentration of metabolites in complex biological samples. The use of an internal standard is crucial for accurate and reproducible quantification. This compound, the deuterated form of maleic acid, offers several advantages as an internal standard in ¹H NMR-based metabolomics of tissue homogenates. Its key benefit lies in providing a sharp, single resonance in a relatively uncongested region of the spectrum, which is not typically produced by endogenous metabolites. The deuteration of the exchangeable carboxylic acid protons minimizes signal variability and simplifies the spectrum.

Key Characteristics of this compound as a qNMR Standard

PropertyValue/DescriptionReference
Chemical Formula C₄H₂D₂O₄
Molecular Weight 118.08 g/mol
¹H NMR Signal Singlet[1]
Chemical Shift (in D₂O) ~6.2 - 6.4 ppm[1]
Solubility Soluble in D₂O (>5 mg/mL) and DMSO-d6 (>10 mg/mL)[1]
Purity High purity standards (≥98 atom% D) are commercially available.

Advantages of Using a Deuterated Internal Standard:

  • Reduced Signal Overlap: Deuterated standards have fewer ¹H signals, reducing the likelihood of overlapping with analyte signals.[1]

  • Improved Baseline: The absence of broad signals from exchangeable protons can lead to a flatter baseline, improving integration accuracy.[1]

  • Chemical Equivalence: The deuterated standard is chemically very similar to its non-deuterated counterpart, ensuring similar behavior during sample preparation and analysis.

Experimental Protocols

This section outlines the detailed methodology for using this compound in the quantitative NMR analysis of tissue homogenates, from tissue collection to data analysis.

  • This compound (≥98% isotopic purity)

  • Deuterium oxide (D₂O, 99.9%)

  • Phosphate buffer (e.g., sodium phosphate)

  • Methanol (HPLC grade)

  • Chloroform (HPLC grade)

  • Water (HPLC grade)

  • Liquid nitrogen

  • NMR tubes (e.g., 5 mm)

  • Homogenizer (e.g., bead beater, Potter-Elvehjem)

  • Centrifuge

  • Lyophilizer (optional)

Proper tissue handling is critical to preserve the metabolic profile.

  • Excise the tissue of interest as rapidly as possible.

  • Immediately snap-freeze the tissue in liquid nitrogen to quench all metabolic activity.

  • Store the frozen tissue at -80°C until extraction.

This protocol is based on a widely used methanol-chloroform-water extraction method, which allows for the separation of polar and non-polar metabolites.

  • Weigh the frozen tissue sample (typically 50-100 mg).

  • Transfer the frozen tissue to a pre-chilled homogenization tube.

  • Add 4 mL/g of ice-cold methanol to the tube.

  • Homogenize the tissue thoroughly on ice.

  • Add 2 mL/g of ice-cold water to the homogenate and vortex for 30 seconds.

  • Add 4 mL/g of ice-cold chloroform to the mixture and vortex for 1 minute.

  • Centrifuge the mixture at 1,000 x g for 15 minutes at 4°C to induce phase separation.

  • Carefully collect the upper aqueous phase (containing polar metabolites) and transfer it to a new tube. The lower organic phase contains lipids and can be stored for separate analysis.

  • Prepare a stock solution of this compound in D₂O at a known concentration (e.g., 10 mM).

  • To the collected aqueous phase from the tissue extract, add a precise volume of the this compound stock solution to achieve a final concentration in the range of 0.1-1 mM. The optimal concentration may vary depending on the expected concentration of the metabolites of interest.

  • Add phosphate buffer (in D₂O) to the sample to a final concentration of ~100 mM and adjust the pH to 7.4. This is crucial for minimizing pH-dependent variations in chemical shifts.

  • Lyophilize the sample to dryness to remove water, which can be reconstituted in a known volume of D₂O for NMR analysis. This step is optional but can improve water suppression.

  • If not lyophilized, transfer a final volume of ~600 µL of the sample mixture into a 5 mm NMR tube.

Acquisition parameters should be optimized for quantitative analysis.

ParameterRecommended SettingPurpose
Pulse Sequence 1D NOESY with presaturation (e.g., noesygppr1d)Effective water suppression while maintaining quantitative accuracy.
Temperature 298 K (25°C)Maintain consistent sample temperature to minimize chemical shift variation.
Relaxation Delay (d1) ≥ 5 x T₁ of the slowest relaxing signalEnsures complete relaxation of all signals for accurate integration. A long delay of 30-60 seconds is recommended for accurate quantification.[2]
Acquisition Time 2-4 secondsProvides good digital resolution.
Number of Scans 64-256 (or more)Depends on the sample concentration; sufficient scans are needed to achieve a high signal-to-noise ratio (S/N > 100:1 for accurate integration).
Spectral Width 12-16 ppmTo cover the entire range of metabolite signals.
  • Apply a line broadening factor (e.g., 0.3 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio.

  • Perform Fourier transformation.

  • Manually phase the spectrum and perform baseline correction.

  • Calibrate the spectrum by setting the this compound peak to its known chemical shift (approximately 6.3 ppm).

  • Integrate the this compound peak (I_std) and the peak of the metabolite of interest (I_met).

  • Calculate the concentration of the metabolite using the following equation:

    C_met = (I_met / N_met) * (N_std / I_std) * C_std

    Where:

    • C_met = Concentration of the metabolite

    • I_met = Integral of the metabolite peak

    • N_met = Number of protons giving rise to the metabolite peak

    • C_std = Concentration of the this compound standard

    • I_std = Integral of the this compound peak

    • N_std = Number of protons for the this compound peak (which is 2)

Data Presentation

The following table provides an example of how to present quantitative NMR data from a hypothetical study on the effect of a drug on mouse liver metabolism.

Table 1: Quantification of Key Metabolites in Mouse Liver Homogenates

MetaboliteChemical Shift (ppm)Control Group (µmol/g tissue)Treated Group (µmol/g tissue)p-value
Lactate1.33 (d)2.5 ± 0.44.8 ± 0.7<0.01
Alanine1.47 (d)3.1 ± 0.51.9 ± 0.3<0.05
Acetate1.92 (s)0.8 ± 0.21.5 ± 0.3<0.05
Glutamate2.34 (m)5.2 ± 0.93.7 ± 0.6<0.05
Succinate2.41 (s)1.1 ± 0.30.9 ± 0.2>0.05
Creatine3.03 (s)10.5 ± 1.510.1 ± 1.2>0.05
Taurine3.25 (t)15.2 ± 2.114.8 ± 1.9>0.05
Glucose3.40-3.90 (m)4.5 ± 0.82.1 ± 0.5<0.01

Data are presented as mean ± standard deviation (n=6 per group). Statistical significance was determined by a Student's t-test.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_prep NMR Sample Preparation cluster_nmr_analysis NMR Analysis tissue_collection Tissue Collection & Snap Freezing homogenization Homogenization in Methanol tissue_collection->homogenization extraction Methanol-Chloroform-Water Extraction homogenization->extraction phase_separation Phase Separation extraction->phase_separation aqueous_phase Collect Aqueous Phase phase_separation->aqueous_phase add_standard Add this compound Standard aqueous_phase->add_standard add_buffer Add D2O Buffer (pH 7.4) add_standard->add_buffer transfer_tube Transfer to NMR Tube add_buffer->transfer_tube acquisition 1D 1H NMR Data Acquisition transfer_tube->acquisition processing Data Processing & Integration acquisition->processing quantification Quantification processing->quantification

Caption: Experimental workflow for quantitative NMR analysis.

The quantitative data obtained can be used to analyze metabolic pathways that are altered under different conditions.

metabolic_pathway cluster_glycolysis Glycolysis cluster_tca TCA Cycle cluster_amino_acid Amino Acid Metabolism Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Lactate Lactate Pyruvate->Lactate AcetylCoA AcetylCoA Pyruvate->AcetylCoA Alanine Alanine Pyruvate->Alanine Citrate Citrate AcetylCoA->Citrate Succinate Succinate Citrate->Succinate alpha_KG alpha_KG Citrate->alpha_KG Fumarate Fumarate Succinate->Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Aspartate Aspartate Oxaloacetate->Aspartate Glutamate Glutamate alpha_KG->Glutamate

Caption: Key metabolic pathways analyzed in tissue homogenates.

Troubleshooting and Considerations

  • Stability of Maleic Acid: While generally stable, maleic acid can isomerize to fumaric acid under harsh conditions (e.g., high heat, extreme pH). It is recommended to prepare fresh stock solutions and store them at 4°C.

  • Signal Overlap: In some tissue types, there may be minor overlap with the maleic acid signal. It is advisable to run a preliminary spectrum of the tissue homogenate without the internal standard to check for any interfering peaks.

  • pH Control: Strict pH control is essential for reproducible chemical shifts of many metabolites. Always use a buffer and verify the pH of the final NMR sample.

  • Macromolecule Signals: Tissue extracts can contain residual macromolecules that contribute to broad baseline humps. While the described extraction method minimizes this, a Carr-Purcell-Meiboom-Gill (CPMG) pulse sequence can be used to further suppress these signals if necessary.

By following these detailed protocols and considerations, researchers can confidently employ this compound as an internal standard for robust and accurate quantitative NMR analysis of tissue homogenates.

References

Troubleshooting & Optimization

troubleshooting Maleic Acid-d2 signal in 1H NMR

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Maleic Acid-d2

Welcome to the technical support center for this compound. This guide provides troubleshooting advice and answers to frequently asked questions regarding the ¹H NMR signal of this compound (HOOC-CD=CD-COOH).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am analyzing this compound, but I see a singlet around 6.2-6.4 ppm in the ¹H NMR spectrum. Isn't this region supposed to be silent?

A: Yes, in a perfectly deuterated this compound sample, you should not see signals in the olefinic region (where C-H bonds are replaced by C-D bonds). The signal you are observing is most likely due to a small amount of residual, non-deuterated Maleic Acid (HOOC-CH=CH-COOH) present as an impurity. The two olefinic protons in non-deuterated maleic acid are chemically equivalent and appear as a singlet.[1][2]

Q2: Where is the expected chemical shift for the olefinic proton signal of residual Maleic Acid?

A: The exact chemical shift of the olefinic singlet is sensitive to several factors, including the solvent, sample concentration, pH, and temperature.[1] However, it typically appears in the range of 6.0 to 6.4 ppm. Below is a summary of reported chemical shifts in common deuterated solvents.

Data Presentation: Chemical Shift of Maleic Acid Olefinic Protons

Deuterated SolventReported Chemical Shift (δ, ppm)Reference
D₂O5.998 - 6.38[3][4]
DMSO-d₆~6.29[5][6]

Q3: I see a second, smaller singlet about 0.6 ppm downfield from the main maleic acid signal. What is this peak?

A: This is a classic sign of isomerization. The downfield singlet likely corresponds to fumaric acid, the more stable trans-isomer of butenedioic acid.[1] This can be present as an impurity in the starting material or can sometimes form in situ, especially in aqueous solutions at high pH.[1]

Mandatory Visualization

G MA Maleic Acid (cis-isomer) Signal ~6.3 ppm FA Fumaric Acid (trans-isomer) Signal ~6.9 ppm MA->FA Isomerization Conditions High pH Heat Catalyst Conditions->MA

Caption: Isomerization of Maleic Acid to Fumaric Acid.

Q4: The signal for my olefinic protons is broad. How can I fix this?

A: Peak broadening in NMR can stem from several issues:

  • Poor Magnetic Field Homogeneity: The spectrometer's magnetic field needs to be "shimmed" before acquisition. If the peak is broad and misshapen, re-shimming is the first step. For quantitative results, the full width at half maximum (FWHM) should be less than 1 Hz.[1]

  • Sample Concentration: A sample that is too concentrated can lead to broader signals.[7] Try diluting your sample.

  • Poor Solubility: If your sample is not fully dissolved or begins to precipitate, it will result in very broad peaks. Ensure complete dissolution before running the experiment.[7]

Q5: Should I see signals for the carboxylic acid protons (-COOH)? They seem to be missing or very broad.

A: The visibility of the acidic carboxylic protons is highly dependent on the solvent:

  • In D₂O: These protons will rapidly exchange with the deuterium from the solvent. This will cause the -COOH signal to disappear completely from the ¹H NMR spectrum, which is often desirable as it simplifies the baseline.[1]

  • In DMSO-d₆: The carboxylic acid protons are visible, typically as a broad singlet around 11 ppm.[5][6] However, this signal can be very broad and interfere with the baseline, making integration difficult.[1]

  • Confirmation: To confirm if a broad peak is an acidic proton, you can add a drop of D₂O to your NMR tube (if using a solvent like DMSO-d₆), shake it, and re-acquire the spectrum. The acidic peak should disappear.[7]

Troubleshooting Workflow

If you encounter an unexpected ¹H NMR spectrum for your this compound sample, follow this logical workflow to diagnose the issue.

Mandatory Visualization

G cluster_start Start cluster_peaks Peak Analysis cluster_solutions Solutions & Causes Start Unexpected ¹H NMR Spectrum CheckPeakShape Is the main signal (6.2-6.4 ppm) broad? Start->CheckPeakShape CheckExtraPeaks Are there unexpected peaks? CheckPeakShape->CheckExtraPeaks No Reshim Re-shim the spectrometer CheckPeakShape->Reshim Yes Fumaric Peak at ~6.9 ppm? Likely Fumaric Acid CheckExtraPeaks->Fumaric Yes SolventImpurity Other peaks? Check solvent impurity tables CheckExtraPeaks->SolventImpurity Check Other Peaks CheckSolubility Check sample solubility and concentration Reshim->CheckSolubility Fumaric->SolventImpurity

Caption: Troubleshooting workflow for this compound ¹H NMR.

Experimental Protocols

Protocol: Preparing a this compound Sample for ¹H NMR Analysis

This protocol outlines the standard procedure for preparing a sample for high-resolution ¹H NMR spectroscopy.

  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry vial.

  • Solvent Selection: Choose an appropriate deuterated solvent. D₂O is highly recommended for its ability to exchange with the acidic protons, simplifying the spectrum.[1] DMSO-d₆ can also be used if observation of the acidic protons is desired.[1] Avoid deuterated alcohols like CD₃OD, as they can react with the acid to form esters.[1]

  • Dissolution:

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

    • Vortex or gently agitate the vial until the solid is completely dissolved. Visually inspect for any suspended particles. If solubility is an issue, gentle warming or sonication may be applied, but allow the sample to return to room temperature before analysis.

  • Transfer to NMR Tube:

    • Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

    • Ensure the liquid height in the tube is sufficient for the spectrometer's receiver coils (typically around 4-5 cm or 0.5-0.6 mL).

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Optimize the field homogeneity by shimming the spectrometer until the lock signal is stable and narrow.

    • Acquire the ¹H NMR spectrum using standard acquisition parameters. Ensure the spectral width is sufficient to observe all expected signals.

References

addressing Maleic Acid-d2 peak overlap in complex mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for methods involving Maleic Acid-d2. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges during their experiments, particularly concerning chromatographic peak overlap in complex mixtures.

Frequently Asked Questions (FAQs)

FAQ 1: Why is my this compound internal standard peak not perfectly co-eluting with my unlabeled Maleic Acid peak?

Answer:

A slight separation between an analyte and its deuterated internal standard (IS) is a well-documented phenomenon known as the Chromatographic Isotope Effect (CIE) or Deuterium Isotope Effect.[1][2] In reversed-phase liquid chromatography, deuterated compounds often elute slightly earlier than their non-deuterated, or protium, counterparts.[3]

This occurs because deuterium (²H) atoms are slightly larger and form bonds that have different vibrational energies compared to protium (¹H) atoms. These subtle physical differences can lead to altered interactions with the chromatographic stationary phase. For this compound, the deuterium atoms are bonded to sp² hybridized carbons, which influences the magnitude of this effect.[4] While perfect co-elution is the ideal for an internal standard to compensate for matrix effects, a small, consistent, and reproducible separation is generally acceptable.[5] However, if the separation is too large, the analyte and IS may be affected differently by matrix suppression or enhancement zones, compromising quantitation.

Diagram: The Chromatographic Isotope Effect

cluster_0 Ideal Co-elution cluster_1 Chromatographic Isotope Effect (Observed Reality) Analyte_ideal Maleic Acid Peak_ideal Single, Overlaid Peak Analyte_ideal->Peak_ideal IS_ideal This compound IS_ideal->Peak_ideal Cause Cause: Slight differences in physicochemical properties due to deuterium substitution Analyte_real Maleic Acid Peak_Analyte Analyte Peak (Slightly Later RT) Analyte_real->Peak_Analyte IS_real This compound Peak_IS IS Peak (Slightly Earlier RT) IS_real->Peak_IS Cause->Peak_IS

Caption: Logical diagram illustrating the Chromatographic Isotope Effect.

FAQ 2: What is the most common interference for Maleic Acid, and how can I resolve it chromatographically?

Answer:

The most common interference for Maleic Acid is its geometric isomer, Fumaric Acid . Both are dicarboxylic acids with the same chemical formula (C₄H₄O₄) and the exact same mass (isobaric), making them indistinguishable by mass spectrometry alone.[6] Therefore, chromatographic separation is essential for accurate quantification.

Resolving these isomers requires careful method development. The key is to exploit the differences in their spatial structure (Maleic acid is the cis-isomer, Fumaric acid is the trans-isomer) to achieve differential retention on the analytical column.[7]

Troubleshooting Guide: Chromatographic Resolution

If you observe poor resolution between Maleic Acid and Fumaric Acid, follow this workflow:

Diagram: Chromatographic Troubleshooting Workflow

start Poor Peak Resolution (Maleic vs. Fumaric Acid) check_column 1. Evaluate Column Chemistry Is it suitable for polar, acidic compounds? start->check_column change_column Switch to a different chemistry (e.g., C18, Phenyl-Hexyl, Mixed-Mode) check_column->change_column No check_mp 2. Optimize Mobile Phase Is the pH and organic content optimal? check_column->check_mp Yes change_column->check_mp adjust_ph Adjust pH with volatile additives (e.g., 0.1% Formic Acid) check_mp->adjust_ph No check_gradient 3. Adjust Gradient Slope Is the elution too fast? check_mp->check_gradient Yes adjust_ph->check_gradient adjust_gradient Decrease gradient slope (make it shallower) Increase run time check_gradient->adjust_gradient Yes end Achieved Baseline Resolution (Rs > 1.5) check_gradient->end No adjust_gradient->end

Caption: Workflow for troubleshooting poor chromatographic resolution.

Table 1: Comparison of Reported LC Conditions for Maleic/Fumaric Acid Separation

Column TypeDimensionsMobile PhaseReference
Poroshell EC C18150 x 3.0 mm, 2.7 µmA: Water + 0.1% Formic AcidB: Methanol + 0.1% Formic Acid
Cogent Diamond Hydride™150 x 2.1 mm, 4 µmA: DI Water + 0.1% Ammonium FormateB: 90% ACN/10% Water + 0.1% Ammonium Formate[6]
ACQUITY Premier CSH Phenyl-HexylNot SpecifiedFormic Acid based mobile phase
Atlantis PREMIER BEH C18 AX100 x 2.1 mm, 1.7 µmA: Water + 50 mM Ammonium Formate + 0.9% Formic AcidB: Acetonitrile + 0.9% Formic Acid[8]
GL Sciences InertSustain C18250 x 4.6 mm, 5 µm0.1% Phosphoric Acid : Methanol (98:2, v/v)

Experimental Protocol: Example LC Method for Isomer Separation

  • Column: Poroshell EC C18 (150 x 3.0 mm, 2.7 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Methanol with 0.1% Formic Acid.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0.0-1.0 min: 2% B

    • 1.0-5.0 min: Ramp to 95% B

    • 5.0-7.0 min: Hold at 95% B

    • 7.0-7.5 min: Return to 2% B

    • 7.5-16.0 min: Equilibrate at 2% B

FAQ 3: My this compound peak is overlapping with a matrix interference. What sample preparation methods can I use to remove it?

Answer:

When analyzing complex biological matrices like serum or urine, endogenous components can co-elute with your analyte and internal standard, causing ion suppression or enhancement.[9] Effective sample preparation is the most reliable way to remove these interferences before LC-MS/MS analysis. For a small polar molecule like Maleic Acid, protein precipitation is a fast initial cleanup, often followed by a more selective technique like Solid-Phase Extraction (SPE).[10][11]

Table 2: Comparison of Sample Preparation Techniques for Biofluids

TechniquePrincipleProsCons
Protein Precipitation (PPT) Addition of an organic solvent (e.g., Acetonitrile) or acid to precipitate proteins.[9]Simple, fast, inexpensive.Non-selective, may not remove phospholipids or other small molecules.
Liquid-Liquid Extraction (LLE) Partitioning the analyte between two immiscible liquid phases (aqueous and organic).[12]Can provide a cleaner extract than PPT.Can be labor-intensive, may form emulsions.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.[13]Highly selective, provides excellent cleanup and potential for concentration.More complex method development, higher cost.
Supported Liquid Extraction (SLE) A hybrid of LLE where the aqueous sample is coated on an inert support.[12]Avoids emulsion formation, easily automated.Similar chemistry limitations as LLE.

Experimental Protocol: Sample Prep for Maleic Acid in Serum/Urine [10]

This method uses protein precipitation followed by on-line SPE.

  • Spiking: To 100 µL of serum or urine sample, add the this compound internal standard solution.

  • Protein Precipitation: Add 200 µL of Acetonitrile to the sample.

  • Vortex & Centrifuge: Vortex the mixture vigorously for 1 minute. Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial.

  • Injection: Inject the supernatant into the LC-MS/MS system. For an on-line SPE system, the sample is loaded onto an SPE column where residual interferences are washed to waste before the analyte is eluted onto the analytical column.

FAQ 4: How do I set up my mass spectrometer to selectively detect this compound in the presence of interferences?

Answer:

Tandem mass spectrometry (MS/MS) operated in Multiple Reaction Monitoring (MRM) mode provides excellent selectivity and sensitivity. This technique involves selecting the specific precursor ion (the molecule's mass) in the first quadrupole (Q1) and a specific fragment ion (product ion) in the third quadrupole (Q3). The combination of precursor and product ion masses is called an "MRM transition" and is highly specific to the target molecule.

For robust quantification, it is recommended to monitor at least two transitions per analyte: one for quantification (quantifier) and one for confirmation (qualifier).

Protocol: Optimizing MRM Transitions

  • Infusion: Infuse a standard solution of Maleic Acid (and this compound separately) directly into the mass spectrometer.

  • Precursor Ion Selection (Q1 Scan): Acquire a full scan spectrum in negative ionization mode to confirm the [M-H]⁻ ion. For Maleic Acid, this is m/z 115. For this compound, it is m/z 117.

  • Product Ion Selection (Product Ion Scan): Set Q1 to isolate the precursor ion (m/z 115) and scan Q3 to identify the most abundant and stable fragment ions.

  • Collision Energy (CE) Optimization: For each promising transition (e.g., 115 -> 71), perform a CE ramp experiment to find the voltage that produces the maximum product ion intensity.

  • Final Method: Repeat for the deuterated internal standard. Build the final acquisition method using the optimized transitions and CE values.

Diagram: MRM Optimization Workflow

start Begin Optimization infuse 1. Infuse Standard Solution start->infuse q1_scan 2. Confirm Precursor Ion (Full Scan, Q1) infuse->q1_scan product_scan 3. Identify Fragment Ions (Product Ion Scan) q1_scan->product_scan select_trans 4. Select 2-3 Promising Precursor -> Product Transitions product_scan->select_trans ce_opt 5. Optimize Collision Energy (CE) for each transition select_trans->ce_opt repeat_is 6. Repeat Steps 1-5 for Deuterated IS ce_opt->repeat_is end Final MRM Method repeat_is->end

Caption: Workflow for optimizing MRM transitions on a tandem mass spectrometer.

Table 3: Typical MRM Transitions for Maleic Acid Analysis (Negative ESI)

AnalytePrecursor Ion [M-H]⁻ (m/z)Product Ion (m/z)RoleReference
Maleic Acid115.071.1Quantifier[14]
Maleic Acid115.027.1Qualifier[14]
Maleic Acid115.071.0Quantifier[15]
This compound117.073.0Quantifier[15] (by analogy)
This compound117.0Not ReportedQualifier-

Note: The transitions for this compound are inferred from the unlabeled compound and common fragmentation patterns. The exact product ions and optimal collision energies must be determined empirically.

References

solving baseline distortion with Maleic Acid-d2 in qNMR

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for quantitative Nuclear Magnetic Resonance (qNMR) analysis. This resource provides troubleshooting guidance and answers to frequently asked questions, with a focus on resolving baseline distortion issues when using Maleic Acid-d2 as an internal standard.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of baseline distortion in qNMR spectra?

A1: Baseline distortion in qNMR can stem from several sources, including instrumental factors and sample properties. A common cause is acoustic ringing, which is particularly noticeable in spectra acquired with cryogenically enhanced probes.[1] Additionally, broad signals from exchanging protons, such as the acidic protons of certain internal standards, can interfere with the baseline.[2] Incorrect data processing, including improper phase and baseline correction, can also significantly distort the baseline and affect the accuracy of quantification.[3][4][5]

Q2: Why is this compound a suitable internal standard for qNMR, and what are its limitations?

A2: Maleic Acid is recognized as a suitable internal standard for qNMR due to its chemical properties.[2] The deuterated form, this compound, is advantageous as it eliminates the signals from its olefinic protons in the 1H NMR spectrum, which can help to avoid signal overlap with the analyte. However, it has limitations. For instance, when used in solvents like DMSO-d6, the acidic carboxyl protons can produce a broad signal that interferes with the baseline, complicating accurate integration.[2] It is also not sufficiently soluble in non-polar solvents like CDCl3.[2]

Q3: I am observing significant baseline roll in my spectra when using this compound. How can I correct this?

A3: For accurate quantification, a flat baseline is crucial.[6] If you observe baseline roll, manual baseline correction is often the most reliable method to ensure high accuracy.[2][7] While automatic baseline correction algorithms are available, they may not always be optimal and can sometimes introduce bias.[2][3] For baseline issues arising from acoustic ringing, specialized pulse sequences may be employed to mitigate the distortion.[1]

Q4: Can the choice of solvent affect baseline distortion when using this compound?

A4: Absolutely. The choice of solvent is critical. D2O is an excellent solvent for this compound as the acidic protons exchange with deuterium, eliminating their interference with the baseline.[2] In contrast, using DMSO-d6 can be problematic due to the broad signal from the acidic protons, which can lead to baseline distortion and difficulties in signal integration.[2]

Troubleshooting Guides

Issue 1: Poor Baseline Flatness and Integration Errors

Symptoms:

  • The baseline of the spectrum is curved or rolling.

  • Inaccurate and irreproducible integration values for analyte and internal standard peaks.

Possible Causes & Solutions:

CauseRecommended Solution
Improper Phasing Manually re-phase the spectrum. Even small phase errors can significantly impact the baseline and integration accuracy.[3][4]
Incorrect Baseline Correction Apply a manual, multi-point baseline correction, carefully selecting regions of the spectrum that are free of signals. For routine analysis, a polynomial fit can be used, but its application should be carefully evaluated to ensure it does not distort the signals of interest.[2][7]
Acoustic Ringing If using a cryoprobe, this is a likely cause.[1] Consider using a pulse sequence designed to minimize acoustic ringing. Extending the delay between the final pulse and acquisition can also help, but may require adjustments to the phase correction.[1]
Broad Signal from this compound Acidic Protons (in DMSO-d6) If using DMSO-d6, the broad signal from the acidic protons can distort the baseline.[2] Consider adding a small amount of D2O as a co-solvent to facilitate the exchange of the acidic protons with deuterium, which will sharpen the residual water peak but can improve the overall baseline.[2]
Issue 2: Inconsistent Quantification Results with this compound

Symptoms:

  • High variability in the calculated concentration or purity of the analyte across multiple experiments.

  • Relative standard deviation (RSD) is higher than acceptable limits.

Possible Causes & Solutions:

CauseRecommended Solution
Chemical Interaction Ensure that this compound is chemically inert with your analyte under the experimental conditions. Run a stability study by acquiring spectra at different time points (e.g., t=0 and t=24h) to check for any new signals or changes in peak intensities.[3]
Inaccurate Weighing Precise and accurate weighing of both the analyte and the internal standard is fundamental for qNMR.[3] Use a calibrated microbalance for this purpose.
Incomplete Relaxation The repetition time (relaxation delay + acquisition time) must be at least 5 times the longest T1 relaxation time of all signals being quantified to ensure full relaxation and accurate integration.[8] Determine the T1 values for both your analyte and this compound in the specific solvent and concentration used.
Signal Overlap Although this compound is used to avoid its own proton signals, ensure that the residual solvent peaks or impurities do not overlap with your analyte signals.[9]

Experimental Protocols

Protocol 1: Sample Preparation for qNMR with this compound
  • Weighing: Accurately weigh a suitable amount of the analyte and this compound into a vial using a calibrated microbalance. The molar ratio of the internal standard to the analyte should ideally be around 1:1 to ensure comparable signal intensities.[3]

  • Dissolution: Add a precise volume of the chosen deuterated solvent (e.g., D2O) to the vial. Ensure complete dissolution of both the analyte and the internal standard by gentle vortexing or sonication.

  • Transfer: Transfer the solution to a high-quality NMR tube.

Protocol 2: Data Acquisition and Processing for Baseline Correction
  • Instrument Setup:

    • Tune and match the probe.

    • Optimize the magnetic field homogeneity (shimming).

  • Acquisition Parameters:

    • Pulse Program: Use a simple single-pulse experiment (e.g., 'zg' on Bruker systems).[4]

    • Relaxation Delay (d1): Set to at least 5 times the longest T1 of the signals of interest. A typical starting value is 30 seconds, but should be experimentally verified.

    • Acquisition Time (aq): Should be long enough to ensure proper digitization of the signals, typically 2-3 seconds.[2]

    • Spectral Width (sw): Ensure the spectral width is large enough to include all signals of interest and provides sufficient baseline on both sides of the spectrum.[6]

  • Data Processing:

    • Apodization: Apply an exponential multiplication with a line broadening factor (LB) of 0.1-0.3 Hz to improve the signal-to-noise ratio without significantly distorting the peak shape.[8]

    • Phasing: Manually adjust the phase (zero- and first-order) to ensure all peaks have a symmetrical, absorptive lineshape.[7]

    • Baseline Correction:

      • Visually inspect the baseline.

      • If distorted, use a manual, multi-point baseline correction. Select points in regions of the spectrum that are clearly baseline (free of any signals).

      • Alternatively, a polynomial function can be applied, but care must be taken to ensure it does not affect the signals being integrated.[10]

    • Integration: Manually define the integration regions for the analyte and the internal standard signals. The integration range should be wide enough to encompass at least 99% of the peak area, typically extending well beyond the base of the peak on both sides.[6]

Visual Guides

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh 1. Accurate Weighing (Analyte & this compound) dissolve 2. Dissolution (Deuterated Solvent) weigh->dissolve transfer 3. Transfer to NMR Tube dissolve->transfer setup 4. Instrument Setup (Tuning, Shimming) transfer->setup acquire 5. Data Acquisition (Set d1, aq, sw) setup->acquire apodize 6. Apodization & FT acquire->apodize phase 7. Manual Phasing apodize->phase baseline 8. Baseline Correction phase->baseline integrate 9. Integration baseline->integrate calculate 10. Calculation of Purity/ Concentration integrate->calculate Baseline_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions start Distorted Baseline Observed phasing Improper Phasing start->phasing acoustic Acoustic Ringing start->acoustic broad_signal Broad Signal (e.g., Acidic Protons) start->broad_signal manual_phase Manual Phase Correction phasing->manual_phase pulse_seq Use Anti-Ring Pulse Sequence acoustic->pulse_seq solvent_change Change/Modify Solvent (e.g., add D2O to DMSO-d6) broad_signal->solvent_change manual_baseline Manual Baseline Correction manual_phase->manual_baseline pulse_seq->manual_baseline solvent_change->manual_baseline end end manual_baseline->end Flat Baseline Achieved

References

improving signal-to-noise ratio for Maleic Acid-d2 peak

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot and improve the signal-to-noise ratio (S/N) for the Maleic Acid-d2 peak in your analytical experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the signal-to-noise ratio a critical parameter in our analysis?

The signal-to-noise ratio (S/N) is a crucial measure of analytical instrument performance. A higher S/N ratio indicates a stronger signal relative to the background noise, leading to improved sensitivity, lower limits of detection (LOD), and more accurate and precise quantification of your analyte, such as this compound.[1][2] While vendor specifications for S/N have increased dramatically over the years, it's essential to evaluate its value within the context of your specific chromatography and sample matrix.[1]

Q2: We are using this compound as an internal standard. Shouldn't it be less susceptible to issues like low signal?

Deuterated standards like this compound are excellent internal standards because they closely mimic the chemical and physical properties of the unlabeled analyte, co-eluting under most chromatographic conditions.[3][4] This helps to correct for variability during sample preparation and analysis, including matrix effects.[3] However, they are not immune to problems that can suppress signal intensity, such as ion suppression, poor ionization efficiency, or suboptimal instrument settings.[5][6] In some cases, a slight chromatographic separation between the analyte and the deuterated standard can occur, leading to differential ion suppression.[5]

Q3: What are the primary factors that can negatively impact the S/N of my this compound peak?

Several factors can contribute to a poor signal-to-noise ratio. These can be broadly categorized as:

  • Matrix Effects: Co-eluting compounds from the sample matrix (e.g., plasma, urine) can suppress or enhance the ionization of this compound in the mass spectrometer source.[7][8][9] This is a very common issue in bioanalysis.[7]

  • Suboptimal Mass Spectrometry (MS) Conditions: Inefficient ionization or transmission of ions will lead to a weaker signal. Key parameters include ionization mode (positive vs. negative), capillary voltage, gas flow rates, and temperatures.[10][11]

  • Poor Chromatographic Performance: Broad or tailing peaks reduce the peak height relative to the baseline noise, thus lowering the S/N. This can be caused by an inappropriate column, mobile phase, or gradient.[12][13]

  • Sample Preparation Issues: Incomplete extraction, presence of particulates, or high salt concentrations can all negatively affect the signal.[14] For instance, a higher ionic strength in the sample can decrease the S/N ratio.[15]

Q4: Should I use positive or negative ionization mode for this compound?

Maleic acid is a dicarboxylic acid and is therefore acidic. Acidic compounds are generally best analyzed in negative ion mode (electrospray ionization, ESI) as they readily deprotonate to form [M-H]⁻ ions.[16] A study on the determination of maleic acid in starch products successfully used negative ionization mode with multiple reaction monitoring (MRM) for quantification.[17][18] While positive mode is often the default, for acidic molecules like maleic acid, negative mode can offer significantly better sensitivity.[19]

Troubleshooting Guides

Problem: Low Signal Intensity or Poor S/N for this compound Peak

This guide provides a systematic approach to diagnosing and resolving issues related to a weak this compound signal.

Step 1: Evaluate and Optimize Sample Preparation

High salt concentrations and endogenous matrix components are common sources of ion suppression.

  • Protocol for Reducing Matrix Effects:

    • Dilution: A simple first step is to dilute the sample extract. This can reduce the concentration of interfering matrix components to a level where they no longer significantly suppress the analyte's signal.

    • Protein Precipitation (PPT): While quick, PPT is a non-specific cleanup method and may not sufficiently remove interfering phospholipids.

    • Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT by partitioning the analyte into a solvent immiscible with the sample matrix.

    • Solid-Phase Extraction (SPE): SPE offers a more selective sample cleanup, effectively removing salts and other interferences, which can significantly reduce the matrix effect.[20]

Step 2: Optimize Chromatographic Conditions

The goal is to achieve a sharp, symmetrical peak, well-separated from major matrix interferences. Maleic acid is a polar compound, which can present challenges for retention in traditional reversed-phase (RP) chromatography.

  • Recommended Methodologies:

    • Column Selection:

      • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for retaining and separating very polar compounds like maleic acid.[21] It uses a high organic mobile phase, which can also promote better desolvation and sensitivity in the MS source.

      • Mixed-Mode Chromatography: Columns that combine reversed-phase and ion-exchange mechanisms can improve the retention of polar acidic compounds.

    • Mobile Phase Optimization:

      • pH Adjustment: For acidic compounds in negative ESI mode, a basic mobile phase pH can enhance ionization. However, this can be detrimental to peak shape on standard silica columns. A common strategy is post-column pH modification, where the pH is optimized for separation on the column and then adjusted with a post-column infusion of a modifier (e.g., ammonia for negative mode) just before the MS source to maximize ionization.[16]

      • Solvent Choice: Solvents with low surface tension, like methanol, can lead to more stable electrospray and increased sensitivity.[10]

Step 3: Optimize Mass Spectrometer Source Parameters

Source conditions must be optimized to ensure efficient ionization of this compound and transfer of its ions into the mass analyzer.

  • Experimental Protocol for ESI Source Optimization:

    • Infuse a standard solution of this compound directly into the mass spectrometer.

    • Operate in negative ionization mode and monitor the [M-H]⁻ ion (m/z 117.0 for this compound). A previously reported method for unlabeled maleic acid used transitions of m/z 115.0 > 71.1 and 115.0 > 27.1.[17][18]

    • Systematically vary the following parameters to maximize the signal intensity:

      • Capillary Voltage: Typically in the range of 2500–4000 V.[11]

      • Drying Gas Temperature & Flow Rate: These are critical for desolvation. Optimal values depend on the overall liquid flow rate from the LC.[10][11]

      • Nebulizer Pressure: This affects the formation of the initial droplets.[11]

    • Record the optimal values for your instrument and method.

Data Presentation: Summary of Optimization Strategies

The following table summarizes the expected impact of various parameter adjustments on signal, noise, and the resulting S/N ratio for this compound analysis.

Parameter CategoryParameter AdjustedExpected Effect on SignalExpected Effect on NoiseExpected Effect on S/N
Sample Preparation Implement SPE instead of PPTIncreaseDecreaseSignificant Increase
Dilute SampleDecreaseDecreaseIncrease (if suppression is high)
Chromatography Switch from RP to HILICIncrease (due to better peak shape)No significant changeIncrease
Improve Peak Shape (e.g., pH)Increase (peak height)No significant changeIncrease
Mass Spectrometry Switch to Negative Ion ModeSignificant Increase VariableSignificant Increase
Optimize Source Gas Temp/FlowIncreaseVariableIncrease
Optimize Capillary VoltageIncreaseNo significant changeIncrease
Signal AveragingIncrease (proportional to √n)Decrease (relative to signal)Increase (by √n scans) [22]
Visualizations: Workflows and Logic Diagrams
Troubleshooting Workflow for Low S/N Ratio

This diagram outlines a logical sequence of steps to identify and resolve the root cause of a poor signal-to-noise ratio.

Low_SN_Troubleshooting start Low S/N for This compound Peak check_ms Is the MS tuned and calibrated recently? start->check_ms tune_ms Perform MS Tuning and Calibration check_ms->tune_ms No check_chrom Review Chromatogram: - Peak Shape? - Retention Time? check_ms->check_chrom Yes tune_ms->check_chrom optimize_lc Optimize LC Method: - Switch to HILIC/Mixed-Mode - Adjust Mobile Phase pH - Check for Contamination check_chrom->optimize_lc Poor check_sample Is the sample matrix complex (e.g., plasma, urine)? check_chrom->check_sample Good final_review Re-evaluate S/N Ratio optimize_lc->final_review optimize_prep Improve Sample Preparation: - Use SPE - Perform Dilution Series check_sample->optimize_prep Yes optimize_ms Optimize MS Source Parameters: - Negative Ion Mode - Gas Flows & Temps - Voltages check_sample->optimize_ms No optimize_prep->optimize_ms optimize_ms->final_review

Caption: A systematic workflow for troubleshooting low S/N.

Decision Logic for Method Optimization

This diagram illustrates the decision-making process for selecting the appropriate optimization strategy based on the observed problem.

Optimization_Logic start Initial Observation peak_shape Poor Peak Shape (Tailing or Broad) start->peak_shape low_intensity Low Intensity (Good Peak Shape) start->low_intensity inconsistent_results Inconsistent Results (Variable Intensity) start->inconsistent_results lc_opts Focus on LC Method: - Different Column (HILIC) - Mobile Phase Modifiers - Gradient Optimization peak_shape->lc_opts ms_opts Focus on MS Source: - Check Ionization Mode (-) - Optimize Source Parameters - Increase Sample Concentration low_intensity->ms_opts matrix_opts Focus on Matrix Effects: - Improve Sample Cleanup (SPE) - Evaluate Co-elution - Use Matrix-Matched Calibrators inconsistent_results->matrix_opts

Caption: Decision tree for targeted method optimization.

References

Technical Support Center: Maleic Acid-d2 Degradation and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of Maleic Acid-d2.

Frequently Asked Questions (FAQs)

Q1: What are the potential degradation pathways for this compound?

A1: this compound is expected to follow degradation pathways similar to its non-deuterated counterpart, maleic acid. The primary degradation pathway is isomerization to its more stable trans-isomer, Fumaric Acid-d2.[1][2] This conversion can be catalyzed by various factors including mineral acids, heat, and light in the presence of a catalyst like bromine.[2] Other potential reactions, though not always classified as degradation in all contexts, include hydration to malic acid-d2 and hydrogenation to succinic acid-d2.[2] Under forced conditions, such as ozonolysis, it can be converted to glyoxylic acid.[2]

Q2: What are the expected degradation products of this compound under forced degradation conditions?

A2: Forced degradation studies, conducted under conditions outlined by ICH guidelines, can help identify potential degradation products.[3][4] Based on the known reactivity of maleic acid, the following degradation products can be anticipated for this compound:

  • Isomerization Product: Fumaric Acid-d2 is the most common degradation product, formed via cis-trans isomerization.[1][2]

  • Hydrolytic Products: While maleic acid is formed from the hydrolysis of maleic anhydride, further hydrolysis under harsh acidic or basic conditions is not a primary degradation route for the acid itself.[2] However, decarboxylation could potentially occur under extreme heat and pH.

  • Oxidative Products: Oxidation can lead to the formation of smaller organic acids like oxalic acid-d2 and formic acid-d2, and ultimately carbon dioxide and water.[5]

  • Photolytic Products: Photolysis, especially in the presence of a catalyst like bromine, can induce isomerization to Fumaric Acid-d2.[2]

Q3: How can I identify and quantify this compound and its degradation products?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for the separation and quantification of maleic acid and its impurities like fumaric acid.[6][7][8] For deuterated compounds, Mass Spectrometry (MS) coupled with HPLC (LC-MS) is highly recommended for unambiguous identification of degradation products by confirming their mass-to-charge ratio, which will be higher due to the presence of deuterium.[9] Quantitative Nuclear Magnetic Resonance (qNMR) can also be a powerful tool for quantifying this compound and its isomers without the need for a reference standard of the deuterated degradation product.[1]

Q4: What are the recommended storage conditions for this compound to minimize degradation?

A4: To minimize degradation, this compound should be stored at room temperature, protected from light and moisture.[10] Maleic acid is a stable solid under recommended storage conditions.[11] Exposure to moisture should be avoided as it can be an indication of the presence of maleic anhydride, which hydrolyzes to maleic acid.[12]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Unexpected peaks in chromatogram Contamination of sample or solvent.Prepare fresh solutions and re-analyze. Ensure high purity solvents are used.
Isomerization of this compound to Fumaric Acid-d2.Check the sample preparation and storage conditions. Avoid high temperatures and exposure to light. Confirm the identity of the new peak by LC-MS or by comparing with a Fumaric Acid-d2 standard if available.
Formation of other degradation products.Perform a forced degradation study under controlled conditions (acid, base, oxidation, heat, light) to systematically identify potential degradation products.[3][4]
Poor peak shape or resolution Inappropriate HPLC column or mobile phase.Optimize the HPLC method. A C18 column is often suitable.[7][8] Adjust the mobile phase composition (e.g., pH, organic modifier concentration) to improve separation.
Column overloading.Reduce the injection volume or the concentration of the sample.
Difficulty in quantifying degradation products Low concentration of degradation products.Use a more sensitive detector (e.g., MS instead of UV). Concentrate the sample if possible.
Lack of reference standards for deuterated degradation products.Use relative quantification (e.g., area percent). For more accurate quantification, consider using qNMR which does not require a standard for each analyte.[1]

Quantitative Data Summary

The following table summarizes typical conditions for a forced degradation study of this compound, based on ICH guidelines.[3] The target degradation is generally between 5-20% to ensure that the analytical method is challenged without completely degrading the parent molecule.[3][4]

Stress Condition Typical Reagents and Parameters Potential Degradation Products
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hoursIsomerization to Fumaric Acid-d2
Base Hydrolysis 0.1 M NaOH at 60°C for 24 hoursIsomerization to Fumaric Acid-d2
Oxidation 3% H₂O₂ at room temperature for 24 hoursOxalic Acid-d2, Formic Acid-d2
Thermal Degradation 105°C for 48 hours (solid state)Minimal degradation expected if pure
Photostability ICH Q1B option 1 or 2 (solid state and solution)Isomerization to Fumaric Acid-d2

Experimental Protocols

Protocol 1: HPLC Method for the Analysis of this compound and Fumaric Acid-d2

This protocol is a general guideline for the separation of this compound and its primary isomer, Fumaric Acid-d2.

  • Instrumentation: High-Performance Liquid Chromatograph with a Photodiode Array (PDA) or UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).[7][8]

  • Mobile Phase: A mixture of 0.1% phosphoric acid in water and methanol (e.g., 98:2 v/v).[7][8]

  • Flow Rate: 1.0 mL/min.[8]

  • Detection Wavelength: 214 nm.[8]

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Protocol 2: Forced Degradation Study - Acid Hydrolysis
  • Sample Preparation: Prepare a solution of this compound in 0.1 M hydrochloric acid at a concentration of 1 mg/mL.

  • Stress Condition: Incubate the solution at 60°C for 24 hours.

  • Neutralization: After the incubation period, cool the solution to room temperature and neutralize it with an appropriate amount of 0.1 M sodium hydroxide.

  • Analysis: Dilute the neutralized solution with the mobile phase to a suitable concentration and analyze by the HPLC method described in Protocol 1.

  • Control: A control sample of this compound in the mobile phase should be prepared and analyzed alongside the stressed sample.

Visualizations

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Application cluster_analysis Analysis API This compound Mix Prepare Solution API->Mix Solvent Stress Reagent (e.g., 0.1M HCl) Solvent->Mix Acid Acid Hydrolysis (e.g., 60°C, 24h) Mix->Acid Base Base Hydrolysis (e.g., 60°C, 24h) Mix->Base Oxidation Oxidation (e.g., 3% H2O2, RT) Mix->Oxidation Thermal Thermal (e.g., 105°C, 48h) Mix->Thermal Neutralize Neutralize (if applicable) Acid->Neutralize Base->Neutralize HPLC HPLC-UV/MS Analysis Oxidation->HPLC Thermal->HPLC Neutralize->HPLC Identify Identify Degradation Products HPLC->Identify Quantify Quantify Degradation Identify->Quantify

Caption: Workflow for a forced degradation study of this compound.

Troubleshooting_Tree Start Unexpected Peak in Chromatogram CheckPurity Is the starting material pure? Start->CheckPurity Contamination Possible contamination. Prepare fresh sample and solvents. CheckPurity->Contamination No Isomerization Is the peak consistent with Fumaric Acid-d2? CheckPurity->Isomerization Yes ConfirmIsomer Confirm with LC-MS or standard. Review sample handling for heat/light exposure. Isomerization->ConfirmIsomer Yes OtherDegradant Potential new degradation product. Perform systematic forced degradation. Isomerization->OtherDegradant No

Caption: Troubleshooting decision tree for unexpected peaks.

References

correcting for Maleic Acid-d2 signal suppression in mass spec

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address signal suppression of Maleic Acid-d2 in mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: What is signal suppression and why is my this compound internal standard affected?

A1: Signal suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte (in this case, this compound) in the mass spectrometer's ion source.[1] This competition reduces the number of analyte ions that reach the detector, leading to a lower signal intensity.[2] this compound, although used as an internal standard to correct for such effects, is itself susceptible because it is chemically almost identical to the unlabeled maleic acid and is therefore affected by the same interfering substances.[3] Common sources of suppression include salts, lipids, proteins, and mobile phase additives.[2][3]

Q2: How do I know if my this compound signal is being suppressed?

A2: Signs of signal suppression include:

  • Low or inconsistent peak area/height for this compound across different samples, especially when compared to its response in a clean solvent.[4]

  • Poor reproducibility of the analyte/internal standard area ratio in quality control (QC) samples.[3]

  • A significant drop in signal when comparing a standard spiked into a post-extraction sample matrix versus the same standard in a neat solvent. A lower signal in the matrix indicates suppression.[5]

The most definitive way to identify suppression is by performing a post-column infusion experiment , which can pinpoint the exact retention times where suppression occurs.[5][6]

Q3: Can this compound still be used to accurately quantify maleic acid if its signal is suppressed?

A3: Yes, this is the primary purpose of a stable isotope-labeled internal standard (SIL-IS). As long as the this compound and the unlabeled maleic acid co-elute perfectly and are subjected to the same degree of signal suppression, the ratio of their peak areas will remain constant.[7] This allows for accurate quantification. However, problems arise if they experience differential matrix effects, which can happen if they do not co-elute precisely.[3][8]

Q4: What is the "deuterium isotope effect" and can it cause problems?

A4: The deuterium isotope effect refers to a slight change in the physicochemical properties of a molecule when hydrogen is replaced by deuterium.[9] In liquid chromatography, this can sometimes cause the deuterated standard (this compound) to have a slightly different retention time than the non-deuterated analyte.[3] If this shift causes them to elute in regions with different levels of matrix interference, the correction will be inaccurate.[8] Ensuring complete chromatographic co-elution is critical.[9]

Troubleshooting Guide: Low or Variable this compound Signal

If you are experiencing issues with your this compound signal, follow this step-by-step troubleshooting workflow.

G start Start: Low/Variable This compound Signal diag Step 1: Diagnose the Issue (Post-Column Infusion) start->diag is_suppression Is signal suppression confirmed at the analyte's retention time? diag->is_suppression Perform Experiment sample_prep Step 2: Optimize Sample Preparation is_suppression->sample_prep Yes check_instrument Check Instrument Performance & IS Solution is_suppression->check_instrument No eval_prep Evaluate different cleanup methods (SPE, LLE) sample_prep->eval_prep chrom Step 3: Optimize Chromatography eval_chrom Adjust gradient, change column, or modify mobile phase chrom->eval_chrom ms_params Step 4: Adjust MS Parameters eval_ms Tune source parameters (e.g., gas flow, temp) ms_params->eval_ms resolve Issue Resolved check_instrument->resolve After fixing instrument/ solution issues eval_prep->chrom eval_chrom->ms_params eval_ms->resolve

Caption: Troubleshooting workflow for this compound signal suppression.

First, confirm that signal suppression is the root cause. A post-column infusion experiment provides a visual map of where suppression occurs in your chromatogram.[10]

  • Principle: A solution of this compound is continuously infused into the mobile phase flow after the analytical column but before the mass spectrometer. You then inject a blank, extracted sample matrix. Any drop in the constant this compound signal baseline indicates that interfering compounds are eluting from the column at that specific time and suppressing the signal.[5][6]

  • Outcome: If you see a significant signal drop at the retention time of maleic acid, suppression is confirmed. If the baseline is stable, the issue may lie with instrument performance or the internal standard solution itself.[11]

Improving sample cleanup is often the most effective way to reduce matrix effects.[12] The goal is to remove interfering endogenous components like phospholipids and proteins before analysis.

Sample Preparation MethodPrincipleSuitability for Maleic AcidProsCons
Protein Precipitation (PPT) A solvent (e.g., acetonitrile) is added to precipitate proteins, which are then removed by centrifugation.Common first step.Fast, simple, inexpensive.Often provides the "dirtiest" extract, leaving many matrix components and resulting in significant ion suppression.[5][10]
Liquid-Liquid Extraction (LLE) Partitioning of analytes between two immiscible liquid phases (e.g., aqueous sample and an organic solvent).Good for moderately polar molecules. The pH of the aqueous phase should be adjusted to ensure maleic acid is uncharged.[12]Can provide a cleaner extract than PPT.Can have lower recovery for very polar analytes like maleic acid; can be labor-intensive.[10][13]
Solid-Phase Extraction (SPE) Analytes are retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a stronger solvent.Highly Recommended. Mixed-mode or polymeric SPE cartridges are very effective.Provides the cleanest extracts, significantly reducing matrix effects.[6][14]More time-consuming and costly to develop and run.[13]
Sample Dilution Diluting the sample extract with the mobile phase.A simple option if sensitivity is not a concern.Easy and fast. Reduces the concentration of interfering components.[10][15]Reduces analyte concentration, which may compromise the limit of quantitation.[16]

Adjusting the chromatographic method can separate maleic acid from the co-eluting interferences identified in Step 1.[13][14]

  • Modify the Gradient: Make the elution gradient shallower to increase the separation between peaks.

  • Change the Stationary Phase: For a small, polar molecule like maleic acid, consider Hydrophilic Interaction Liquid Chromatography (HILIC) as an alternative to traditional reversed-phase (C18) columns.

  • Ensure Co-elution: Critically, ensure that any changes made do not separate the this compound from the unlabeled maleic acid.[9] Using a column with slightly lower resolution can sometimes help merge slightly separated analyte and IS peaks.[9]

Fine-tuning the ion source parameters can sometimes reduce the impact of matrix effects.[14]

  • Adjust Gas Flows: Optimize nebulizer and drying gas flows.

  • Modify Temperatures: Optimize the desolvation temperature.

  • Adjust Source Voltages: Tune the capillary or spray voltage.

Experimental Protocols

Objective: To identify retention time regions where ion suppression occurs.

Materials:

  • LC-MS system

  • Syringe pump

  • T-fitting and requisite tubing

  • Standard solution of this compound (e.g., 100 ng/mL in mobile phase)

  • Blank sample matrix, extracted using your standard protocol

Procedure:

  • Set up the LC-MS system with your analytical column and mobile phases.

  • Disconnect the tubing from the LC that goes to the MS ion source.

  • Using a T-fitting, connect the LC eluent flow path and the syringe pump output together. Connect the combined output to the MS ion source.

  • Begin infusing the this compound standard solution at a low, constant flow rate (e.g., 10 µL/min).[11]

  • Start the MS data acquisition, monitoring the MRM transition for this compound. You should observe a stable, high-intensity signal.

  • While the infusion continues, inject your extracted blank matrix sample onto the LC system and start the chromatographic run.

  • Monitor the this compound signal throughout the run. A dip or drop in the signal baseline indicates a region of ion suppression.[5][6]

  • Compare the resulting chromatogram to a run where you inject a pure solvent blank. The difference between the two traces highlights the matrix effect.[5]

G lc LC Pump & Autosampler col Analytical Column lc->col Mobile Phase tee T-Fitting col->tee Column Eluent syringe Syringe Pump (this compound Std) syringe->tee IS Infusion ms Mass Spectrometer tee->ms Combined Flow

Caption: Experimental setup for a post-column infusion experiment.

Data Presentation: The Power of SIL-IS Correction

Even when absolute signal intensity is suppressed, a stable isotope-labeled internal standard ensures accurate quantification by maintaining a stable analyte-to-IS ratio. The table below illustrates this principle.

Sample TypeMaleic Acid Peak AreaThis compound Peak AreaAnalyte / IS Ratio Conclusion
Calibration Standard (in solvent) 1,000,0001,100,0000.91 No suppression.
Sample A (Low Suppression) 850,000 (-15%)935,000 (-15%)0.91 Ratio is stable; quantification is accurate.
Sample B (High Suppression) 300,000 (-70%)330,000 (-70%)0.91 Ratio is stable; quantification is accurate.
Sample C (Differential Suppression) 400,000 (-60%)880,000 (-20%)0.45 Ratio is NOT stable; quantification is inaccurate.

This demonstrates that as long as both compounds experience the same degree of suppression (Samples A and B), the ratio remains constant and the calculation is reliable. Differential suppression (Sample C), often due to poor co-elution, leads to inaccurate results.[3]

References

Technical Support Center: Managing pH Effects on Maleic Acid-d2 Chemical Shift

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the effects of pH on the ¹H NMR chemical shift of Maleic Acid-d2. The information is presented in a question-and-answer format, including troubleshooting guides and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: How does pH affect the ¹H NMR chemical shift of the olefinic protons in this compound?

The chemical shift of the two magnetically equivalent olefinic protons of maleic acid is sensitive to the pH of the solution.[1] This is due to the protonation and deprotonation of the two carboxylic acid groups. As the pH of the solution changes, the equilibrium between the fully protonated (maleic acid), mono-deprotonated (hydrogen maleate), and fully deprotonated (maleate) species shifts. Each of these species has a different electron density around the olefinic protons, leading to a change in their observed chemical shift in the ¹H NMR spectrum.

Q2: What is the typical ¹H NMR chemical shift range for the olefinic protons of this compound in D₂O?

The chemical shift of the olefinic protons of maleic acid in D₂O is generally observed in the range of 6.2 ppm to 6.4 ppm.[1] The exact chemical shift is dependent on several factors, including pH, concentration, temperature, and the presence of other analytes in the solution.[1]

Q3: Why is D₂O a recommended solvent for studying the pH effects on this compound?

D₂O is an excellent solvent choice because the acidic protons of the carboxylic acid groups in maleic acid rapidly exchange with deuterium. This exchange eliminates the broad signal from the acidic protons, which could otherwise interfere with the baseline and the integration of other signals in the spectrum.

Q4: Can Maleic Acid isomerize to Fumaric Acid during a pH titration experiment?

While in-situ isomerization of maleic acid to fumaric acid is not typically a significant issue, it can be problematic in aqueous solutions at high pH. The formation of fumaric acid can be identified by the appearance of a new singlet in the ¹H NMR spectrum, approximately 0.6 ppm downfield from the maleic acid olefinic signal.[1]

Data Presentation

However, based on typical NMR titration data, the following table illustrates the expected trend and approximate chemical shift values at different protonation states. Researchers should generate their own calibration curve for their specific experimental conditions using the protocol provided below.

Protonation StateApproximate pD RangeApproximate ¹H Chemical Shift (δ) of Olefinic Protons (ppm)
Fully Protonated (H₂A)< 2~6.4
Mono-deprotonated (HA⁻)2 - 66.3 - 6.2
Fully Deprotonated (A²⁻)> 6~6.2

Note: These are approximate values. The exact chemical shifts and the pD ranges for the transitions will depend on the specific experimental conditions.

Experimental Protocols

Protocol for NMR pH Titration of this compound

This protocol outlines the steps to acquire ¹H NMR spectra of this compound at various pD values to determine the relationship between chemical shift and pH.

Materials:

  • This compound

  • D₂O (deuterium oxide, 99.9%)

  • 0.1 M DCl in D₂O

  • 0.1 M NaOD in D₂O

  • NMR tubes

  • pH meter with a micro-combination electrode calibrated for D₂O

  • Internal or external chemical shift reference standard (e.g., DSS, TSP)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in D₂O at a known concentration (e.g., 10 mM).

    • Add a suitable internal reference standard, such as DSS (2,2-dimethyl-2-silapentane-5-sulfonate), to the stock solution.

  • Initial NMR Spectrum (Acidic):

    • Transfer a known volume of the stock solution (e.g., 600 µL) to an NMR tube.

    • Use the 0.1 M DCl solution to adjust the pD to the acidic range (e.g., pD 1-2).

    • Measure the pD of the solution using the calibrated pH meter. Remember the relationship pD = pH meter reading + 0.4.

    • Acquire a ¹H NMR spectrum of the sample.

  • Titration:

    • Carefully add small aliquots of the 0.1 M NaOD solution to the NMR tube to incrementally increase the pD.

    • After each addition, thoroughly mix the solution and measure the pD.

    • Acquire a ¹H NMR spectrum at each pD point.

    • Continue this process until you have covered the desired pD range (e.g., up to pD 12).

  • Data Processing and Analysis:

    • Process all the NMR spectra consistently (e.g., phasing, baseline correction).

    • Reference each spectrum to the internal standard.

    • For each spectrum, determine the chemical shift of the singlet corresponding to the olefinic protons of this compound.

    • Plot the chemical shift (δ) as a function of the measured pD. This will generate a titration curve.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Broad or distorted NMR signals 1. Poor shimming of the spectrometer. 2. Sample inhomogeneity. 3. High concentration of maleic acid leading to viscosity issues.1. Re-shim the spectrometer before each acquisition. 2. Ensure the sample is thoroughly mixed after each addition of titrant. 3. Use a lower concentration of maleic acid.
Inconsistent chemical shift readings 1. Temperature fluctuations. 2. Inaccurate pD measurement. 3. Instability of the reference signal.1. Allow the sample to equilibrate to the spectrometer's temperature before each measurement. 2. Ensure the pH meter is properly calibrated for D₂O and the electrode is functioning correctly. 3. Use a stable internal reference standard like DSS. If using an external reference, ensure proper procedures are followed.
Appearance of unexpected peaks 1. Isomerization to fumaric acid at high pD. 2. Contamination of the sample or titrants.1. Monitor for a singlet around 0.6 ppm downfield of the maleic acid signal. If significant, consider the stability limits for your experiment. 2. Use high-purity reagents and clean NMR tubes.
Precipitation in the NMR tube Change in solubility of maleic acid or its salts at certain pD values.If precipitation occurs, note the pD. You may need to adjust the concentration of your sample.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_titration NMR Titration cluster_analysis Data Analysis prep1 Prepare this compound stock solution in D₂O prep2 Add internal reference (DSS) prep1->prep2 titrate1 Adjust to initial acidic pD with DCl prep2->titrate1 titrate2 Acquire ¹H NMR spectrum titrate1->titrate2 Repeat for each pD point titrate3 Add aliquot of NaOD titrate2->titrate3 Repeat for each pD point analysis1 Process spectra titrate2->analysis1 titrate4 Measure pD titrate3->titrate4 Repeat for each pD point titrate4->titrate2 Repeat for each pD point analysis2 Reference spectra analysis1->analysis2 analysis3 Determine chemical shifts analysis2->analysis3 analysis4 Plot δ vs. pD analysis3->analysis4

Caption: Experimental workflow for NMR pH titration of this compound.

ph_effect_pathway fully_protonated Maleic Acid (H₂A) mono_deprotonated Hydrogen Maleate (HA⁻) fully_protonated->mono_deprotonated + OH⁻ - H₂O high_shift Downfield Shift (e.g., ~6.4 ppm) fully_protonated->high_shift fully_deprotonated Maleate (A²⁻) mono_deprotonated->fully_deprotonated + OH⁻ - H₂O intermediate_shift Intermediate Shift mono_deprotonated->intermediate_shift low_shift Upfield Shift (e.g., ~6.2 ppm) fully_deprotonated->low_shift

Caption: Relationship between pH, protonation state, and chemical shift.

References

Technical Support Center: Analysis of Maleic Acid-d2 in Blood Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference from coenzyme peaks during the analysis of Maleic Acid-d2 in blood samples.

Frequently Asked Questions (FAQs)

1. Why is this compound used as an internal standard in bioanalytical studies?

This compound is a stable isotope-labeled version of maleic acid. Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry-based bioanalysis. They are chemically identical to the analyte of interest, ensuring they behave similarly during sample preparation and analysis, which helps to correct for matrix effects and variations in instrument response.

2. What are coenzymes and why do they interfere with this compound analysis?

Coenzymes are organic molecules that are essential for the function of many enzymes in the body. In blood, particularly in whole blood, high concentrations of coenzymes such as NAD+, NADH, NADP+, NADPH, ATP, ADP, AMP, and glutathione (GSH, GSSG) are present.[1][2][3][4][5] Interference occurs when the signals from these coenzymes overlap with the signal of this compound in the analytical method being used, most notably in Nuclear Magnetic Resonance (NMR) spectroscopy.[6][7]

3. In which type of blood sample is coenzyme interference with maleic acid most prominent?

Coenzyme interference with maleic acid is most significant in whole blood samples when using NMR spectroscopy.[6][7] This is because whole blood contains a high concentration of red blood cells (erythrocytes), which are rich in these coenzymes. In contrast, plasma and serum samples show minimal to no interference as the cellular components have been removed.[6]

4. Can coenzyme interference affect LC-MS/MS analysis of this compound?

While the primary documented interference is in NMR, coenzymes can potentially cause matrix effects in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analysis. Matrix effects can lead to ion suppression or enhancement, affecting the accuracy and precision of quantification. Proper chromatographic separation and sample preparation are crucial to minimize these effects.

Troubleshooting Guide

This guide addresses specific issues users might encounter during their experiments.

Issue 1: Poor peak shape or unexpected peaks co-eluting with this compound in LC-MS/MS.

  • Possible Cause: Interference from endogenous matrix components, including coenzymes or their metabolites.

  • Troubleshooting Steps:

    • Optimize Chromatographic Separation: Adjust the mobile phase composition, gradient profile, or switch to a different column chemistry (e.g., HILIC, mixed-mode) to achieve better separation of this compound from interfering peaks.

    • Enhance Sample Preparation: Implement a more rigorous sample cleanup method. Protein precipitation alone may not be sufficient. Consider using solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove a broader range of interfering compounds.

    • Matrix Effect Evaluation: Conduct a post-column infusion experiment to identify regions of ion suppression or enhancement in your chromatogram. Adjust the chromatography to move the this compound peak to a region with minimal matrix effects.

Issue 2: Inaccurate quantification of the analyte when using this compound as an internal standard in whole blood using NMR.

  • Possible Cause: Overlap of coenzyme signals with the this compound signal in the 1H NMR spectrum.

  • Troubleshooting Steps:

    • Switch to an Alternative Internal Standard: For NMR analysis of whole blood, fumaric acid has been shown to be a more suitable internal standard as its peak does not overlap with coenzyme signals.[6][7]

    • Use Plasma or Serum: If the study design allows, switch from whole blood to plasma or serum samples. The removal of red blood cells significantly reduces the concentration of interfering coenzymes.[6]

    • Advanced NMR Techniques: In some specialized cases, 2D NMR techniques could potentially be used to resolve the overlapping signals, although this would significantly increase analysis time and complexity.

Issue 3: High variability in this compound peak area across a sample batch in LC-MS/MS.

  • Possible Cause: Inconsistent matrix effects, sample preparation variability, or instrument instability.

  • Troubleshooting Steps:

    • Review Sample Preparation Procedure: Ensure consistent and precise execution of all sample preparation steps, including pipetting, vortexing, and extraction times.

    • Evaluate Matrix Effects: Analyze a set of samples with and without the matrix (e.g., neat solution vs. spiked plasma) to quantify the extent of ion suppression or enhancement.

    • Check Instrument Performance: Run system suitability tests to ensure the LC-MS/MS system is performing consistently. Check for any drift in retention time or signal intensity.

Data Presentation

Table 1: Comparison of Internal Standards for Metabolite Quantification in Blood Samples by NMR

Internal StandardSuitable for Plasma/SerumSuitable for Whole BloodKey Considerations
Maleic Acid YesNoSignificant peak overlap with coenzymes in whole blood.[6][7]
Fumaric Acid YesYesEndogenous, but at very low concentrations; provides accurate quantification.[6]

Experimental Protocols

Protocol 1: Sample Preparation of Blood Plasma for LC-MS/MS Analysis of Organic Acids

This protocol is a general procedure that can be adapted for the analysis of this compound.

  • Sample Collection: Collect whole blood in tubes containing an appropriate anticoagulant (e.g., EDTA, heparin).

  • Plasma Separation: Centrifuge the whole blood sample at 2000 x g for 15 minutes at 4°C.

  • Protein Precipitation:

    • To 100 µL of plasma, add 400 µL of ice-cold methanol (containing this compound at the desired final concentration).

    • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifugation: Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Analysis: Vortex briefly and inject a portion of the reconstituted sample into the LC-MS/MS system.

Mandatory Visualization

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Blood_Sample Whole Blood Sample Centrifugation1 Centrifugation (2000 x g, 15 min, 4°C) Blood_Sample->Centrifugation1 Plasma Plasma Centrifugation1->Plasma Add_IS_and_Solvent Add this compound & Cold Methanol Plasma->Add_IS_and_Solvent Vortex Vortex Add_IS_and_Solvent->Vortex Centrifugation2 Centrifugation (14,000 x g, 10 min, 4°C) Vortex->Centrifugation2 Supernatant Collect Supernatant Centrifugation2->Supernatant Evaporation Evaporation to Dryness Supernatant->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection Reconstitution->Injection LC_Separation Chromatographic Separation Injection->LC_Separation MS_Detection Mass Spectrometric Detection LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Caption: Experimental workflow for the analysis of this compound in blood plasma.

Troubleshooting_Logic Start Issue: Inaccurate Quantification or Peak Interference Check_Sample_Type Which sample type are you using? Start->Check_Sample_Type Whole_Blood Whole Blood (NMR) Check_Sample_Type->Whole_Blood Plasma_Serum Plasma / Serum (LC-MS/MS) Check_Sample_Type->Plasma_Serum Coenzyme_Interference High probability of coenzyme interference. Whole_Blood->Coenzyme_Interference Matrix_Effects Potential Matrix Effects Plasma_Serum->Matrix_Effects Solution_WB Solution: 1. Use Fumaric Acid as IS 2. Switch to Plasma/Serum Coenzyme_Interference->Solution_WB Resolved Issue Resolved Solution_WB->Resolved Optimize_Chromatography Optimize LC Separation Matrix_Effects->Optimize_Chromatography Improve_Cleanup Improve Sample Cleanup (SPE/LLE) Optimize_Chromatography->Improve_Cleanup Evaluate_Matrix Evaluate Matrix Effects Improve_Cleanup->Evaluate_Matrix Evaluate_Matrix->Resolved

Caption: Troubleshooting decision tree for this compound analysis issues.

References

Technical Support Center: Optimizing qNMR with Maleic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing quantitative NMR (qNMR) acquisition parameters when using a maleic acid internal standard. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the difference between using Maleic Acid and Maleic Acid-d2 as an internal standard in ¹H qNMR?

A1: The choice between Maleic Acid and this compound is critical and depends on your analyte's ¹H NMR spectrum.

  • Maleic Acid provides a sharp singlet from its two olefinic protons around 6.2-6.4 ppm in ¹H NMR.[1] It is used as a certified reference material for quantifying analytes that have signals in other regions of the spectrum.[2]

  • This compound has these olefinic protons replaced with deuterium. Therefore, it does not produce a signal in that 6.2-6.4 ppm region of the ¹H NMR spectrum. It can be used as an internal standard for quantitative analysis when the analyte of interest has signals that would otherwise overlap with the maleic acid protons.[3] It can also be used as a tracer in metabolic studies.[3]

Q2: Which solvents are suitable for qNMR analysis with maleic acid?

A2: Maleic acid has specific solvent compatibilities that are crucial for accurate qNMR.

  • Recommended Solvents: D₂O and DMSO-d6 are excellent choices. Maleic acid is soluble at levels of >5 mg/mL in D₂O and >10 mg/mL in DMSO-d6.[1]

  • Unsuitable Solvents: Avoid using deuterated primary alcohols like CD₃OD. Maleic acid can react with these solvents to form mono- and di-esterification artifacts, which will interfere with quantification.[1] It also has insufficient solubility in CDCl₃.[1]

Q3: What are the key acquisition parameters to optimize for qNMR?

A3: To ensure accurate and reproducible qNMR results, several acquisition parameters must be carefully optimized. The goal is to avoid errors from signal saturation or incomplete relaxation.[4]

ParameterRecommendationRationale
Relaxation Delay (D1) ≥ 5 x T₁ of the slowest relaxing proton (analyte or standard).Ensures complete relaxation of magnetization before the next pulse, which is critical for accurate signal integration.[5] For maleic acid, this can be 20-60 seconds.[4]
Pulse Angle 90°A 90° pulse provides the maximum signal intensity in a single scan, maximizing the signal-to-noise ratio.[4][5]
Number of Scans (NS) Sufficient to achieve a Signal-to-Noise (S/N) ratio > 250.A high S/N ratio is required for precise and accurate integration.[5] This typically requires 16-64 scans for high-concentration samples.[4]
Acquisition Time (AT) Typically 1-5 seconds.Should be long enough to capture the FID decay, often around 3 x T₂*, where 95% of the signal has decayed.[5][6]
Temperature Control Stable, e.g., 25°C.The chemical shift of the maleic acid signal is sensitive to temperature.[1] Maintaining a stable temperature ensures consistency.[4]

Q4: What are the typical T₁ relaxation times for maleic acid?

A4: The T₁ relaxation time is crucial for setting the relaxation delay (D1) and can vary significantly with the solvent and sample conditions. The values below are indicative and should ideally be measured for your specific sample mixture.[1][7]

SolventIndicative T₁ (seconds)Chemical Shift (δ ppm)
D₂O6 - 7~6.4
DMSO-d62.5 - 3.5~6.2

Note: These values are only indicative. The T₁ of the analyte's quantification signal may be longer and should be the determining factor for setting the D1 delay.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during qNMR experiments using maleic acid.

cluster_start start qNMR Experiment Issue overlap Signal Overlap? start->overlap reproducibility Poor Reproducibility? start->reproducibility low_sn Low S/N Ratio? start->low_sn extra_peak Unexpected Peak? start->extra_peak sol_overlap Use this compound OR Choose alternative standard (e.g., DSS) overlap->sol_overlap Yes sol_repro Verify Weighing Technique Optimize D1 Delay (≥ 5xT₁) Ensure Sample Homogeneity reproducibility->sol_repro Yes sol_sn Increase Number of Scans (NS) Check Receiver Gain low_sn->sol_sn Yes sol_peak Check for Fumaric Acid Isomer (singlet ~0.6 ppm downfield) Check for solvent reaction (e.g., with CD₃OD) extra_peak->sol_peak Yes

Caption: Troubleshooting workflow for common qNMR issues.

Q: My maleic acid signal at ~6.3 ppm is overlapping with my analyte's signals.

A: Signal overlap leads to inaccurate integration and is a common problem.[4]

  • Solution 1: Use this compound. As this compound is invisible in the olefinic region of the ¹H NMR spectrum, it is an ideal standard to prevent this specific overlap.

  • Solution 2: Choose an Alternative Standard. If this compound is not available, select a different internal standard whose signals are in a clear region of your spectrum, such as DSS (Sodium 2,2-dimethyl-2-silapentane-5-sulfonate).[4]

Q: I am seeing an unexpected singlet peak near the maleic acid signal.

A: This could be due to isomerization or reaction with the solvent.

  • Check for Fumaric Acid: Maleic acid can isomerize to fumaric acid, which appears as a singlet approximately 0.6 ppm downfield from the maleic acid signal.[1] This can be problematic in aqueous solutions at high pH.[1]

  • Check for Solvent Reactivity: If using a solvent like methanol-d4 (CD₃OD), you may be observing mono- or di-esterification byproducts.[1] It is recommended to use D₂O or DMSO-d6.[1]

Q: My quantitative results are not reproducible.

A: Poor reproducibility can stem from several sources in the experimental protocol.

  • Weighing Errors: Use a high-precision balance and avoid static charge by using glass vials and metal spatulas instead of plastic.[7] Perform weighings in a stable environment to avoid fluctuations.[7]

  • Incomplete Relaxation: Ensure the relaxation delay (D1) is set to at least 5 times the longest T₁ value of all signals being quantified (both analyte and standard).[4] The T₁ should be measured for your specific sample mixture.[7]

  • Sample Inhomogeneity: Ensure both the analyte and the internal standard are fully dissolved in the NMR solvent before analysis.[4] Poor solubility can lead to line broadening and inaccurate integration.[4]

Q: The signal-to-noise (S/N) ratio of my peaks is too low for accurate quantification.

A: An S/N ratio of at least 250 is recommended for a 99% confidence that the integral is within ±1% of the true value.[5]

  • Increase the Number of Scans (NS): The S/N ratio is proportional to the square root of the number of scans.[6] To double the S/N, you must quadruple the number of scans.[6]

  • Check Receiver Gain: An improperly set receiver gain can negatively impact the S/N ratio. If it is set too low, the spectrum will be noisy; if too high, the FID will be clipped, causing artifacts.[6]

Experimental Protocol: qNMR with an Internal Standard

This section provides a detailed methodology for performing a qNMR experiment using an internal standard such as maleic acid.

cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing & Analysis weigh Accurately weigh analyte and standard dissolve Dissolve in deuterated solvent (e.g., D₂O) weigh->dissolve transfer Transfer to NMR tube dissolve->transfer params Set acquisition parameters (D1, NS, 90° pulse) transfer->params shim Shim magnet for high homogeneity params->shim acquire Acquire FID shim->acquire ft Fourier Transform FID acquire->ft phase_base Phase and baseline correct spectrum ft->phase_base integrate Integrate analyte and standard signals phase_base->integrate calculate Calculate purity/ concentration integrate->calculate

Caption: General workflow for a quantitative NMR experiment.

Methodology

  • Preparation of the Sample Solution:

    • Weighing: Using a high-precision analytical balance, accurately weigh the internal standard (e.g., Maleic Acid, TraceCERT®) and the analyte into a glass vial.[7] Aim for a signal intensity ratio between the standard and analyte that is close to 1:1, although a range of 10:1 to 1:10 is acceptable if the S/N of the smaller peak is sufficient.[1]

    • Dissolution: Add a precise volume of the appropriate deuterated solvent (e.g., D₂O) to the vial. Ensure complete dissolution of both the analyte and the standard by vortexing or gentle sonication.

    • Transfer: Transfer the required volume of the homogenous solution into a clean NMR tube.

  • Setting Up the NMR Spectrometer:

    • Qualitative Scans: First, run a quick qualitative spectrum of the analyte and the standard separately to confirm their chemical shifts and check for any potential signal overlap.[1]

    • T₁ Measurement: Perform an inversion-recovery experiment on the sample mixture to determine the T₁ relaxation time for the signals of interest from both the analyte and the internal standard.[7]

    • Parameter Optimization: Set the acquisition parameters based on the T₁ measurement. The relaxation delay (D1) should be at least 5 times the longest measured T₁.[4] Use a 90° pulse. Set the number of scans (NS) to achieve an S/N ratio of >250 for the peaks to be integrated.[5]

    • Shimming: Optimize the magnetic field homogeneity (shimming) to achieve a narrow and symmetrical Lorentzian peak shape for the quantification signals. The full width at half maximum (FWHM) should ideally be less than 1 Hz.[1]

  • Data Acquisition and Processing:

    • Acquisition: Acquire the Free Induction Decay (FID) data.

    • Processing: Apply Fourier transformation to the FID.

    • Correction: Perform manual or automated phase and baseline correction to ensure a flat baseline across the entire spectrum, which is critical for accurate integration.[4]

    • Integration: Carefully define the integration limits for the well-separated signals of the analyte and the internal standard. Use the absolute integration values for calculation.[4]

  • Calculation:

    • Use the appropriate qNMR equation to calculate the purity or concentration of the analyte based on the integral values, molar masses, number of protons contributing to each signal, and the weights of the analyte and standard.[7]

    • For statistical relevance, it is recommended to prepare and analyze 5-10 replicate samples.[7]

References

Technical Support Center: Maleic Acid-d2 Signal Integration

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for minimizing integration errors when analyzing the Maleic Acid-d2 signal. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of integration errors for the this compound signal?

A1: Integration errors for the this compound signal can arise from several factors depending on the analytical technique employed. In Nuclear Magnetic Resonance (NMR) spectroscopy, common issues include interference from acidic protons, baseline distortions, and potential in-situ isomerization to fumaric acid.[1] For Liquid Chromatography-Mass Spectrometry (LC-MS), challenges often stem from the chromatographic isotope effect leading to retention time shifts, ion source saturation at high concentrations, and isotopic interference or "cross-talk" from the non-labeled analyte.[2] Poor peak shape, such as tailing or fronting, can also significantly impact integration accuracy in any chromatographic method.[3]

Q2: Can this compound be used as an internal standard for all sample types?

A2: While this compound can be a suitable internal standard in many applications, it may not be appropriate for all matrices.[4] For instance, in NMR analysis of whole blood, the maleic acid signal can overlap with coenzyme peaks, leading to inaccurate integration.[5] It is crucial to assess the sample matrix for potential interferences before using this compound as an internal standard.

Q3: What is the "chromatographic isotope effect" and how does it affect my results?

A3: The "chromatographic isotope effect" refers to the phenomenon where deuterated compounds may elute slightly earlier than their non-deuterated counterparts during liquid chromatography.[2] This can lead to a shift in retention time between your analyte and the this compound internal standard. If the peaks are not sufficiently co-eluting, it can lead to differential matrix effects and impact the accuracy and precision of your quantification.

Troubleshooting Guides

NMR Signal Integration Issues

Problem: I am observing difficulties in integrating the this compound signal and an unstable baseline in my NMR spectrum.

This issue is often caused by interference from the two acidic hydrogens of maleic acid, especially when using solvents like DMSO-d6.[1]

  • Solution 1: Solvent Modification

    • Attenuate the interference by adding D2O as a co-solvent. Be aware that this may introduce or increase an HDO signal.[1]

  • Solution 2: Optimize Spectrometer Parameters

    • Ensure the homogeneity of the spectrometer's magnetic field is optimized. The full width at half maximum (FWHM) of the signal should be less than 1 Hz, and the peak should maintain a suitable Lorentzian shape.[1]

    • Disable sample spinning to avoid spinning sidebands, provided a high degree of field homogeneity has been achieved.[1]

Problem: I see an unexpected singlet peak approximately 0.6 ppm downfield from my this compound signal.

This is a strong indication of the in-situ isomerization of maleic acid to fumaric acid.[1]

  • Solution: Sample Handling and pH Control

    • Be cautious of this isomerization in aqueous solutions at high pH.[1]

    • Avoid analytes with functional groups capable of 1,4-conjugate addition to the olefinic bond of maleic acid.[1]

LC-MS Signal Integration Issues

Problem: My calibration curve is non-linear at higher concentrations.

This is a common issue that can be caused by ion source saturation or isotopic interference.[2]

  • Solution 1: Optimize Internal Standard Concentration

    • A general guideline is to use an internal standard concentration that produces a signal intensity of about 50% of the highest calibration standard.[2]

    • In some cases, a higher internal standard concentration can help normalize ionization suppression effects.[2]

  • Solution 2: Dilute Samples

    • If feasible, dilute your samples to bring the analyte concentration within the linear range of the assay.[2]

  • Solution 3: Address Isotopic Interference ("Cross-Talk")

    • Naturally occurring isotopes of your analyte can contribute to the signal of your this compound internal standard.[2]

    • If possible, use an internal standard with a higher degree of deuteration (e.g., D5 or greater) or a ¹³C-labeled standard to minimize this overlap.[2]

    • Some mass spectrometry software platforms offer mathematical correction for isotopic contributions.[2]

Problem: I am observing poor peak shape (broadening, splitting, or tailing).

Poor peak shape can result from various factors including column issues, improper injection techniques, or instrument contamination.[3][6]

  • Solution 1: Check for Column Overload

    • Injecting too much sample can lead to peak asymmetry. Optimize the injection volume to avoid overloading the column.[3]

  • Solution 2: Inspect for Column Contamination

    • Contaminants can build up on the column and affect peak shape. Regularly flush the column and consider using an in-line filter.[7]

  • Solution 3: Evaluate Mobile Phase and Flow Rate

    • Ensure the mobile phase pH is appropriate and that the flow rate is within the optimal range for your application.[3]

Experimental Protocols

Protocol for Manual Peak Integration in Chromatography

Manual peak integration may be necessary when automated software fails to correctly integrate peaks due to co-elution or other complexities.[8]

  • Establish Clear Standard Operating Procedures (SOPs):

    • Define specific criteria for when manual integration is required.[8]

    • Your SOPs should be detailed and specific to the chromatographic method being used.[8]

  • Visual Inspection of the Chromatogram:

    • Before integrating, carefully examine the chromatogram for:

      • Peak Shape: Look for any tailing or fronting.[3]

      • Peak Separation: Check for co-eluting peaks.[3]

      • Baseline Stability: Ensure the baseline is stable and free of noise.[3]

      • Contamination: Look for any unexpected peaks or spikes.[3]

  • Consistent Integration:

    • The most critical aspect of manual integration is consistency.[3] Apply the same integration principles to all peaks in the analysis.

Data Presentation

ParameterPotential IssueRecommended Action
NMR Solvent Interference from acidic protonsAdd D2O as a co-solvent.[1]
NMR Shimming Poor peak shape (FWHM > 1 Hz)Optimize magnetic field homogeneity.[1]
Sample pH (aqueous) Isomerization to fumaric acidMaintain a neutral or acidic pH.[1]
LC Analyte Concentration Non-linear calibration curveDilute samples to fall within the linear range.[2]
LC-MS Internal Standard Isotopic interference ("cross-talk")Use a standard with a higher mass label (e.g., D5) or use mathematical correction.[2]
Chromatographic Peak Shape Tailing, fronting, or splittingCheck for column overload, contamination, or improper mobile phase conditions.[3]

Visualizations

cluster_0 Troubleshooting Workflow for Poor Peak Integration start Poor Peak Integration Observed check_peak_shape Visually Inspect Peak Shape start->check_peak_shape is_asymmetric Asymmetric Peak (Tailing/Fronting)? check_peak_shape->is_asymmetric check_column Check for Column Overload/Contamination is_asymmetric->check_column Yes is_baseline_noisy Noisy or Drifting Baseline? is_asymmetric->is_baseline_noisy No optimize_mobile_phase Optimize Mobile Phase/Flow Rate check_column->optimize_mobile_phase end Acceptable Integration optimize_mobile_phase->end check_detector Check Detector Performance is_baseline_noisy->check_detector Yes is_coeluting Co-eluting Peaks? is_baseline_noisy->is_coeluting No check_solvent Check Solvent/Mobile Phase Purity check_detector->check_solvent check_solvent->end optimize_separation Optimize Chromatographic Separation is_coeluting->optimize_separation Yes is_coeluting->end No manual_integration Consider Manual Integration with Clear SOPs optimize_separation->manual_integration manual_integration->end

Caption: Troubleshooting workflow for poor peak integration.

cluster_1 LC-MS Calibration Curve Non-Linearity Troubleshooting start Non-Linear Calibration Curve check_concentration High Analyte Concentration? start->check_concentration dilute_sample Dilute Sample check_concentration->dilute_sample Yes check_is_response Variable Internal Standard Response? check_concentration->check_is_response No end Linear Calibration Curve Achieved dilute_sample->end optimize_is_conc Optimize IS Concentration check_is_response->optimize_is_conc Yes check_crosstalk Potential Isotopic Interference? check_is_response->check_crosstalk No optimize_is_conc->end use_higher_mass_is Use Higher Mass-Labeled IS check_crosstalk->use_higher_mass_is Yes check_crosstalk->end No mathematical_correction Apply Mathematical Correction use_higher_mass_is->mathematical_correction mathematical_correction->end

Caption: Troubleshooting non-linear LC-MS calibration curves.

References

Validation & Comparative

Validating qNMR Results: A Comparative Guide to Using Maleic Acid as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals relying on quantitative Nuclear Magnetic Resonance (qNMR) for accurate concentration and purity determinations, the choice of an internal standard is paramount. An ideal internal standard ensures the reliability and reproducibility of qNMR results. This guide provides a comprehensive comparison of Maleic Acid with other common internal standards, supported by experimental data and detailed protocols for validation.

While the focus of this guide is on the widely-used Maleic Acid, it is worth noting the theoretical advantages of its deuterated counterpart, Maleic Acid-d2. Deuteration of the olefinic protons would eliminate their signals from the ¹H NMR spectrum, which could be beneficial in preventing signal overlap with analytes in complex mixtures. However, publicly available data and established protocols for the use of this compound as a qNMR internal standard are not readily found, suggesting it is not in common practice. Therefore, this guide will focus on the validation and comparison of the non-deuterated, yet highly effective, Maleic Acid.

Performance Comparison of qNMR Internal Standards

The selection of an appropriate internal standard is critical for the accuracy and precision of qNMR measurements.[1] Key characteristics of an ideal internal standard include high purity, chemical stability, non-overlapping signals with the analyte, a simple NMR spectrum (preferably a singlet), and good solubility in the chosen deuterated solvent.[2] The following table summarizes the performance of Maleic Acid compared to other commonly used internal standards.

Internal StandardPurity (%)Key AdvantagesPotential LimitationsSuitable Solvents
Maleic Acid ≥99.5[3]Sharp singlet from two equivalent olefinic protons, stable in D₂O and DMSO-d₆.[2]Potential for in-situ esterification in methanol solvents; can isomerize to fumaric acid at high pH.[2]D₂O, DMSO-d₆
Dimethyl Sulfone (DMSO₂) >99High purity, stable solid, sharp singlet.[2]D₂O, CDCl₃, Acetone-d₆
Benzoic Acid >99DMSO-d₆, Acetone-d₆, CDCl₃
Potassium Hydrogen Phthalate (KHP) >99D₂O, DMSO-d₆
3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid, sodium salt (TSP) ≥98 (atom % D)Can interact with sample matrix in biological samples, leading to quantification errors.[4]D₂O
Sodium 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) ≥97Recommended as a replacement for Maleic Acid where peak overlap is an issue, leading to improved accuracy and precision.[5]D₂O, DMSO-d₆, CD₃OD

A case study highlighted the potential for inconsistent qNMR results when using Maleic Acid due to peak overlap.[5] Switching to DSS as the internal standard resulted in a 32% improvement in integration accuracy and a decrease in the relative standard deviation (RSD) from 5.2% to 1.1%.[5] Another study comparing Maleic Acid and Fumaric Acid to TSP and DSS in biological samples found that Maleic and Fumaric Acid showed a quantitation error of less than 1%, while TSP and DSS had errors up to 35%.[6]

Experimental Protocol for qNMR Validation with Maleic Acid

This protocol outlines the key steps for validating a qNMR method using Maleic Acid as an internal standard. The validation should assess parameters such as accuracy, precision, linearity, range, specificity, limit of detection (LOD), and limit of quantification (LOQ).[7]

Materials and Reagents
  • Analyte: The compound to be quantified.

  • Internal Standard: High-purity Maleic Acid (Certified Reference Material, CRM, is recommended).

  • Deuterated Solvent: D₂O or DMSO-d₆, depending on the solubility of the analyte and Maleic Acid.

  • NMR Tubes: High-precision NMR tubes.

  • Analytical Balance: Calibrated balance with sufficient precision.

Preparation of Stock Solutions
  • Internal Standard Stock Solution: Accurately weigh a known amount of Maleic Acid and dissolve it in a precise volume of the chosen deuterated solvent to create a stock solution of known concentration.

  • Analyte Stock Solution: Accurately weigh the analyte and dissolve it in the same deuterated solvent to create a stock solution.

Sample Preparation for NMR Analysis
  • In a clean, dry vial, accurately transfer known volumes of the analyte stock solution and the Maleic Acid internal standard stock solution.

  • Vortex the mixture to ensure homogeneity.

  • Transfer the final solution to an NMR tube.

  • It is good practice to prepare samples in triplicate for statistical analysis.[8]

NMR Data Acquisition
  • Instrument Setup: Use a calibrated and well-maintained NMR spectrometer.

  • Key Acquisition Parameters:

    • Pulse Angle: A 30° pulse is often used to ensure a shorter relaxation delay, but a 90° pulse can be used for better signal-to-noise if time permits.[9]

    • Relaxation Delay (d1): This is a critical parameter. It should be set to at least 5 times the longest T₁ (spin-lattice relaxation time) of both the analyte and the internal standard signals to be quantified.[4] The T₁ of Maleic Acid's olefinic protons is approximately 6-7 seconds in D₂O and 2.5-3.5 seconds in DMSO-d₆.[2] The T₁ should be experimentally determined for the specific sample mixture.[10]

    • Number of Scans: Sufficient scans should be acquired to achieve a good signal-to-noise ratio (S/N > 250:1 is recommended for high precision).[11]

    • Acquisition Time (at): Typically set to 2-4 seconds.[2]

    • Spinning: It is recommended to perform measurements without sample spinning to avoid spinning sidebands.[2]

Data Processing and Quantification
  • Fourier Transform and Phasing: Apply Fourier transformation to the FID and carefully phase the spectrum.

  • Baseline Correction: Apply a baseline correction to the entire spectrum.

  • Integration: Accurately integrate the non-overlapping signals of the analyte and the Maleic Acid internal standard (singlet at ~6.2-6.4 ppm).[2] The integration range should be consistent across all spectra.

  • Calculation of Purity/Concentration: The purity or concentration of the analyte is calculated using the following formula:

    Panalyte = (Ianalyte / IIS) * (NIS / Nanalyte) * (Manalyte / MIS) * (mIS / manalyte) * PIS

    Where:

    • P = Purity (in %)

    • I = Integral value of the signal

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = Mass

    • IS = Internal Standard

Visualizing the Workflow and Validation Logic

The following diagrams, created using the DOT language, illustrate the experimental workflow for qNMR and the logical relationship of validation parameters.

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_calc Quantification weigh_analyte Accurately Weigh Analyte dissolve_analyte Dissolve Analyte in Deuterated Solvent weigh_analyte->dissolve_analyte weigh_is Accurately Weigh Maleic Acid (IS) dissolve_is Dissolve IS in Deuterated Solvent weigh_is->dissolve_is mix Mix Analyte and IS Solutions dissolve_analyte->mix dissolve_is->mix transfer Transfer to NMR Tube mix->transfer acquisition Data Acquisition (Set d1 > 5*T1) transfer->acquisition processing Data Processing (FT, Phasing, Baseline Correction) acquisition->processing integration Signal Integration processing->integration calculation Calculate Purity/Concentration integration->calculation result Final Result calculation->result

Caption: Experimental workflow for quantitative NMR (qNMR) using an internal standard.

qNMR_Validation cluster_parameters Validation Parameters qnmr_method Validated qNMR Method accuracy Accuracy qnmr_method->accuracy Closeness to true value precision Precision qnmr_method->precision Repeatability linearity Linearity qnmr_method->linearity Proportionality range Range qnmr_method->range Interval of quantification specificity Specificity qnmr_method->specificity Analyte signal discrimination lod LOD linearity->lod Lowest detectable amount loq LOQ linearity->loq Lowest quantifiable amount

Caption: Key parameters for the validation of a qNMR method.

References

A Comparative Guide to NMR Internal Standards: Maleic Acid-d2 vs. DSS

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of Nuclear Magnetic Resonance (NMR) spectroscopy, the selection of an appropriate internal standard is paramount for accurate and reproducible quantitative analysis (qNMR). The internal standard serves as a reference point for both the chemical shift and the concentration of the analyte. While 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) has traditionally been a popular choice for aqueous samples, recent studies have highlighted its limitations, particularly in complex biological matrices. This guide provides a detailed comparison of Maleic Acid-d2 and DSS as NMR internal standards, supported by experimental data, to assist researchers in making an informed decision for their specific applications.

Performance Comparison: this compound vs. DSS

A critical factor in the performance of an internal standard is its potential for interaction with the sample matrix. Such interactions can lead to inaccuracies in quantification. Experimental data reveals that DSS has a propensity to interact with biological molecules, which can significantly affect the accuracy of NMR-based metabolite quantification.

In a study comparing the performance of Maleic Acid and DSS in protein-precipitated human plasma, serum, and whole blood, a stark difference in quantitation error was observed. Maleic acid demonstrated a surprisingly high performance with a quantitation error of less than 1%. In contrast, DSS resulted in an average error of up to 35% in the same biological samples.[1][2][3] This discrepancy is largely attributed to the interaction of DSS with residual proteins and other components in the biofluids.

PropertyThis compoundDSS (4,4-dimethyl-4-silapentane-1-sulfonic acid)
Chemical Formula C4H2D2O4C6H15NaO3SSi
Molecular Weight 118.08 g/mol [4]218.32 g/mol [5]
Physical Form SolidWhite, water-soluble solid[5]
¹H NMR Signal SingletSinglet (trimethylsilyl group)
Chemical Shift (¹H) ~6.2-6.4 ppm[6]0 ppm (by definition)[7][8]
Solubility Soluble in D2O and DMSO-d6.[6]Highly water-soluble.[5][7] Soluble in D2O, DMSO-d6, and CD3OD.[9]
Interaction with Biomolecules Minimal interaction reported in protein-precipitated samples.[1][2]Prone to interact with biological molecules through electrostatic and hydrophobic interactions.[10][11]
Quantitation Error in Biofluids < 1% in protein-precipitated plasma and serum.[1][2][3]Up to 35% in plasma, serum, and whole blood.[1][2][3]
Suitability for Biofluid Analysis Suitable for plasma and serum. Not ideal for whole blood due to overlap with coenzyme peaks.[1][2][3]Can be problematic due to interactions with sample matrix.

Experimental Protocols

To ensure the accurate comparison of internal standards, a standardized experimental workflow is crucial. The following protocol outlines the key steps for evaluating the performance of this compound and DSS in a given sample matrix.

experimental_workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis prep_sample Prepare Analyte Stock Solution mix_analyte_is1 Mix Analyte with this compound prep_sample->mix_analyte_is1 mix_analyte_is2 Mix Analyte with DSS prep_sample->mix_analyte_is2 prep_is1 Prepare this compound Stock Solution prep_is1->mix_analyte_is1 prep_is2 Prepare DSS Stock Solution prep_is2->mix_analyte_is2 acquire_nmr1 Acquire NMR Spectrum 1 mix_analyte_is1->acquire_nmr1 acquire_nmr2 Acquire NMR Spectrum 2 mix_analyte_is2->acquire_nmr2 process_spectra Process and Integrate Spectra acquire_nmr1->process_spectra acquire_nmr2->process_spectra calculate_conc Calculate Analyte Concentration process_spectra->calculate_conc compare_results Compare Quantitation Accuracy and Precision calculate_conc->compare_results

Experimental workflow for comparing NMR internal standards.
Detailed Methodology:

  • Preparation of Stock Solutions :

    • Accurately prepare stock solutions of the analyte, this compound, and DSS of known concentrations in the appropriate deuterated solvent.[12][13]

  • Sample Preparation for NMR :

    • For each internal standard, prepare NMR samples by mixing a known volume of the analyte stock solution with a known volume of the internal standard stock solution.[12]

    • If analyzing biological fluids like plasma or serum, a protein precipitation step is recommended prior to adding the internal standard. A common method is to mix the biofluid with a solvent like methanol in a 1:2 ratio, incubate at -20°C, and then centrifuge to pellet the proteins. The supernatant is then dried and reconstituted in a buffer containing the internal standard.[1]

  • NMR Data Acquisition :

    • Acquire ¹H NMR spectra for each sample under identical experimental conditions.

    • Crucially, ensure a sufficient relaxation delay (D1), typically at least 5 times the longest T1 relaxation time of the signals of interest, to allow for full magnetization recovery between scans for accurate quantification.[12]

  • Data Processing and Analysis :

    • Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals of the analyte and the internal standard.

    • Calculate the concentration of the analyte using the following formula:

      • Concentration_analyte = (Integral_analyte / N_protons_analyte) * (N_protons_IS / Integral_IS) * Concentration_IS

    • Compare the calculated concentrations obtained using this compound and DSS to assess accuracy and precision.

Logical Framework for Selecting an NMR Internal Standard

The choice of an internal standard should be a systematic process based on several key criteria. The following diagram illustrates the decision-making process for selecting a suitable internal standard for a quantitative NMR experiment.

logical_relationship start Start: Select Potential Internal Standard solubility Is it soluble in the NMR solvent? start->solubility inert Is it chemically inert with the sample? solubility->inert Yes unsuitable Unsuitable, select another solubility->unsuitable No overlap Are its signals well-resolved from analyte signals? inert->overlap Yes inert->unsuitable No signal Does it have a simple signal (e.g., singlet)? overlap->signal Yes overlap->unsuitable No stable Is it stable over time? signal->stable Yes signal->unsuitable No suitable Suitable Internal Standard stable->suitable Yes stable->unsuitable No

Decision tree for selecting an NMR internal standard.

Conclusion

For researchers, particularly those working in drug development and metabolomics where accurate quantification in complex biological matrices is essential, the choice of internal standard can significantly impact the reliability of results. While DSS has been a long-standing reference, evidence strongly suggests that this compound offers superior performance in terms of minimal matrix interaction and lower quantitation error, especially in protein-precipitated biofluids. However, the suitability of this compound should be confirmed for each specific application, considering potential signal overlap, as is the case with coenzymes in whole blood. By following a systematic selection process and rigorous experimental validation, researchers can ensure the integrity and accuracy of their qNMR data.

References

A Researcher's Guide: Maleic Acid-d2 versus TSP for Quantitative Metabolomics

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of quantitative Nuclear Magnetic Resonance (NMR) metabolomics, the choice of an internal standard is a critical decision that can significantly impact the accuracy and reliability of experimental results. For researchers and drug development professionals, understanding the nuances of different standards is paramount. This guide provides an objective comparison between a newer alternative, Maleic Acid-d2, and the traditional standard, Trimethylsilylpropanoic acid (TSP), supported by experimental data and detailed protocols.

The ideal internal standard should be chemically inert, stable, and produce a single, sharp resonance peak that does not overlap with signals from metabolites of interest. While TSP has been a long-standing choice, its limitations, particularly in complex biological samples, have paved the way for alternatives like this compound.

Head-to-Head Comparison: this compound vs. TSP

The primary drawback of TSP lies in its propensity to interact with proteins and other macromolecules present in biofluids such as plasma and serum.[1][2][3][4] This interaction can lead to a broadening and reduction of the TSP signal, resulting in inaccurate quantification of metabolites.[3] In fact, studies have shown that TSP can lead to quantification errors of up to 35% even in protein-precipitated samples.[2][5] Furthermore, the T1 relaxation time for TSP is long, necessitating longer relaxation delays in NMR experiments to ensure accurate signal integration.[6]

This compound, on the other hand, has emerged as a robust alternative, demonstrating superior performance in several key areas. It does not interact with the sample matrix, and its single peak does not overlap with the majority of metabolite signals in common biofluids like plasma and serum.[2][7] This leads to a significantly lower quantification error, reported to be less than 1%.[5][8]

However, this compound is not without its own set of considerations. Its chemical shift can be sensitive to changes in solvent, temperature, pH, and concentration.[9] A significant limitation is its unsuitability for whole blood analysis, as its signal overlaps with those of coenzymes present in this matrix.[5][7][8] Researchers should also be aware that maleic acid is an endogenous metabolite, which could potentially interfere with studies focused on specific metabolic pathways where it plays a role.[4][10]

Quantitative Data Summary

For a quick comparison, the following table summarizes the key quantitative parameters for this compound and TSP.

ParameterThis compoundTSP (Trimethylsilylpropanoic acid)
Quantitation Error < 1% in plasma and serum[5][8]Up to 35% in protein-containing samples[2][5]
Chemical Shift ~6.2 - 6.4 ppm (sensitive to conditions)[9]0 ppm (by definition)[1]
Known Interactions Overlaps with coenzyme peaks in whole blood.[5][7][8]Binds to proteins and macromolecules.[1][2][3][4]
Suitable Matrices Plasma, Serum[5][7]Urine, cell culture media (protein-free)[1]
T1 Relaxation Time ShorterLonger[6]

Experimental Protocols

Below are generalized experimental protocols for the use of this compound and TSP in quantitative NMR metabolomics. These should be optimized for specific experimental conditions.

Protocol 1: Quantitative Metabolomics using this compound
  • Sample Preparation (Protein Precipitation):

    • Thaw frozen biofluid samples (e.g., plasma, serum) on ice.

    • To 100 µL of the sample, add 200 µL of a cold organic solvent (e.g., methanol or acetonitrile) to precipitate proteins.

    • Vortex the mixture for 30 seconds.

    • Incubate at -20°C for 20 minutes to enhance protein precipitation.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant containing the metabolites.

  • Internal Standard and Buffer Preparation:

    • Prepare a stock solution of this compound in D₂O.

    • Prepare a phosphate buffer solution in D₂O to maintain a constant pH (e.g., pH 7.4).

    • Create a working solution containing the this compound and the phosphate buffer at the desired final concentrations.

  • NMR Sample Preparation:

    • Dry the metabolite-containing supernatant under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in the this compound/buffer working solution (e.g., 600 µL).

    • Vortex thoroughly to ensure complete dissolution.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire ¹H NMR spectra using a standard 1D pulse sequence (e.g., NOESYPR1D or ZGPR).

    • Ensure a sufficient relaxation delay (D1) to allow for full relaxation of the this compound signal.

  • Data Processing and Quantification:

    • Process the NMR spectra (Fourier transformation, phasing, baseline correction).

    • Reference the chemical shift of the this compound peak.

    • Integrate the signals of the metabolites of interest and the this compound peak.

    • Calculate the concentration of each metabolite relative to the known concentration of this compound.

Protocol 2: Quantitative Metabolomics using TSP
  • Sample Preparation (for protein-free samples like urine):

    • Centrifuge the urine sample at 3,000 x g for 10 minutes at 4°C to remove cell debris.

    • Collect the supernatant.

  • Internal Standard and Buffer Preparation:

    • Prepare a stock solution of TSP in D₂O.

    • Prepare a phosphate buffer solution in D₂O (e.g., pH 7.4).

    • Create a working solution containing TSP and the phosphate buffer.

  • NMR Sample Preparation:

    • Mix the urine supernatant with the TSP/buffer working solution in a 2:1 ratio (e.g., 400 µL urine + 200 µL working solution).

    • Vortex the mixture.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire ¹H NMR spectra using a standard 1D pulse sequence.

    • Use a longer relaxation delay (e.g., 5 seconds or more) to account for the long T1 of TSP.[6]

  • Data Processing and Quantification:

    • Process the NMR spectra.

    • Set the chemical shift of the TSP peak to 0 ppm.[1]

    • Integrate the signals of the metabolites and the TSP peak.

    • Calculate metabolite concentrations relative to the known TSP concentration.

Visualizing the Workflow and Decision-Making Process

To further clarify the experimental process and the choice of internal standard, the following diagrams have been created.

G cluster_workflow Quantitative NMR Metabolomics Workflow SampleCollection Sample Collection (e.g., Plasma, Urine) SamplePrep Sample Preparation (e.g., Protein Precipitation) SampleCollection->SamplePrep AddStandard Addition of Internal Standard (this compound or TSP) SamplePrep->AddStandard NMR_Acquisition NMR Data Acquisition AddStandard->NMR_Acquisition DataProcessing Data Processing (Phasing, Baseline Correction) NMR_Acquisition->DataProcessing Quantification Metabolite Quantification DataProcessing->Quantification BiologicalInterpretation Biological Interpretation Quantification->BiologicalInterpretation

A typical workflow for a quantitative NMR metabolomics experiment.

G cluster_decision Choosing an Internal Standard Start Start: Select Internal Standard Biofluid What is the biofluid? Start->Biofluid ProteinContent High protein content? Biofluid->ProteinContent Plasma or Serum WholeBlood Is it whole blood? Biofluid->WholeBlood Blood UseTSP Use TSP Biofluid->UseTSP Urine UseMA Use this compound ProteinContent->UseMA Yes ProteinContent->UseTSP No (or after ultrafiltration) ConsiderAlternatives Consider Fumaric Acid or other alternatives WholeBlood->ConsiderAlternatives Yes

A decision tree to guide the selection of an internal standard.
Recommendations for Use

  • For protein-rich samples such as plasma and serum, this compound is the recommended internal standard. Its lack of interaction with proteins ensures more accurate and reliable quantification.

  • TSP remains a viable option for protein-free or low-protein samples like urine. However, care must be taken to use a sufficiently long relaxation delay during NMR acquisition.

  • For whole blood metabolomics, neither this compound nor TSP is ideal. Researchers should consider other alternatives, such as Fumaric Acid, which has been shown to be a robust standard for this matrix.[5]

  • When using this compound, it is crucial to maintain consistent experimental conditions (pH, temperature) to minimize chemical shift variations.

  • Always perform validation experiments , such as spike-in and recovery studies, to ensure the chosen internal standard is behaving as expected in your specific sample matrix and experimental setup.

Conclusion

The selection of an appropriate internal standard is a foundational step in achieving high-quality quantitative metabolomics data. While TSP has been a workhorse in the field, its significant limitations in proteinaceous samples are well-documented. This compound offers a superior alternative for many common biofluids, providing greater accuracy and reliability. By understanding the properties, advantages, and disadvantages of each standard, and by following rigorous experimental protocols, researchers can enhance the quality and impact of their metabolomics studies.

References

Assessing the Accuracy of Maleic Acid-d2 for Precise Quantification: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analysis, particularly within complex matrices encountered in biological and pharmaceutical research, the accuracy and reliability of measurements are paramount. The use of an internal standard is a cornerstone of robust analytical methodology, especially in liquid chromatography-mass spectrometry (LC-MS/MS). This guide provides a comprehensive assessment of Maleic Acid-d2 as an internal standard for the quantification of maleic acid, comparing its theoretical advantages and performance with potential alternatives.

The Gold Standard: Isotope-Labeled Internal Standards

The ideal internal standard co-elutes with the analyte of interest and exhibits identical behavior during sample preparation, chromatography, and ionization.[1] This co-behavior allows it to effectively compensate for variations in extraction recovery, matrix effects (ion suppression or enhancement), and instrument response.[2][3] Stable isotope-labeled internal standards (SIL-IS), such as deuterated compounds, are widely considered the "gold standard" for quantitative mass spectrometry because their physicochemical properties are nearly identical to the unlabeled analyte.[1][2]

This compound, the deuterated analog of maleic acid, is a prime example of a SIL-IS. Its use in quantitative assays is predicated on the principle of isotope dilution mass spectrometry, where a known amount of the labeled standard is added to the sample at the beginning of the workflow. The ratio of the signal from the endogenous analyte to the signal from the stable isotope-labeled internal standard is then used for quantification, a method that significantly enhances accuracy and precision.[3]

Performance of this compound: A Theoretical and Practical Overview

Key Advantages of this compound:

  • Correction for Matrix Effects: Matrix effects are a major source of variability and inaccuracy in LC-MS/MS analysis.[2] Since this compound has virtually the same chromatographic retention time and ionization efficiency as maleic acid, it experiences the same degree of ion suppression or enhancement from co-eluting matrix components. This allows for accurate normalization of the analyte signal.[1]

  • Compensation for Sample Preparation Variability: Losses during extraction, evaporation, and reconstitution steps will affect both the analyte and the deuterated internal standard equally, leading to a consistent analyte/internal standard ratio and therefore, more accurate quantification.

  • Improved Precision and Accuracy: By mitigating the sources of variability, the use of this compound leads to lower coefficients of variation (CV%) and higher accuracy in the quantification of maleic acid. A study on the quantification of maleic acid in rat serum and urine using a related isotope-labeled internal standard, ¹³C₂-maleic acid, demonstrated excellent intra-day and inter-day precision (RSD < 13.8%) and accuracy (93.6% to 111.4%).[4]

Alternative Internal Standards for Maleic Acid Quantification

In the absence of a deuterated internal standard, researchers may consider other options. However, these alternatives often come with compromises in accuracy.

  • Structural Analogs: These are compounds with a chemical structure similar to the analyte. For maleic acid, a potential structural analog could be a different dicarboxylic acid, such as succinic acid . The key disadvantage is that even small differences in chemical structure can lead to different chromatographic retention times and ionization efficiencies, resulting in incomplete correction for matrix effects and other sources of variability.[2]

  • Other Deuterated Dicarboxylic Acids: If this compound is unavailable, another deuterated dicarboxylic acid, such as Succinic Acid-d4 , might be considered. While this is a deuterated standard, its physicochemical properties are not identical to maleic acid, and therefore it may not perfectly mimic its behavior during analysis.

A study comparing the performance of internal standards for qNMR analysis found that both maleic acid and fumaric acid performed well, with quantitation errors of less than 1% in plasma and serum. This suggests that for certain applications, structurally similar compounds can be effective, but this does not directly translate to the more complex ionization processes in LC-MS/MS.[5]

Quantitative Data Comparison

As direct comparative experimental data for this compound versus other internal standards in LC-MS/MS is not available in the literature, the following tables present a template for how such a comparison would be structured. The hypothetical data illustrates the expected superior performance of this compound.

Table 1: Comparison of Accuracy and Precision

Internal StandardSpiked Concentration (ng/mL)Measured Concentration (ng/mL) (Mean ± SD, n=6)Accuracy (%)Precision (%CV)
This compound 109.8 ± 0.498.04.1
100101.2 ± 3.5101.23.5
500495.5 ± 18.399.13.7
Succinic Acid (Structural Analog) 1011.5 ± 1.2115.010.4
10092.3 ± 9.892.310.6
500545.1 ± 60.0109.011.0

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only.

Table 2: Assessment of Matrix Effects

Internal StandardMatrixAnalyte Peak Area (without IS)IS Peak AreaAnalyte/IS RatioMatrix Effect (%)
This compound Plasma 185,00098,0000.867-13.3
Plasma 278,00089,0000.876-12.4
Urine 1110,000125,0000.880-12.0
Succinic Acid (Structural Analog) Plasma 185,000115,0000.739-26.1
Plasma 278,000102,0000.765-23.5
Urine 1110,000140,0000.786-21.4

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Matrix effect is calculated as ((Peak area in matrix / Peak area in neat solution) - 1) * 100.

Experimental Protocols

To rigorously assess the accuracy of this compound, a comprehensive method validation should be performed. The following is a detailed methodology for a typical quantitative LC-MS/MS analysis.

1. Sample Preparation

  • Spiking: Spike a known amount of this compound internal standard solution into all samples, calibration standards, and quality controls at the beginning of the sample preparation process.

  • Extraction: A common method for extracting small polar molecules like maleic acid from biological fluids is protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE). For example, to 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the this compound. Vortex and centrifuge to precipitate proteins. The supernatant can then be further purified by SPE if necessary.

2. LC-MS/MS Analysis

  • Chromatography: Use a hydrophilic interaction liquid chromatography (HILIC) column for good retention of polar analytes like maleic acid.

    • Column: Waters ACQUITY UPLC BEH HILIC, 1.7 µm, 2.1 x 100 mm

    • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.0

    • Mobile Phase B: Acetonitrile

    • Gradient: Start with 95% B, hold for 1 min, ramp to 50% B over 5 min, hold for 2 min, then return to initial conditions and equilibrate.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry: Use a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode with Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Maleic Acid: 115.0 > 71.0 (Quantifier), 115.0 > 27.0 (Qualifier)

      • This compound: 117.0 > 72.0

    • Optimize cone voltage and collision energy for each transition.

3. Method Validation

Conduct a full method validation according to regulatory guidelines (e.g., FDA or EMA). Key parameters to assess include:

  • Selectivity: Analyze blank matrix samples from at least six different sources to ensure no endogenous interferences co-elute with the analyte or internal standard.

  • Linearity: Prepare a calibration curve over the expected concentration range (e.g., 1-1000 ng/mL) and assess the linearity using a weighted linear regression (1/x²). The correlation coefficient (r²) should be >0.99.

  • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations in at least five replicates. Accuracy should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ) of the nominal concentration, and the precision (%CV) should be ≤15% (≤20% at the LLOQ).

  • Matrix Effect: Evaluate the effect of the matrix on the ionization of the analyte and internal standard. This can be assessed by comparing the peak area of the analyte in a post-extraction spiked matrix sample to the peak area in a neat solution. The CV of the matrix factor across different lots of matrix should be ≤15%.

  • Recovery: Determine the extraction efficiency of the method by comparing the peak area of the analyte in a pre-extraction spiked sample to a post-extraction spiked sample.

  • Stability: Assess the stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage).

Visualizing the Workflow and Logic

To better understand the experimental process and the logical framework for assessing accuracy, the following diagrams are provided.

Experimental Workflow for Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification Sample Collection Sample Collection IS Spiking IS Spiking Sample Collection->IS Spiking Add this compound Extraction Extraction IS Spiking->Extraction Purification Purification Extraction->Purification LC-MS/MS Analysis LC-MS/MS Analysis Purification->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing Calculate Ratio Calculate Ratio Data Processing->Calculate Ratio Analyte/IS Concentration Determination Concentration Determination Calculate Ratio->Concentration Determination

Figure 1. Experimental workflow for quantitative analysis using an internal standard.

Accuracy Assessment Logic cluster_validation Method Validation cluster_comparison Internal Standard Comparison Linearity Linearity Accurate Quantification Accurate Quantification Linearity->Accurate Quantification Accuracy Accuracy Accuracy->Accurate Quantification Precision Precision Precision->Accurate Quantification Matrix Effect Matrix Effect Matrix Effect->Accurate Quantification Recovery Recovery Recovery->Accurate Quantification Stability Stability Stability->Accurate Quantification This compound This compound Method Validation Method Validation This compound->Method Validation Structural Analog Structural Analog Structural Analog->Method Validation

Figure 2. Logical framework for assessing the accuracy of an internal standard.

Conclusion

The use of a stable isotope-labeled internal standard is the most reliable approach for accurate quantification of small molecules in complex matrices. This compound, as a deuterated analog of maleic acid, is theoretically the ideal internal standard for this purpose. It is expected to provide superior performance in terms of accuracy, precision, and mitigation of matrix effects when compared to structural analogs or other non-ideal internal standards. While direct comparative data is limited, the principles of isotope dilution mass spectrometry strongly support the choice of this compound for robust and reliable quantification of maleic acid in demanding bioanalytical applications. Rigorous in-house validation is essential to confirm its performance for a specific matrix and analytical method.

References

A Guide to Inter-Laboratory Comparison of Maleic Acid-d2 Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for conducting an inter-laboratory comparison of Maleic Acid-d2 quantification. While public data from a direct round-robin study for this compound is not currently available, this document outlines the experimental protocols, expected performance benchmarks, and data presentation structures necessary for such a study. The methodologies described are based on established principles of bioanalysis, particularly the use of stable isotope-labeled internal standards in mass spectrometry.

This compound serves as a crucial internal standard for the accurate quantification of unlabeled maleic acid and other analytes in various biological matrices.[1] Its use in isotope dilution mass spectrometry helps to correct for variability during sample preparation and analysis, thereby enhancing the precision and accuracy of the results.[1][2] An inter-laboratory comparison is essential to ensure that different laboratories can achieve comparable and reliable results, a critical aspect in multi-site clinical trials and collaborative research.

Data Presentation: Expected Performance Characteristics

The following tables summarize the typical performance characteristics that should be evaluated in an inter-laboratory comparison study for an analytical method quantifying an analyte using this compound as an internal standard. These values are based on general guidance for bioanalytical method validation, such as those from the U.S. Food and Drug Administration (FDA).[3][4][5]

Table 1: Hypothetical Inter-Laboratory Comparison Data for this compound Quantification in Human Plasma

LaboratoryMethodAnalyte Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
Lab ALC-MS/MS5.04.998.04.5
50.051.5103.03.2
500.0490.098.02.5
Lab BGC-MS5.05.3106.06.8
50.048.096.05.1
500.0520.0104.04.3
Lab CLC-MS/MS5.04.896.05.2
50.052.5105.03.9
500.0495.099.02.8

Table 2: Method Validation Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)
Accuracy (% Bias) Within ±15% (±20% at LLOQ)
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10, with acceptable precision and accuracy.
Selectivity No significant interfering peaks at the retention time of the analyte and IS.
Matrix Effect CV of the response ratios should be ≤ 15%.
Recovery Consistent and reproducible, but does not need to be 100%.

Experimental Protocols

A detailed and harmonized experimental protocol is fundamental for a successful inter-laboratory comparison. The following sections outline a general procedure for the quantification of an analyte in a biological matrix using this compound as an internal standard via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Sample Preparation (Protein Precipitation)

  • Thaw frozen plasma samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • Pipette 100 µL of plasma into a clean microcentrifuge tube.

  • Add 10 µL of this compound internal standard working solution (concentration to be optimized during method development).

  • Vortex for 10 seconds.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Chromatographic Conditions:

    • HPLC System: A system capable of delivering a stable gradient flow.

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a common choice.[6]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Methanol.

    • Gradient: A suitable gradient to separate the analyte from matrix components.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Analyte (e.g., Maleic Acid): m/z 115 -> 71 (quantifier), m/z 115 -> 27 (qualifier).[7][8]

      • This compound (IS): m/z 117 -> 73 (or other appropriate fragment).

    • Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows.

3. Data Analysis

  • Integrate the peak areas for the analyte and the this compound internal standard.

  • Calculate the peak area ratio (Analyte Area / Internal Standard Area).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators using a weighted linear regression.

  • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample Add_IS Add this compound (IS) Plasma->Add_IS Spike Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Supernatant Reconstitute Reconstitution Evaporate->Reconstitute LC_MSMS LC-MS/MS Analysis Reconstitute->LC_MSMS Inject Data_Processing Data Processing (Peak Integration) LC_MSMS->Data_Processing Quantification Quantification (Calibration Curve) Data_Processing->Quantification

Caption: Experimental workflow for analyte quantification using this compound as an internal standard.

G cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Analysis & Reporting Phase Coordinator Study Coordinator Protocol Develop Harmonized Protocol Coordinator->Protocol Samples Prepare & Distribute Samples Protocol->Samples LabA Lab A Analyzes Samples Samples->LabA LabB Lab B Analyzes Samples Samples->LabB LabC Lab C Analyzes Samples Samples->LabC CollectData Collect Results LabA->CollectData LabB->CollectData LabC->CollectData Stats Statistical Analysis (e.g., Z-scores, ANOVA) CollectData->Stats Report Generate Comparison Report Stats->Report

References

Stability Showdown: Maleic Acid-d2 vs. Unlabeled Maleic Acid in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of bioanalysis, the stability of an analyte in a given biological matrix is a critical parameter that can significantly influence the accuracy and reliability of quantitative data. This is particularly true for small molecules like maleic acid, which is known to be less stable than its trans-isomer, fumaric acid. For researchers utilizing Maleic Acid-d2 as an internal standard or tracer, a thorough understanding of its stability profile compared to the unlabeled counterpart is paramount. This guide provides a comprehensive comparison of the stability of this compound and unlabeled maleic acid in biological matrices, supported by experimental protocols and data presentation to aid in robust bioanalytical method development.

Comparative Stability Assessment

While direct, head-to-head comparative stability data for this compound and unlabeled maleic acid in biological matrices is not extensively published, an assessment can be made based on the known properties of maleic acid and the principles of isotopic labeling.

Key Considerations:

  • Isomerization: The primary degradation pathway for maleic acid in aqueous environments is the isomerization to its more stable trans-isomer, fumaric acid. This conversion can be influenced by factors such as pH, temperature, and the presence of certain endogenous molecules.[1][2][3]

  • Kinetic Isotope Effect (KIE): The substitution of hydrogen with deuterium creates a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This "kinetic isotope effect" can lead to a slower rate of reactions that involve the cleavage of this bond.[4] In the context of maleic acid's isomerization, if the mechanism involves the cleavage of the vinylic C-H bond, it is plausible that this compound would exhibit a slower conversion rate to fumaric acid, thus demonstrating enhanced stability.

  • Enzymatic Degradation: While isomerization is a key chemical instability, enzymatic degradation in biological matrices such as plasma or serum should also be considered. The impact of deuteration on enzymatic metabolism can vary, but it often leads to a decreased rate of metabolism.

  • Hydrogen-Deuterium Exchange: The vinylic deuterons in this compound are generally stable and not expected to undergo significant back-exchange with protons from the aqueous environment under physiological pH conditions.[5]

Data Summary:

The following table summarizes the expected and known stability characteristics of unlabeled maleic acid and provides a projected comparison for this compound based on the kinetic isotope effect.

ParameterUnlabeled Maleic AcidThis compound (Projected)Rationale for Projection
Primary Degradation Pathway Isomerization to Fumaric AcidIsomerization to Fumaric Acid-d2The fundamental chemical transformation remains the same.
Rate of Isomerization Susceptible to isomerization, influenced by pH and temperature.Potentially slower rate of isomerization.The stronger C-D bond may slow the reaction rate due to the kinetic isotope effect.
Half-life in Biological Matrix Dependent on matrix and storage conditions.Potentially longer half-life.A slower degradation rate would result in a longer half-life.
Suitability as an Internal Standard Can be used, but its stability must be carefully monitored.Generally preferred due to its expected higher stability and co-eluting properties with the analyte.Stable isotope-labeled internal standards are the gold standard in LC-MS bioanalysis.

Experimental Protocols for Stability Assessment

To definitively determine the comparative stability, a well-designed experimental protocol is essential. The following outlines a detailed methodology for assessing the stability of this compound and unlabeled maleic acid in a biological matrix of interest (e.g., human plasma).

Objective: To compare the in vitro stability of this compound and unlabeled maleic acid in human plasma at 37°C over a 24-hour period.

Materials:

  • This compound

  • Unlabeled Maleic Acid

  • Fumaric Acid (for analytical reference)

  • Human Plasma (pooled, with anticoagulant)

  • Acetonitrile (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Water (LC-MS grade)

  • Phosphate Buffered Saline (PBS), pH 7.4

Instrumentation:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

  • Incubator set to 37°C

  • Centrifuge

Experimental Workflow Diagram:

Stability_Assessment_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_processing Sample Processing cluster_analysis Analysis prep_stock Prepare Stock Solutions (Maleic Acid & this compound) spike Spike into Pre-warmed Plasma prep_stock->spike incubate Incubate at 37°C spike->incubate aliquots Collect Aliquots at Time Points (0, 1, 4, 8, 24h) incubate->aliquots quench Quench with Cold Acetonitrile aliquots->quench precipitate Protein Precipitation (Centrifuge) quench->precipitate extract Collect Supernatant precipitate->extract lcms LC-MS/MS Analysis (Quantify Maleic Acid, this compound, Fumaric Acid) extract->lcms data Data Analysis (% Remaining vs. Time) lcms->data

Caption: Workflow for the comparative stability assessment of this compound and unlabeled maleic acid in a biological matrix.

Procedure:

  • Preparation of Stock and Working Solutions:

    • Prepare individual stock solutions of unlabeled maleic acid and this compound in a 50:50 mixture of acetonitrile and water at a concentration of 1 mg/mL.

    • From these stock solutions, prepare working solutions at a concentration of 10 µg/mL in the same solvent.

  • Sample Incubation:

    • Pre-warm human plasma to 37°C.

    • Spike the pre-warmed plasma with the working solutions of unlabeled maleic acid and this compound to achieve a final concentration of 1 µg/mL for each compound.

    • Gently vortex the spiked plasma samples.

    • Immediately collect an aliquot at time zero (T=0) and process as described below. This will serve as the baseline.

    • Incubate the remaining spiked plasma samples at 37°C.

    • Collect aliquots at subsequent time points (e.g., 1, 4, 8, and 24 hours).

  • Sample Processing:

    • To each 100 µL aliquot of the incubated plasma sample, add 300 µL of ice-cold acetonitrile to precipitate the proteins and quench any enzymatic activity.

    • Vortex the samples for 1 minute.

    • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Develop and validate an LC-MS/MS method for the simultaneous quantification of maleic acid, this compound, and fumaric acid. A suitable method would involve a C18 reversed-phase column with a gradient elution using mobile phases of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Monitor the specific mass transitions for each analyte.

  • Data Analysis:

    • Calculate the concentration of unlabeled maleic acid and this compound remaining at each time point.

    • Express the stability as the percentage of the initial concentration remaining at each time point:

      • % Remaining = (Concentration at T=x / Concentration at T=0) * 100

    • Plot the % remaining versus time for both compounds to visually compare their stability profiles.

    • Calculate the half-life (t½) for each compound in the plasma matrix.

Potential Degradation Pathway

The primary degradation pathway to monitor is the isomerization of maleic acid to fumaric acid.

Degradation_Pathway Maleic_Acid Maleic Acid (cis-isomer) Isomerization Isomerization (catalyzed by acid, heat) Maleic_Acid->Isomerization Fumaric_Acid Fumaric Acid (trans-isomer, more stable) Isomerization->Fumaric_Acid

Caption: Isomerization of maleic acid to the more stable fumaric acid.

Conclusion

Based on fundamental chemical principles, this compound is expected to exhibit either comparable or enhanced stability in biological matrices compared to its unlabeled counterpart due to the kinetic isotope effect. However, for rigorous bioanalytical method validation, it is imperative to experimentally verify this stability. The provided experimental protocol offers a robust framework for researchers to conduct a direct comparative stability assessment. By generating empirical data, scientists can ensure the integrity of their bioanalytical results and make informed decisions in their drug development programs.

References

A Head-to-Head Battle: Cross-Validating Maleic Acid-d2 Quantification by qNMR and LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of isotopically labeled compounds is paramount for accurate study outcomes. This guide provides an in-depth comparison of two leading analytical techniques, quantitative Nuclear Magnetic Resonance (qNMR) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the cross-validation of Maleic Acid-d2.

This publication objectively evaluates the performance of both methods, offering supporting principles and representative experimental data. By delving into the methodologies of each, this guide aims to equip you with the necessary information to make informed decisions for your analytical needs.

At a Glance: qNMR vs. LC-MS/MS for this compound Quantification

The selection between qNMR and LC-MS/MS for the quantification of this compound is often dictated by the specific analytical requirements, such as the need for primary ratio determination, sensitivity, and sample throughput. Both techniques provide robust and dependable results, yet they each have unique strengths and weaknesses.

ParameterQuantitative NMR (qNMR)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Absolute quantification based on the direct relationship between signal intensity and the number of atomic nuclei. A primary method.Relative quantification based on the response of the analyte relative to a standard curve, often using a stable isotope-labeled internal standard.
Linearity (R²) Excellent (typically >0.999)Excellent (typically >0.99)[1][2]
Limit of Detection (LOD) µg to mg range[3]pg to ng range[4][5]
Limit of Quantification (LOQ) µg to mg range[4]pg to ng range[5]
Precision (%RSD) High (<1-2%)[6]Very High (<15%, often much lower)[4][7]
Accuracy/Recovery High (98-102%)High (typically 85-115%)[4][7]
Sample Preparation Minimal; often involves simple dissolution in a deuterated solvent.[4]More involved; may require extraction, derivatization, and separation.[4][8]
Analysis Time per Sample Rapid (minutes per sample)[9]Longer due to chromatographic separation (minutes to tens of minutes per sample).[10]
Specificity High, based on the unique chemical shift of the analyte's protons.[3]Very high, based on precursor and product ion mass-to-charge ratios.[8]
Structural Information Provides detailed structural information.[3]Limited to mass fragmentation patterns.
Instrument Cost High initial investment.Lower initial investment, but higher operational costs (solvents, columns, etc.).[9]

Visualizing the Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of this compound quantification using qNMR and LC-MS/MS.

cluster_prep Sample Preparation cluster_qnmr qNMR Analysis cluster_lcms LC-MS/MS Analysis cluster_comp Data Comparison & Validation A This compound Stock Solution B Prepare qNMR Samples (aliquot + internal standard in D2O) A->B E Prepare Calibration Curve & QC Samples A->E C Acquire 1H NMR Spectra B->C D Integrate Signals & Calculate Concentration C->D I Compare qNMR and LC-MS/MS Results D->I F LC Separation E->F G MS/MS Detection (MRM) F->G H Quantify using Calibration Curve G->H H->I J Assess Agreement & Bias I->J

Cross-validation workflow for this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for the quantification of this compound by qNMR and LC-MS/MS.

Quantitative NMR (qNMR) Protocol

1. Materials and Reagents:

  • This compound (analyte)

  • Certified reference material (CRM) as an internal standard (e.g., Maleic acid, certified for qNMR)[11][12]

  • Deuterium oxide (D2O)

2. Sample Preparation:

  • Accurately weigh appropriate amounts of this compound and the internal standard.

  • Dissolve the weighed materials in a known volume of D2O to create a stock solution.

  • Prepare individual NMR samples by transferring a precise volume of the stock solution into an NMR tube.

3. NMR Spectroscopy:

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Solvent: D2O.[6][13]

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.[13]

  • Number of Scans: Sufficient to achieve an adequate signal-to-noise ratio (e.g., 16 or 32 scans).

4. Data Analysis:

  • Apply Fourier transformation and phase correction to the acquired Free Induction Decay (FID).

  • Integrate the characteristic signals of this compound and the internal standard. For this compound, the two magnetically equivalent olefinic protons are observed as a singlet.[13]

  • Calculate the concentration of this compound using the following equation:

    • Concentration_analyte = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / V)

      • Where: I = integral value, N = number of protons, MW = molecular weight, m = mass, V = volume.

LC-MS/MS Protocol

1. Materials and Reagents:

  • This compound (analyte)

  • Maleic Acid (or a stable isotope-labeled analog as an internal standard)

  • HPLC-grade water, acetonitrile, and formic acid or ammonium formate.

2. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 water/acetonitrile).[14]

  • Generate a calibration curve by serially diluting the stock solution to create a series of standards with known concentrations.

  • Prepare Quality Control (QC) samples at low, medium, and high concentrations.

  • For analysis, dilute the samples and spike with the internal standard solution.

3. Liquid Chromatography:

  • Column: A suitable column for retaining polar compounds, such as a Cogent Diamond Hydride™ column.[14][15]

  • Mobile Phase A: DI Water with 0.1% formic acid or ammonium formate.[14]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid or ammonium formate.[14]

  • Gradient: A gradient elution to separate the analyte from matrix components.

  • Flow Rate: A typical flow rate would be in the range of 0.2-0.5 mL/min.[14]

4. Tandem Mass Spectrometry:

  • Ionization Source: Electrospray ionization (ESI) in negative ion mode.[14][16]

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • For this compound, the precursor ion would be [M-H]⁻ at m/z 117. The product ions would need to be determined by infusion and fragmentation of a standard solution.

    • For Maleic Acid (as a reference), the transition is m/z 115.0 -> 71.1.[16]

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.

    • Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

Both qNMR and LC-MS/MS are powerful techniques for the quantification of this compound, each offering distinct advantages. qNMR serves as a primary ratio method, providing absolute quantification with high accuracy and minimal sample preparation, making it an excellent reference method.[3] In contrast, LC-MS/MS offers superior sensitivity and is well-suited for high-throughput analysis, particularly in complex matrices.[10][17]

The cross-validation of this compound quantification using both qNMR and LC-MS/MS provides a comprehensive and robust analytical characterization. This dual approach ensures the accuracy and reliability of the quantitative data, which is critical for applications in research, drug development, and regulatory submissions. By understanding the principles and methodologies of each technique, researchers can confidently select the most appropriate method and ensure the integrity of their results.

References

A Head-to-Head Comparison: Maleic Acid-d2 Internal Standard vs. External Calibration for Absolute Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of precise and reliable analytical data, the choice of calibration strategy is a critical decision that can significantly impact the outcome of quantitative studies. This guide provides an objective comparison between two common methods for absolute quantification: the use of a deuterated internal standard, specifically Maleic Acid-d2, and the traditional external calibration method. By examining the underlying principles, experimental workflows, and performance data, this guide aims to equip researchers with the necessary information to select the most appropriate method for their analytical needs.

The Fundamentals: Two Approaches to Quantification

Absolute quantification in analytical chemistry aims to determine the exact concentration of a specific analyte in a sample. The two methods discussed here achieve this goal through different approaches.

External calibration involves creating a calibration curve by analyzing a series of standard solutions of the analyte at known concentrations. These standards are prepared and analyzed separately from the unknown samples. The signal response of the analyte in the unknown sample is then compared to the calibration curve to determine its concentration. This method is straightforward but can be susceptible to variations in sample preparation and instrument performance.

The internal standard method , on the other hand, involves adding a known and constant amount of a compound, the internal standard (IS), to all samples, calibration standards, and quality control samples. The internal standard should be chemically and physically similar to the analyte but distinguishable by the analytical instrument. For the quantification of maleic acid, this compound is an ideal internal standard. By calculating the ratio of the analyte signal to the internal standard signal, this method effectively corrects for variations in sample injection volume, matrix effects, and instrument response, leading to improved accuracy and precision.

Performance Under the Microscope: A Comparative Analysis

To illustrate the practical differences in performance between the two methods, the following table summarizes representative data from a hypothetical experiment quantifying maleic acid in a complex biological matrix using LC-MS/MS.

Performance MetricExternal CalibrationThis compound (Internal Standard)Acceptance Criteria (FDA Guidance)
Accuracy (% Bias)
Low QC (10 ng/mL)-8.5%-2.1%± 20%
Mid QC (100 ng/mL)-5.2%-1.5%± 20%
High QC (800 ng/mL)-6.8%-1.8%± 20%
Precision (%RSD)
Intra-day (n=6)
Low QC9.8%3.5%≤ 20%
Mid QC7.5%2.8%≤ 20%
High QC6.9%2.5%≤ 20%
Inter-day (n=18)
Low QC12.3%4.2%≤ 20%
Mid QC9.8%3.6%≤ 20%
High QC8.5%3.1%≤ 20%
Linearity (r²) 0.9950.999≥ 0.99
Limit of Detection (LOD) 1.0 ng/mL0.5 ng/mL-
Limit of Quantification (LOQ) 5.0 ng/mL2.0 ng/mL-

This data is representative and intended for illustrative purposes.

As the table demonstrates, the use of this compound as an internal standard typically results in significantly improved accuracy and precision compared to external calibration. The internal standard effectively compensates for analytical variability, leading to more reliable and reproducible data, which is especially critical in regulated environments such as drug development.

Visualizing the Workflow

The following diagrams illustrate the conceptual and experimental workflows for both external and internal standard calibration methods.

External_Calibration_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Quantification S1 Prepare Analyte Standard Solutions (Multiple Concentrations) A1 Inject & Analyze Standard Solutions S1->A1 S2 Prepare Unknown Sample Solutions A2 Inject & Analyze Unknown Samples S2->A2 D1 Generate Calibration Curve (Analyte Response vs. Concentration) A1->D1 D2 Determine Analyte Response in Unknown Samples A2->D2 Q1 Calculate Concentration in Unknowns via Interpolation D1->Q1 D2->Q1

External Calibration Workflow

Internal_Standard_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Quantification IS Prepare this compound Internal Standard (IS) Solution (Fixed Concentration) Add_IS1 Add Fixed Amount of IS to all Standards IS->Add_IS1 Add_IS2 Add Fixed Amount of IS to all Unknowns IS->Add_IS2 S1 Prepare Analyte Standard Solutions S1->Add_IS1 S2 Prepare Unknown Sample Solutions S2->Add_IS2 A1 Inject & Analyze Spiked Standards Add_IS1->A1 A2 Inject & Analyze Spiked Unknowns Add_IS2->A2 D1 Generate Calibration Curve (Analyte/IS Response Ratio vs. Concentration) A1->D1 D2 Determine Analyte/IS Response Ratio in Unknowns A2->D2 Q1 Calculate Concentration in Unknowns via Interpolation D1->Q1 D2->Q1

Internal Standard (this compound) Workflow

Detailed Experimental Protocols

The following are representative protocols for the quantification of maleic acid using both external and internal standard methods with LC-MS/MS.

Protocol 1: External Calibration Method
  • Preparation of Standard Solutions:

    • Prepare a stock solution of maleic acid (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

    • Perform serial dilutions of the stock solution to prepare a series of calibration standards at concentrations ranging from the expected lower limit to the upper limit of quantification (e.g., 5, 10, 50, 100, 500, 1000 ng/mL).

    • Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.

  • Sample Preparation:

    • Thaw and vortex the unknown biological samples.

    • Perform a protein precipitation by adding a threefold volume of cold acetonitrile to the sample.

    • Vortex and centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the prepared calibration standards, QC samples, and unknown samples onto the LC-MS/MS system.

    • Use a suitable C18 column and a gradient elution with mobile phases such as 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

    • Monitor the appropriate precursor-to-product ion transition for maleic acid in negative ion mode.

  • Data Analysis:

    • Integrate the peak area of the maleic acid peak in all chromatograms.

    • Construct a calibration curve by plotting the peak area of the calibration standards against their known concentrations.

    • Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (r²).

    • Determine the concentration of maleic acid in the unknown samples by interpolating their peak areas on the calibration curve.

Protocol 2: this compound Internal Standard Method
  • Preparation of Standard and Internal Standard Solutions:

    • Prepare a stock solution of maleic acid as described in Protocol 1.

    • Prepare a stock solution of this compound (e.g., 1 µg/mL) in the same solvent.

    • Prepare a working internal standard solution at a fixed concentration (e.g., 100 ng/mL).

    • Prepare calibration standards and QC samples as in Protocol 1.

  • Sample Preparation:

    • To each calibration standard, QC sample, and unknown biological sample, add a fixed volume of the working internal standard solution.

    • Proceed with the protein precipitation, evaporation, and reconstitution steps as described in Protocol 1.

  • LC-MS/MS Analysis:

    • Inject the prepared samples onto the LC-MS/MS system.

    • Use the same LC conditions as in Protocol 1.

    • Monitor the precursor-to-product ion transitions for both maleic acid and this compound.

  • Data Analysis:

    • Integrate the peak areas for both maleic acid and this compound in all chromatograms.

    • Calculate the response ratio (Peak Area of Maleic Acid / Peak Area of this compound) for each standard, QC, and unknown sample.

    • Construct a calibration curve by plotting the response ratio of the calibration standards against their known concentrations.

    • Perform a linear regression analysis.

    • Determine the concentration of maleic acid in the unknown samples by interpolating their response ratios on the calibration curve.

Conclusion: Making an Informed Choice

The choice between using this compound as an internal standard and relying on external calibration depends on the specific requirements of the analysis.

  • External calibration may be suitable for simpler matrices and less stringent accuracy and precision requirements. Its primary advantage is its simplicity and lower cost, as it does not require a deuterated standard.

  • The this compound internal standard method is the superior choice for complex biological matrices and when high accuracy, precision, and reliability are paramount.[1] This method is strongly recommended for regulated bioanalysis, clinical studies, and any research where robust and defensible quantitative data is essential. The use of a stable isotope-labeled internal standard like this compound effectively mitigates the impact of various sources of error, leading to higher quality data and greater confidence in the analytical results.

References

Safety Operating Guide

Personal protective equipment for handling Maleic Acid-d2

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Maleic Acid-d2 in a laboratory setting. This guidance is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant laboratory practices.

Hazard Identification and Personal Protective Equipment (PPE)

This compound, like its non-deuterated counterpart, is a hazardous chemical that requires careful handling to prevent adverse health effects. The primary hazards include skin and eye irritation or corrosion, potential for allergic skin reactions, and respiratory irritation.[1] Ingestion is also harmful.[1] Therefore, strict adherence to PPE guidelines is mandatory.

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles or a full-face shield. Must be compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[2]Protects against dust particles and splashes which can cause serious eye damage.[3][4]
Skin Protection Acid-resistant gloves (e.g., PVC, neoprene, or butyl rubber).[5][6] A lab coat or chemical-resistant apron is also required.[2][7]Prevents skin contact which can lead to irritation, burns, or allergic reactions.[1][3]
Respiratory Protection A NIOSH-approved respirator is necessary if dust cannot be controlled at the source, such as when handling large quantities or in poorly ventilated areas. A full-face particle respirator type N100 (US) or type P3 (EN 143) is recommended.[3]Protects against inhalation of dust which can cause respiratory tract irritation.[1][3]

Step-by-Step Handling and Operational Plan

Adherence to a systematic operational plan is crucial for minimizing exposure and ensuring safety.

2.1. Preparation and Engineering Controls

  • Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is the preferred engineering control to minimize inhalation of dust.[1][2]

  • Emergency Equipment: Ensure an eyewash station and a safety shower are readily accessible and in good working order before beginning any work.[2][7]

  • Work Area: Designate a specific area for handling this compound. Keep the area clean and free of clutter.

2.2. Handling Procedure

  • Don PPE: Before handling the chemical, put on all required PPE as detailed in Table 1.

  • Weighing: If weighing is required, perform this task in a fume hood or a ventilated balance enclosure to contain any dust.

  • Dissolving: When preparing solutions, slowly add the this compound to the solvent to avoid splashing. If the process generates heat, use an ice bath to control the temperature.

  • Avoid Incompatibilities: Keep this compound away from bases, oxidizing agents, and reducing agents.[1]

2.3. Storage

  • Store this compound in a cool, dry, and well-ventilated area in a tightly sealed container.[2]

  • Store with other acids and away from incompatible materials.[1]

Spill and Emergency Procedures

3.1. Spill Response

  • Evacuate: In case of a significant spill, evacuate the immediate area.

  • Ventilate: Increase ventilation to the area.

  • Containment: Wearing appropriate PPE, sweep up the spilled solid material, taking care not to generate dust.[2] Place the material into a sealed, labeled container for disposal.[2]

  • Decontamination: Clean the spill area thoroughly with a suitable cleaning agent and water.

3.2. First Aid Measures

Table 2: First Aid Procedures for this compound Exposure

Exposure RouteFirst Aid Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Skin Contact Remove contaminated clothing. Immediately flush skin with plenty of water for at least 15 minutes. Seek medical attention if irritation or a rash develops.[1]
Inhalation Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with all local, state, and federal regulations.[6]

  • Waste Collection: Collect all waste materials (including contaminated PPE) in a clearly labeled, sealed container.

  • Labeling: The waste container must be labeled as "Hazardous Waste" and include the chemical name "this compound".

  • Disposal: Arrange for pickup and disposal by a licensed hazardous waste disposal company. Do not dispose of this compound down the drain.[4] One suggested disposal method for Maleic Acid is Flinn Scientific's Disposal Method #24a, which involves neutralization and drain disposal with copious amounts of water, but this should be verified with your institution's environmental health and safety department.[1]

Workflow for Safe Handling of this compound

The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.

MaleicAcidD2_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures Receive Receive & Log This compound Store Store in Cool, Dry, Ventilated Area Receive->Store Prep_Area Prepare Handling Area (Fume Hood) Store->Prep_Area Don_PPE Don Appropriate PPE Prep_Area->Don_PPE Weigh Weigh Chemical in Fume Hood Don_PPE->Weigh Prepare_Solution Prepare Solution (If applicable) Weigh->Prepare_Solution Experiment Perform Experiment Prepare_Solution->Experiment Decontaminate Decontaminate Work Area Experiment->Decontaminate Collect_Waste Collect Hazardous Waste Decontaminate->Collect_Waste Doff_PPE Doff & Dispose Contaminated PPE Collect_Waste->Doff_PPE Dispose Dispose via Certified Waste Handler Doff_PPE->Dispose Spill Spill Occurs First_Aid Exposure Occurs (First Aid)

Caption: Workflow for the safe handling and disposal of this compound.

References

×

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